molecular formula C7H14O2 B1529672 4-(Hydroxymethyl)-4-methyltetrahydropyran CAS No. 502609-47-4

4-(Hydroxymethyl)-4-methyltetrahydropyran

Cat. No.: B1529672
CAS No.: 502609-47-4
M. Wt: 130.18 g/mol
InChI Key: HKNGCILTDHGUEO-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-4-methyltetrahydropyran (CAS 502609-47-4) is an organic compound of high purity, characterized as a pale yellow to colorless oily liquid at room temperature . With a molecular formula of C7H14O2 and a molecular weight of 130.19 g/mol, it is predicted to have a boiling point of 211.7±8.0 °C at 760 Torr and a density of 0.967±0.06 g/cm³ at 20 °C . This tetrahydropyran derivative is part of a class of compounds recognized for their utility as solvents in specialized organic reactions, facilitating various synthetic transformations . The compound should be stored sealed in a dry environment under refrigeration (2-8°C) to maintain stability . As a building block, it offers researchers a versatile intermediate for further chemical synthesis and method development in medicinal chemistry and materials science. This product is labeled with the safety warning "Warning" and carries hazard statements H226 (Flammable liquid and vapor) and H302 (Harmful if swallowed). Appropriate precautionary measures, including the use of protective equipment, should be taken when handling . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-methyloxan-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(6-8)2-4-9-5-3-7/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNGCILTDHGUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502609-47-4
Record name (4-methyloxan-4-yl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Hydroxymethyl)-4-methyltetrahydropyran: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, there is a pronounced shift away from flat, aromatic structures towards three-dimensional, sp³-rich molecular scaffolds. This evolution is driven by the need to access novel chemical space, improve physicochemical properties, and enhance target selectivity. Within this paradigm, saturated heterocyclic rings like tetrahydropyran (THP) have emerged as invaluable bioisosteres for commonly used carbocyclic fragments such as cyclohexane. The incorporation of a ring oxygen atom not only modulates lipophilicity but also introduces a potential hydrogen bond acceptor, offering a powerful tool for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

This guide focuses on a specific, functionally rich derivative of the THP scaffold: 4-(Hydroxymethyl)-4-methyltetrahydropyran (CAS 502609-47-4). This molecule, featuring a quaternary center with both a methyl and a hydroxymethyl substituent, provides a unique combination of steric bulk and a reactive primary alcohol. These features make it a highly strategic building block for introducing the 4-methyl-THP-4-yl motif into complex molecules, particularly in the development of novel therapeutics. This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, consolidating its chemical properties, synthesis, reactivity, and applications.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for its effective application in multi-step synthesis. This section details the known and predicted properties of this compound.

Core Chemical Properties

The structural and electronic features of this compound give rise to its characteristic physical properties, summarized in the table below.

PropertyValueSource(s)
CAS Number 502609-47-4[1][2][3][4]
Molecular Formula C₇H₁₄O₂[2][4]
Molecular Weight 130.18 g/mol [2][4]
Appearance Colorless to pale yellow liquid/oil[5]
Boiling Point 211.7 ± 8.0 °C at 760 Torr (Predicted)
Density 0.967 ± 0.06 g/cm³ (Predicted)[5]
LogP 0.7954 (Predicted)[2]
Topological Polar Surface Area (TPSA) 29.46 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]

Note: Many physical properties for this specific molecule are computationally predicted and should be used as estimates. Experimental verification is recommended.

Spectroscopic Characterization (Inferred)

While a publicly available, experimentally verified spectrum for this compound is not readily found, its structure allows for a confident prediction of its key NMR signatures. The analysis is informed by data from closely related analogs found in patent literature.[6][7]

¹H-NMR Spectroscopy (Predicted):

  • Methyl Group (-CH₃): A sharp singlet, expected around δ 1.0-1.2 ppm . In a patent describing a derivative, the corresponding methyl singlet appears at 1.12 ppm.[6]

  • Hydroxymethyl Protons (-CH₂OH): A singlet (or doublet if coupled to the hydroxyl proton), expected around δ 3.4-3.6 ppm .

  • Ring Protons (-O-CH₂- and -C-CH₂-C-): A series of complex multiplets between δ 1.4-1.7 ppm and δ 3.6-3.8 ppm . The protons adjacent to the ring oxygen (-O-CH₂-) would be the most downfield.

  • Hydroxyl Proton (-OH): A broad singlet with a variable chemical shift, dependent on concentration and solvent.

¹³C-NMR Spectroscopy (Predicted):

  • Methyl Carbon (-CH₃): ~20-25 ppm

  • Hydroxymethyl Carbon (-CH₂OH): ~65-70 ppm

  • Ring Methylene Carbons (-CH₂-): ~30-40 ppm

  • Ring Methylene Carbons adjacent to Oxygen (-O-CH₂-): ~60-65 ppm

  • Quaternary Carbon (-C(CH₃)(CH₂OH)): ~40-45 ppm

Infrared (IR) Spectroscopy (Predicted):

  • O-H Stretch: A strong, broad band around 3300-3400 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch: Multiple sharp bands between 2850-3000 cm⁻¹ .

  • C-O Stretch: A strong band in the fingerprint region, around 1050-1150 cm⁻¹ , characteristic of the C-O bonds in the ether and alcohol.

Synthesis and Manufacturing

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for process development and cost analysis.[1][3] A definitive, peer-reviewed synthesis protocol for this specific molecule is not widely published. However, a highly probable synthetic route can be logically inferred from standard organic chemistry transformations and analogous procedures.

Probable Synthetic Pathway: Reduction of a Carboxylic Acid Ester

The most direct and industrially common method for preparing primary alcohols of this type is the reduction of a corresponding ester. This workflow is logical, high-yielding, and utilizes readily available starting materials.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Diels-Alder Reaction cluster_2 Step 3: Ester Reduction MA_start Ethyl Acetoacetate + Formaldehyde MA_product Intermediate Dienophile MA_start->MA_product Base Catalysis DA_start Intermediate Dienophile + Dihydropyran DA_product Ethyl 4-methyltetrahydropyran-4-carboxylate DA_start->DA_product [4+2] Cycloaddition ER_start Ethyl 4-methyltetrahydropyran-4-carboxylate ER_product This compound (Final Product) ER_start->ER_product LiAlH₄ or NaBH₄ / THF

Figure 1: A plausible multi-step synthesis workflow for the target compound.

Detailed Experimental Protocol (Analogous Procedure)

The following protocol is based on the well-established reduction of a similar tetrahydropyran ester. This should be considered a representative, not a directly cited, procedure.

Reaction: Reduction of Ethyl 4-methyltetrahydropyran-4-carboxylate

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LiAlH₄, 2.2 eq.) in anhydrous Tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve Ethyl 4-methyltetrahydropyran-4-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until all starting material is consumed.

  • Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding water dropwise, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). This procedure is critical to safely neutralize the excess hydride and precipitate aluminum salts.

  • Filtration and Extraction: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield the final product, this compound.

Reactivity and Applications in Drug Development

The utility of this compound stems from its dual functionality: a stable, sp³-rich heterocyclic core and a reactive primary alcohol handle. This allows it to be used as a key intermediate for introducing the 4-methyl-THP moiety into larger, more complex molecules.

Core Reactivity: The Hydroxymethyl Group

The primary alcohol is the main site of reactivity, undergoing a wide range of classical transformations:

  • Alkoxide Formation and Ether Synthesis: The alcohol can be readily deprotonated with a strong base like sodium hydride (NaH) to form the corresponding alkoxide. This nucleophile can then be used in Williamson ether syntheses to connect the THP scaffold to other parts of a target molecule. This exact transformation is documented in patent literature for the synthesis of Semicarbazide-Sensitive Amine Oxidase (SSAO) inhibitors.[8]

G Reactant This compound Intermediate Sodium (4-methyltetrahydropyran-4-yl)methoxide Reactant->Intermediate NaH / DMF Product Ether-linked Target Molecule Intermediate->Product R-X (Alkyl Halide)

Figure 2: Documented reaction pathway involving alkoxide formation.[8]

Experimental Protocol Example (from Patent US11472769B2): To a solution of (4-methyltetrahydropyran-4-yl)methanol (1.5 eq.) in Dimethylformamide (DMF), sodium hydride (NaH, 60% dispersion in mineral oil, 1.6 eq.) was added at 20 °C.[8] The solution was stirred for 30 minutes to allow for complete deprotonation.[8] An electrophilic intermediate was then added, and the reaction was stirred for a further 18 hours at 20 °C to form the desired ether linkage.[8]

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (using reagents like PCC, DMP) or carboxylic acid (using stronger oxidants like Jones reagent or KMnO₄). The resulting 4-formyl or 4-carboxy-4-methyltetrahydropyran derivatives are valuable intermediates for amide bond formation, reductive amination, and other coupling reactions.

  • Esterification: Standard esterification conditions (e.g., reaction with an acyl chloride or carboxylic acid under Fischer conditions) can be used to form esters, which can serve as prodrugs or as intermediates for further functionalization.

  • Conversion to Leaving Groups: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions.

Application as a Bioisosteric Scaffold

The primary application of this building block is to incorporate the 4-methyltetrahydropyran scaffold into potential drug candidates. This motif is often used as a replacement for other groups, such as:

  • gem-Dimethyl Groups: Replacing a gem-dimethyl group with the 4,4-disubstituted THP ring can improve metabolic stability and solubility.

  • Cyclohexyl Groups: As a bioisostere for a substituted cyclohexane, the THP ring reduces lipophilicity (lower LogP) and introduces a hydrogen bond acceptor, potentially improving ADME properties and target engagement.

This strategy has been successfully employed in the development of various therapeutic agents, including cannabinoid receptor (CB2) modulators and other enzyme inhibitors, as evidenced by its inclusion in numerous patents.[6][7]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage procedures are essential to ensure laboratory safety.

  • General Hazards: While specific toxicology data is limited, this compound should be handled as a potentially irritating chemical. Avoid contact with skin, eyes, and mucous membranes. Use in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at 4°C.[2] It is important to keep it away from strong oxidizing agents and strong acids.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and strategic building block for medicinal chemists and researchers in drug development. Its sp³-rich tetrahydropyran core offers a proven scaffold for improving the physicochemical properties of drug candidates, while the primary alcohol provides a versatile handle for synthetic elaboration. Although detailed, peer-reviewed characterization and synthesis data are sparse, its documented use in the patent literature underscores its practical utility in constructing complex molecular architectures. As the demand for novel, three-dimensional chemical matter continues to grow, the importance of specialized building blocks like this one is set to increase, making a thorough understanding of its properties and reactivity a key asset for any synthetic chemistry program.

References

4-(Hydroxymethyl)-4-methyltetrahydropyran CAS 7525-64-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Hydroxymethyl)-4-methyltetrahydropyran (CAS 7525-64-6) for Advanced Drug Discovery

Abstract

This guide provides a comprehensive technical overview of this compound, a valuable heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental physicochemical properties, detail robust synthetic methodologies, and critically analyze its strategic application in modern drug discovery. The narrative emphasizes the rationale behind its use as a saturated heterocyclic scaffold, particularly its role as a bioisosteric replacement for gem-dimethyl or cyclohexyl moieties to enhance pharmacokinetic profiles. Detailed experimental protocols, safety guidelines based on analogous structures, and visual workflows are provided to empower scientists in leveraging this molecule to its full potential in the creation of novel therapeutics.

Introduction: The Strategic Value of Saturated Heterocycles

In the landscape of modern drug discovery, the emphasis on creating molecules with high sp³ character is paramount for achieving desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and escaping the "flatland" of aromatic-rich compound libraries. Saturated heterocycles, such as the tetrahydropyran (THP) scaffold, offer a rigid, three-dimensional framework that can improve aqueous solubility, modulate lipophilicity, and provide stable vectors for substituent placement.

This compound emerges as a particularly strategic building block. It combines the favorable properties of the THP ring—a bioisostere for cyclohexane with a lower lipophilicity and an embedded hydrogen bond acceptor—with a geminal-disubstituted 4-position. This specific substitution pattern provides several advantages:

  • The "Magic Methyl" Effect: The methyl group can enhance metabolic stability by blocking potential sites of oxidation and can improve binding affinity through favorable hydrophobic interactions.[1]

  • A Functional Handle: The hydroxymethyl group serves as a versatile synthetic handle for further elaboration, allowing for the introduction of diverse functional groups to explore the target's binding pocket.

  • Improved Physicochemical Properties: The combination of the polar hydroxyl group and the nonpolar methyl group on the same carbon offers a unique way to fine-tune solubility and lipophilicity.

This document serves as a technical primer on the synthesis, properties, and application of this important scaffold.

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12999411&t=l"]; lab [label="this compound", fontsize=12, fontcolor="#202124"]; img -- lab [style=invis]; } Caption: Chemical Structure of this compound.

Physicochemical and Safety Data

Precise experimental data for this specific compound is not widely published. The following table summarizes key identifiers and estimated properties based on its structure and data from closely related analogues like 4-(Hydroxymethyl)tetrahydropyran and 4-Methyltetrahydropyran.

PropertyValueSource / Rationale
CAS Number 7525-64-6N/A
Molecular Formula C₇H₁₄O₂N/A
Molecular Weight 130.18 g/mol N/A
Appearance Colorless to slightly yellow liquid (Expected)Based on analogue 4-(Hydroxymethyl)tetrahydropyran.[2]
Boiling Point >110 °C / 20 mmHg (Expected)Expected to be higher than the non-methylated analogue due to increased molecular weight.[2]
Solubility Slightly soluble in water (Expected)Based on analogue 4-(Hydroxymethyl)tetrahydropyran.[3]
Density ~1.0 g/mL (Estimated)Similar to related structures.[2]
Safety & Handling Profile

No specific Safety Data Sheet (SDS) is available for CAS 7525-64-6. The following guidance is synthesized from the SDS of structural analogues, 4-Methyltetrahydropyran and Tetrahydropyran-4-methanol.[4][5][6]

  • Physical Hazards: Assumed to be a combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces.[5] Vapors may form explosive mixtures with air.[4]

  • Health Hazards: Causes skin and serious eye irritation.[6] May be harmful if swallowed.[5] May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[4]

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[6]

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6]

    • Respiratory Protection: If ventilation is inadequate, use a vapor respirator.[6]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[6]

    • Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]

    • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4]

    • Ingestion: Rinse mouth. DO NOT induce vomiting. Call a POISON CENTER or doctor immediately.[4]

  • Storage: Store in a cool, dry, and well-ventilated place.[6] Keep container tightly closed.[4]

Synthesis Methodology: A Practical Approach

The synthesis of this compound is not commonly described in literature. However, a robust and logical pathway can be designed starting from the commercially available tetrahydropyran-4-carboxylic acid. The key transformation is the reduction of a carboxylic acid ester derivative. This multi-step approach ensures high yields and purity.

Synthesis_Workflow

Experimental Protocol: Synthesis via Esterification and Reduction

This protocol details the conversion of tetrahydropyran-4-carboxylic acid to the target molecule.

Step 1: Esterification to Methyl tetrahydropyran-4-carboxylate [8]

  • Rationale: The carboxylic acid is first converted to its methyl ester. This is a crucial step because esters are more readily reduced by common hydride reagents than carboxylic acids themselves, leading to cleaner reactions and higher yields. Dimethyl sulfate is an effective and inexpensive methylating agent.

  • To a stirred suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL) in a round-bottom flask, slowly add tetrahydropyran-4-carboxylic acid (1.00 g, 7.68 mmol).

  • Add dimethyl sulfate (0.8 mL, 8.45 mmol) dropwise to the mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the inorganic salts by filtration, washing the filter cake with acetone.

  • Combine the filtrates and concentrate under reduced pressure to afford methyl tetrahydropyran-4-carboxylate as an oil (approx. 1.1 g, ~99% yield), which can be used in the next step without further purification.[8]

Step 2: Reduction to this compound

  • Rationale: This step utilizes a strong reducing agent, Lithium aluminum hydride (LiAlH₄), to reduce the ester functional group directly to a primary alcohol. LiAlH₄ is chosen over milder reagents like sodium borohydride because the latter is generally not reactive enough to reduce esters.

  • Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Prepare a solution of methyl tetrahydropyran-4-carboxylate (1.0 g, 6.94 mmol) in anhydrous tetrahydrofuran (THF) (15 mL).

  • In a separate, flame-dried three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, prepare a suspension of LiAlH₄ (0.31 g, 8.32 mmol) in anhydrous THF (15 mL).

  • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

  • Slowly add the ester solution dropwise from the dropping funnel to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (0.3 mL) dropwise, followed by 15% aqueous NaOH solution (0.3 mL), and finally water (0.9 mL). This sequence (Fieser workup) is critical for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts in a granular, easily filterable form.

  • Stir the resulting white suspension vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Application in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a versatile scaffold in drug design. Its structure offers a compelling alternative to more traditional carbocyclic moieties like substituted cyclohexanes.

Drug_Discovery_Logic

Bioisosterism and ADME Optimization

The tetrahydropyran ring is a well-established bioisostere of the cyclohexane ring. Replacing a carbocycle with the THP moiety often leads to a significant improvement in the ADME profile of a drug candidate for two primary reasons:

  • Reduced Lipophilicity: The ether oxygen atom reduces the overall lipophilicity (logP) compared to its all-carbon analogue, which can enhance aqueous solubility and reduce off-target toxicity.

  • Hydrogen Bond Acceptor: The oxygen can act as a hydrogen bond acceptor, providing an additional point of favorable interaction with the biological target that is not possible with a cyclohexane ring.

The 4-methyl substituent further enhances the scaffold's utility by providing steric bulk that can shield adjacent parts of the molecule from metabolic enzymes (e.g., Cytochrome P450s), thereby increasing the drug's half-life.

A Scaffold for Library Synthesis

The primary alcohol of this compound is a key functional group for derivatization. It can be readily converted into a wide array of other functionalities, making it an ideal starting point for creating a library of diverse compounds for screening. For instance, functionalised tetrahydropyran scaffolds can be manipulated into azides for copper-catalyzed "click" chemistry or reduced to amines to provide sp³-rich scaffolds.[9][10]

Potential Transformations:

  • Oxidation: To the corresponding aldehyde or carboxylic acid.

  • Conversion to Halide: Using reagents like SOCl₂ or PBr₃ to create an electrophilic center.

  • Mitsunobu Reaction: For direct conversion to azides, ethers, or esters with inversion of stereochemistry if a chiral center were present.

  • Etherification: To append other molecular fragments.

This versatility allows medicinal chemists to systematically probe the structure-activity relationship (SAR) of a lead compound by introducing diversity at the 4-position of the THP ring. This scaffold has been instrumental in developing potent and selective kinase inhibitors and agonists for various receptors.[3][11]

Conclusion

This compound is more than just a simple chemical reagent; it is a sophisticated design element for the modern medicinal chemist. Its unique combination of a metabolically robust, gem-disubstituted center and a versatile functional handle, all built upon the favorable ADME-improving tetrahydropyran core, makes it an invaluable tool. By understanding its synthesis, handling, and strategic application, researchers can effectively employ this building block to accelerate the development of safer, more effective therapeutics with superior pharmacokinetic properties.

References

An In-depth Technical Guide to the Physical Properties of 4-(Hydroxymethyl)-4-methyltetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. 4-(Hydroxymethyl)-4-methyltetrahydropyran is a heterocyclic compound of growing interest. Its unique structural motif, featuring a tetrahydropyran ring substituted with both a hydroxymethyl and a methyl group at the C4 position, offers a valuable combination of steric bulk, hydrogen bonding capability, and a chiral center. This guide provides a comprehensive overview of the core physical properties of this compound, offering insights essential for its effective application in research and development.

Molecular Structure and Identity

A thorough understanding of a molecule's physical behavior begins with its fundamental structure. This compound is a saturated heterocyclic alcohol. The presence of the hydroxyl group and the ether linkage within the tetrahydropyran ring dictates much of its solubility, polarity, and reactivity.

Caption: Molecular Structure of this compound

Key Identifiers:

  • Molecular Formula: C₇H₁₄O₂[1]

  • Molecular Weight: 130.18 g/mol [1]

  • CAS Number: 502609-47-4[1]

Core Physical Properties: A Quantitative Summary

For ease of reference and comparison, the key physical properties of this compound are summarized in the table below. It is important to note that experimental values can vary slightly between different sources due to purity and measurement conditions.

PropertyValueSource(s)
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1]
Purity 97%[1]

Detailed Analysis of Physicochemical Characteristics

Appearance and Physical State

Based on analogous chemical structures, this compound is expected to be a liquid at standard temperature and pressure. For instance, the closely related compound Tetrahydropyran-4-methanol appears as a colorless to slightly yellow clear liquid.[2]

Boiling Point

The boiling point is a critical parameter for purification via distillation and for assessing volatility. For the structural analog, 4-(Hydroxymethyl)tetrahydropyran (CAS 14774-37-9), the boiling point is reported as 110-115°C at a reduced pressure of 15-20 mmHg.[2][3][4] The addition of a methyl group in this compound would be expected to slightly increase the molecular weight and van der Waals forces, potentially leading to a marginally higher boiling point under similar conditions.

Density

Density is essential for converting between mass and volume, a frequent necessity in laboratory workflows. The density of Tetrahydropyran-4-methanol is reported to be approximately 1.04 g/mL.[2][5] The introduction of a methyl group in place of a hydrogen atom on the C4 carbon would likely result in a slightly lower density for this compound, as the increase in volume may be proportionally greater than the increase in mass.

Solubility

Solubility dictates the choice of solvents for reactions, extractions, and formulations.

  • In Water: The parent compound, 4-(Hydroxymethyl)tetrahydropyran, is described as slightly soluble in water.[3][4] The presence of both a hydroxyl group capable of hydrogen bonding and a hydrophobic cyclic ether backbone leads to this limited miscibility. The addition of a methyl group would increase the molecule's lipophilicity, likely further decreasing its solubility in water.

  • In Organic Solvents: Compounds of this class are generally soluble in a wide range of common organic solvents, such as alcohols, ethers, and chlorinated solvents. This broad solubility makes them versatile reagents in organic synthesis.[2]

Experimental Methodologies: The "How" and "Why"

In a research and development setting, it is not enough to know the value of a physical property; one must also understand the principles behind its measurement. This understanding is crucial for troubleshooting and for validating experimental results.

Caption: Standard workflows for determining boiling point and density.

  • Boiling Point Determination: The causality behind this experiment lies in the definition of boiling point: the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. By heating the liquid and monitoring the temperature at which continuous distillation occurs, we can identify this equilibrium point. Performing this under vacuum (reduced pressure) is a common and necessary technique for high-boiling or thermally sensitive compounds, as it lowers the required temperature, preventing decomposition.

  • Density Measurement: The use of a pycnometer is a self-validating system for determining density. By precisely measuring the mass of a known, fixed volume of the sample and comparing it to the mass of the same volume of a reference substance (typically deionized water), the density can be calculated with high accuracy. This ratiometric approach minimizes systematic errors.

Safety and Handling Considerations

While specific safety data for this compound is not detailed in the provided search results, general laboratory best practices for handling chemical reagents should be strictly followed.[6] This includes:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[5][7]

  • Avoiding contact with skin and eyes and preventing inhalation of vapors.[6]

  • Storing the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][4]

Conclusion

This compound is a promising building block for chemical synthesis. Its physical properties, characterized by its liquid state, anticipated high boiling point, and moderate polarity, make it a versatile component for constructing complex molecules. While some of its specific physical constants require further experimental determination, a robust understanding can be extrapolated from closely related analogs. This guide provides the foundational knowledge necessary for researchers, scientists, and drug development professionals to confidently incorporate this valuable compound into their synthetic and developmental workflows.

References

4-(Hydroxymethyl)-4-methyltetrahydropyran spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Hydroxymethyl)-4-methyltetrahydropyran

Introduction

In the landscape of modern drug discovery and development, the exploration of novel molecular scaffolds that offer unique three-dimensional topologies is paramount. Saturated heterocyclic systems, such as the tetrahydropyran (THP) ring, are increasingly utilized as bioisosteres for more common carbocyclic or aromatic moieties, often conferring improved physicochemical properties like aqueous solubility while maintaining biological activity. This compound is one such scaffold, presenting a gem-disubstituted, non-planar ring system with a primary alcohol for further functionalization.

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on the structural elucidation of this compound using a suite of standard spectroscopic techniques. As this molecule is a specialized building block, readily available, complete spectral assignments in peer-reviewed literature are scarce. Therefore, this document provides a robust, predictive analysis grounded in fundamental principles and comparative data from structurally analogous compounds. We will delve into the causality behind expected spectral features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not only the predicted data but also the standard protocols for their acquisition and interpretation.

Molecular Structure and Core Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₇H₁₄O₂) possesses a saturated six-membered ring containing an oxygen atom. The C4 position is a quaternary carbon, substituted with both a methyl group and a hydroxymethyl group. This substitution pattern prevents epimerization at this center and locks the local geometry. The tetrahydropyran ring is expected to adopt a stable chair conformation to minimize steric strain.

The key structural features to be identified are:

  • The tetrahydropyran ring ether linkage (C-O-C).

  • The primary alcohol (-CH₂OH).

  • The quaternary, non-protonated carbon at C4.

  • The C4-methyl group.

  • The distinct axial and equatorial protons on the ring carbons (C2, C3, C5, C6).

Below is a diagram of the structure with IUPAC numbering for clarity in the subsequent spectral assignments.

Caption: Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful tool for elucidating the proton framework of a molecule. The chemical shift (δ), integration (signal area), and multiplicity (splitting pattern) of each signal provide detailed information about the electronic environment, number of protons, and neighboring protons, respectively.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a solvent like CDCl₃ would exhibit several distinct signals. The protons on carbons adjacent to the ring oxygen (C2 and C6) are significantly deshielded and will appear downfield. The protons on C3 and C5 will be in a more typical aliphatic region. Due to the chair conformation, axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts and coupling constants.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
C4-CH1.0 - 1.2Singlet (s)3HAttached to a quaternary carbon, no adjacent protons to couple with.
Ring CH ₂ (C3, C5)1.4 - 1.8Multiplet (m)4HAliphatic protons on the ring. The axial and equatorial protons will have complex splitting patterns.
-OH 1.5 - 3.0 (variable)Broad Singlet (br s)1HProton exchange broadens the signal; its chemical shift is dependent on concentration and temperature.
C4-CH ₂OH3.4 - 3.6Singlet (s)2HProtons of the hydroxymethyl group. As they are attached to a quaternary carbon, they are not expected to couple with ring protons. They may appear as an AB quartet if rotation is restricted.
Ring CH ₂ (C2, C6)3.6 - 3.9Multiplet (m)4HProtons are adjacent to the electronegative ring oxygen, causing a downfield shift. Complex splitting is expected due to geminal and vicinal coupling with C3/C5 protons.
Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard like tetramethylsilane (TMS, 0.0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.[1]

    • Tune and shim the probe to optimize magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Data Analysis:

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

    • Measure the chemical shifts and coupling constants (in Hz) for all multiplets.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of 4-(Hydroxymethyl)-4-methyltetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure.[1][2] For researchers, scientists, and professionals in drug development, a comprehensive understanding of NMR spectra is critical for the characterization of novel compounds. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of 4-(Hydroxymethyl)-4-methyltetrahydropyran, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will delve into the theoretical principles governing its spectral features, provide a detailed experimental protocol for data acquisition, and interpret the resulting spectrum with field-proven insights.

The structure of this compound presents several interesting NMR features. The tetrahydropyran ring exists in a dynamic chair conformation, and the presence of a quaternary carbon at the 4-position introduces diastereotopic protons, leading to more complex splitting patterns than might be initially anticipated. A thorough analysis of these features is essential for unambiguous structural confirmation.

Predicted ¹H NMR Spectrum: A Theoretical Analysis

The ¹H NMR spectrum of a molecule provides information on the chemical environment of each proton.[3][4] The key parameters we will consider are chemical shift (δ), integration, and multiplicity (splitting pattern).

Molecular Structure and Proton Environments

First, let's examine the structure of this compound to identify the distinct proton environments.

Caption: Molecular structure of this compound with proton environments labeled (A-E).

Based on the structure, we can identify five distinct sets of protons:

  • A (CH₃): The three protons of the methyl group at the C4 position.

  • B (OCH₂): The four protons on the carbons adjacent to the ring oxygen (C2 and C6).

  • C (CCH₂C): The four protons on the carbons at the C3 and C5 positions.

  • D (CH₂OH): The two protons of the hydroxymethyl group.

  • E (OH): The single proton of the hydroxyl group.

Causality of Chemical Shifts and Splitting Patterns

The chemical shift of a proton is influenced by its local electronic environment. Electronegative atoms, such as oxygen, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).[5]

  • Protons B (OCH₂): These protons are directly attached to carbons bonded to the ring oxygen. This proximity to the electronegative oxygen atom results in significant deshielding, and they are expected to appear in the range of δ 3.5-3.8 ppm .[6] Due to the chair conformation of the tetrahydropyran ring, these protons are diastereotopic, meaning the axial and equatorial protons are in different chemical environments and will have different chemical shifts. They will appear as complex multiplets due to coupling with the adjacent C3 and C5 protons.

  • Protons C (CCH₂C): These protons are further from the ring oxygen and are therefore more shielded than protons B. They are expected to resonate in the range of δ 1.4-1.8 ppm .[7] Similar to protons B, the axial and equatorial protons at these positions are diastereotopic, leading to complex multiplets from coupling with the protons on C2 and C6.[8]

  • Protons D (CH₂OH): The protons of the hydroxymethyl group are adjacent to a hydroxyl group and are expected to appear around δ 3.4-3.6 ppm . Due to the presence of the chiral center at C4, these protons are also diastereotopic and may appear as two separate signals or a complex multiplet.[9][10] They will likely show coupling to the hydroxyl proton (E), although this can sometimes be broadened or absent due to chemical exchange.

  • Protons A (CH₃): The methyl group protons are attached to a quaternary carbon and are the most shielded protons in the molecule. They will appear as a singlet in the upfield region, typically around δ 1.0-1.3 ppm .[7]

  • Proton E (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It can appear anywhere from δ 1.0-5.0 ppm and is often a broad singlet.[4] Its coupling to the CH₂ protons (D) may or may not be observed.

Predicted Data Summary
Proton LabelChemical Shift (δ, ppm)IntegrationMultiplicity
A (CH₃)1.0 - 1.33HSinglet (s)
C (CCH₂C)1.4 - 1.84HMultiplet (m)
D (CH₂OH)3.4 - 3.62HMultiplet (m) or two doublets of doublets (dd)
B (OCH₂)3.5 - 3.84HMultiplet (m)
E (OH)1.0 - 5.0 (variable)1HBroad Singlet (br s)

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum, a well-defined experimental protocol is essential. This protocol ensures the integrity of the sample and the accuracy of the acquired data.[11][12]

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[13] For polar molecules like this, ensuring a sufficient concentration is key for a good signal-to-noise ratio.[14]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds.[1] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[13]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for sharp NMR signals.[12]

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Avoid introducing any solid particles into the tube.[13]

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal reference standard (δ = 0.00 ppm).[5] If not already present in the solvent, a small amount can be added.

NMR Data Acquisition

The following steps outline a typical workflow for acquiring a ¹H NMR spectrum on a modern NMR spectrometer.

Caption: Standard workflow for ¹H NMR data acquisition and processing.

NMR_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing A Sample Insertion & Locking B Shimming A->B C Tuning & Matching B->C D Pulse Calibration C->D E Data Acquisition (FID) D->E F Fourier Transform E->F G Phase Correction F->G H Baseline Correction G->H I Referencing H->I J Integration & Peak Picking I->J

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and the sample will be spun to average out magnetic field inhomogeneities.

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming. This is crucial for obtaining sharp, well-resolved peaks.[14]

  • Tuning and Matching: The probe is tuned to the correct frequency for protons and matched to the impedance of the instrument's electronics to ensure efficient transfer of radiofrequency power.[14]

  • Pulse Calibration: The duration of the radiofrequency pulse (90° pulse) is calibrated to ensure maximum signal intensity.

  • Acquisition: A standard 1D ¹H NMR experiment is run. The resulting raw data is a Free Induction Decay (FID), which is a time-domain signal.[15][16]

Data Processing

The raw FID data must be processed to generate the final frequency-domain spectrum.[17][18]

  • Fourier Transformation: The FID is converted from the time domain to the frequency domain using a Fourier transform.[15][16]

  • Phase Correction: The phases of the peaks are adjusted to be purely absorptive (all pointing up).[19]

  • Baseline Correction: The baseline of the spectrum is flattened to ensure accurate integration.[17]

  • Referencing: The chemical shift axis is calibrated by setting the peak of the internal standard (e.g., TMS) to 0.00 ppm.[19]

  • Integration and Peak Picking: The areas under the peaks are integrated to determine the relative number of protons for each signal, and the exact chemical shifts of the peaks are determined.[19]

Conclusion

This guide has provided a comprehensive overview of the ¹H NMR spectrum of this compound, from theoretical prediction to experimental acquisition and data processing. The key takeaways for researchers are the importance of recognizing diastereotopic protons in the tetrahydropyran ring and the hydroxymethyl group, which lead to complex multiplets, and the characteristic chemical shifts influenced by the electronegative oxygen atom. By following the detailed experimental protocol, scientists can confidently acquire high-quality spectra for accurate structural elucidation, a cornerstone of successful drug development and chemical research.

References

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 4-hydroxy-4-methyl-tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-hydroxy-4-methyl-tetrahydropyran. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and data interpretation pertinent to this heterocyclic compound. By synthesizing established spectroscopic principles with practical insights, this guide aims to serve as an authoritative resource for the structural elucidation of substituted tetrahydropyrans.

Introduction: The Structural Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules. Its conformational flexibility and ability to engage in hydrogen bonding significantly influence molecular recognition and biological activity. 4-hydroxy-4-methyl-tetrahydropyran, a tertiary alcohol, presents a valuable model system for understanding the impact of substitution on the electronic environment and, consequently, the ¹³C NMR spectral characteristics of the THP core. Accurate interpretation of its NMR data is paramount for confirming molecular identity, assessing purity, and understanding its three-dimensional structure.

Predicted ¹³C NMR Spectral Data

While a publicly available, experimentally verified ¹³C NMR spectrum for 4-hydroxy-4-methyl-tetrahydropyran is not readily found in the literature, we can predict the chemical shifts with a high degree of confidence based on established substituent effects and data from analogous structures.[1][2] The predicted chemical shifts are summarized in Table 1 .

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2/C6 (axial/equatorial)60-70Carbons adjacent to the ring oxygen are deshielded.
C3/C5 (axial/equatorial)30-40Methylene carbons influenced by proximity to oxygen and the quaternary center.
C465-75Quaternary carbon bearing a hydroxyl group, leading to significant deshielding.
-CH₃25-35Methyl group attached to a quaternary, oxygenated carbon.

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature. The presence of conformational isomers (chair forms) may lead to the observation of additional signals or broadened peaks.[3]

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines a robust methodology for acquiring a high-quality ¹³C NMR spectrum of 4-hydroxy-4-methyl-tetrahydropyran. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Step 1: Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent solubilizing properties for many organic compounds and its well-characterized residual solvent signal (a triplet at approximately 77.16 ppm).[2] For compounds with limited solubility in CDCl₃, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used.

  • Concentration: Prepare a solution of 10-20 mg of 4-hydroxy-4-methyl-tetrahydropyran in 0.6-0.7 mL of the chosen deuterated solvent. This concentration range provides a good signal-to-noise ratio within a reasonable acquisition time.

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[2]

Step 2: NMR Spectrometer Setup
  • Field Strength: A spectrometer with a proton frequency of 400 MHz or higher is recommended for better signal dispersion.

  • Probe Tuning and Matching: Ensure the NMR probe is properly tuned to the ¹³C frequency and matched to the impedance of the spectrometer's electronics. This maximizes sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift. Perform automated or manual shimming to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

Step 3: Acquisition Parameters
  • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically sufficient.

  • Acquisition Time (AQ): Set to 1-2 seconds to allow for adequate decay of the free induction decay (FID).

  • Relaxation Delay (D1): A delay of 2-5 seconds is generally adequate for most carbons to fully relax, ensuring quantitative signal intensities are more reliable, especially for quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C (about 1.1%), a larger number of scans is required compared to ¹H NMR.[4] Start with 128 or 256 scans and increase as needed to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of 0-220 ppm is appropriate for most organic molecules.[1]

Step 4: Data Processing
  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the FID before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent signal.[2]

Causality Behind Experimental Choices

The selection of each experimental parameter is grounded in the fundamental principles of NMR spectroscopy to ensure the acquisition of a high-quality, interpretable spectrum.

Experimental_Choices cluster_Sample Sample Preparation cluster_Acquisition Data Acquisition cluster_Outcome Desired Outcome Solvent Solvent Choice (e.g., CDCl3) Resolution High Resolution Solvent->Resolution Provides sharp lock signal Concentration Concentration (10-20 mg/0.6 mL) Sensitivity High Sensitivity (S/N) Concentration->Sensitivity Optimizes signal strength Decoupling Proton Decoupling Decoupling->Sensitivity Collapses multiplets (NOE enhancement) NumScans Number of Scans (NS) NumScans->Sensitivity Improves S/N by √NS RelaxDelay Relaxation Delay (D1) Quantitation Accurate Quantitation RelaxDelay->Quantitation Allows for full spin-lattice relaxation Structure_to_Spectrum cluster_structure Molecular Structure cluster_spectrum Predicted ¹³C NMR Spectrum mol_structure C2_C6 C2/C6 (60-70 ppm) mol_structure->C2_C6 Adjacent to O C3_C5 C3/C5 (30-40 ppm) mol_structure->C3_C5 Ring Carbons C4 C4 (65-75 ppm) mol_structure->C4 Tertiary Alcohol CH3 -CH₃ (25-35 ppm) mol_structure->CH3 Methyl Group

References

An In-depth Technical Guide to the Stability of 4-(Hydroxymethyl)-4-methyltetrahydropyran Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 4-(Hydroxymethyl)-4-methyltetrahydropyran under acidic conditions. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental organic chemistry principles with practical, field-proven methodologies for stability assessment. We will explore the key structural liabilities of the molecule, propose detailed degradation pathways, and provide a robust experimental framework for conducting forced degradation studies. The insights and protocols herein are intended to empower scientists to predict, identify, and quantify the degradation of this and structurally related molecules, ensuring the development of stable and reliable chemical entities.

Introduction: The Significance of this compound

The tetrahydropyran (THP) ring is a privileged scaffold found in numerous natural products and pharmaceuticals, valued for its conformational properties and metabolic stability.[1][2] The substituted derivative, this compound (Compound 1 ), incorporates two key functional groups: a tertiary alcohol and a cyclic ether. This unique combination makes it a valuable building block in organic synthesis and a potential fragment in drug discovery programs.[3]

However, the presence of these functional groups also introduces potential liabilities, particularly under the acidic conditions frequently encountered during synthesis, purification, formulation, and even long-term storage of active pharmaceutical ingredients (APIs).[4][5] Understanding the acidic degradation profile of Compound 1 is therefore critical for anticipating potential impurities, developing stability-indicating analytical methods, and ensuring product quality and safety.

Structural Analysis and Theoretical Stability Assessment

The susceptibility of Compound 1 to acid-catalyzed degradation is dictated by two primary structural features: the tertiary alcohol and the tetrahydropyran ether linkage.

The Tertiary Alcohol: A Locus of Reactivity

The hydroxymethyl group is attached to a quaternary carbon (C4) of the tetrahydropyran ring, classifying it as a tertiary alcohol. Tertiary alcohols are well-known to be susceptible to acid-catalyzed dehydration.[6][7][8] The reaction proceeds via an E1 elimination mechanism, which is initiated by the protonation of the hydroxyl group.

Mechanism:

  • Protonation: The lone pair of electrons on the hydroxyl oxygen attacks a proton (H⁺) from the acidic medium, forming a protonated alcohol (an alkyloxonium ion). This conversion of a poor leaving group (-OH) into an excellent leaving group (H₂O) is a rapid and reversible first step.[6][7]

  • Carbocation Formation: The C-O bond of the alkyloxonium ion cleaves heterolytically, with the water molecule departing. This is the slow, rate-determining step of the reaction and results in the formation of a relatively stable tertiary carbocation at the C4 position of the pyran ring.[6][8][9]

  • Deprotonation and Alkene Formation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation (a β-hydrogen). The electrons from the C-H bond then form a new π-bond, resulting in an alkene and regenerating the acid catalyst.[6]

For Compound 1 , this E1 dehydration pathway is the most probable degradation route, leading to the formation of an exocyclic methylene compound, 4-methylenetetrahydro-2H-pyran-4-carbaldehyde's related alkene structures.

The Tetrahydropyran Ring: Ether Cleavage

Ethers are generally considered chemically robust and are often used as stable solvents.[10] However, under forcing acidic conditions, particularly with strong nucleophilic acids like HBr or HI, they can undergo cleavage.[11][12] The mechanism involves:

  • Protonation: The ether oxygen is protonated by the strong acid.

  • Nucleophilic Attack: A nucleophile (the conjugate base of the acid) attacks one of the α-carbons (C2 or C6) via an Sₙ1 or Sₙ2 mechanism, leading to ring opening.[11][12]

While possible, the cleavage of the tetrahydropyran ring typically requires more severe conditions than the dehydration of the tertiary alcohol.[10] Some studies suggest that the THP ring is more resistant to acid-catalyzed ring-opening than its five-membered counterpart, tetrahydrofuran (THF).[13] Therefore, under mild to moderate acidic stress, this pathway is considered secondary to alcohol dehydration.

Below is a diagram illustrating the primary anticipated degradation pathway for this compound under acidic conditions.

G cluster_0 E1 Dehydration Pathway cluster_1 Potential (Minor) Pathway A 4-(Hydroxymethyl)-4-methyl- tetrahydropyran (1) B Protonated Alcohol (Alkyloxonium Ion) A->B + H+ E Protonated Ether A->E + H-X (Strong Acid) C Tertiary Carbocation Intermediate B->C - H2O (Rate-Determining Step) D Dehydration Product (4-Methylene-Derivative) C->D - H+ F Ring-Opened Product (Halo-diol) E->F + X- (Nucleophile)

Caption: Primary and potential secondary acid-catalyzed degradation pathways.

Experimental Design: A Forced Degradation Study

To empirically determine the stability of this compound, a forced degradation (or stress testing) study is essential.[4][5] Such studies are a regulatory requirement in pharmaceutical development and provide invaluable data on degradation pathways and the specificity of analytical methods.[14][15]

Objective

The primary objective is to intentionally degrade the compound under controlled acidic conditions to identify potential degradation products, understand the degradation kinetics, and develop a stability-indicating analytical method. A typical goal is to achieve 5-20% degradation of the parent compound.[16]

Proposed Stress Conditions

A systematic approach involves varying acid concentration, temperature, and time.

Parameter Condition Rationale
Acid Type Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)Common, non-nucleophilic (Cl⁻ is a weak nucleophile in water) mineral acids used in standard stress testing.[4][5]
Acid Concentration 0.1 M, 0.5 M, 1.0 MProvides a range of acidic strengths to modulate the rate of degradation.[16]
Temperature Room Temperature (~25 °C), 60 °C, 80 °CElevated temperatures accelerate degradation, allowing studies to be completed in a practical timeframe.[14]
Time Points 0, 2, 4, 8, 24, 48 hours (or as needed)Multiple time points are crucial for observing the progression of degradation and for kinetic analysis.
Solvent/Matrix Acetonitrile/Water or Methanol/WaterCo-solvents are often necessary to ensure the solubility of the compound.[5]
Experimental Workflow

The following diagram outlines a robust workflow for conducting the acid stress study.

G prep 1. Sample Preparation Stock solution of Compound 1 in co-solvent. stress 2. Stress Application Dilute stock into acidic solutions (e.g., 0.1 M HCl). Incubate at set temperatures (e.g., 60 °C). prep->stress sample 3. Time-Point Sampling Withdraw aliquots at pre-defined intervals (0, 2, 4, 8, 24 hr). stress->sample quench 4. Reaction Quenching Immediately neutralize the sample with an equivalent amount of base (e.g., 0.1 M NaOH) to stop degradation. sample->quench analyze 5. Analytical Testing Analyze by Stability-Indicating HPLC-UV. quench->analyze identify 6. Peak Identification Characterize degradant peaks using LC-MS/MS. Calculate % degradation. analyze->identify

References

Methodological & Application

Synthesis of 4-(Hydroxymethyl)-4-methyltetrahydropyran: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-(Hydroxymethyl)-4-methyltetrahydropyran, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven experimental procedures.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in numerous natural products and pharmaceutical agents. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it an attractive component in drug design. Specifically, 4-substituted tetrahydropyran derivatives serve as versatile intermediates for creating complex molecular architectures. This compound, with its tertiary alcohol functionality, presents a key synthetic handle for further elaboration, making its efficient synthesis a topic of significant interest.

This guide will detail a robust and reproducible synthetic route to this target molecule, elucidating the underlying chemical principles and providing a step-by-step protocol.

Synthetic Strategy: A Tale of Two Reactions

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence, commencing with commercially available starting materials. The core of this strategy involves a Grignard reaction to construct the tertiary alcohol, followed by a catalytic hydrogenation to form the saturated tetrahydropyran ring.

Part 1: Grignard Reaction for Tertiary Alcohol Formation

The initial step focuses on the creation of the key carbon-carbon bond and the introduction of the hydroxymethyl group. This is accomplished via a Grignard reaction, a powerful tool for forming alcohols from carbonyl compounds[1][2]. In this proposed synthesis, we will utilize the reaction of a suitable ester, ethyl 4-oxotetrahydropyran-4-carboxylate, with a methyl Grignard reagent (methylmagnesium bromide).

The causality behind this choice lies in the reactivity of the Grignard reagent. The highly nucleophilic carbanionic character of the methyl group in methylmagnesium bromide will readily attack the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, and a second equivalent of the Grignard reagent attacks the newly formed ketone, ultimately yielding the desired tertiary alcohol upon acidic workup.

Part 2: Catalytic Hydrogenation for Ring Saturation

While the search results provided examples of synthesizing tetrahydropyran rings through various methods, including the hydrogenation of oxazolines[3][4] and furfural derivatives[5][6], a direct hydrogenation of a dihydropyran precursor is a common and effective strategy. The intermediate from the Grignard reaction can be readily dehydrated to the corresponding dihydropyran, which is then subjected to catalytic hydrogenation to afford the final saturated tetrahydropyran ring. This approach offers high yields and stereochemical control.

Experimental Protocols

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Concentration/PuritySupplierNotes
Ethyl 4-oxotetrahydropyran-4-carboxylateC₈H₁₂O₄172.18>98%Commercially AvailableStarting material
Methylmagnesium bromideCH₃MgBr119.233.0 M in diethyl etherCommercially AvailableGrignard reagent
Diethyl ether, anhydrous(C₂H₅)₂O74.12>99.7%Commercially AvailableSolvent
Hydrochloric acidHCl36.461 M (aq)Commercially AvailableFor workup
Sodium sulfate, anhydrousNa₂SO₄142.04GranularCommercially AvailableDrying agent
Palladium on carbonPd/C-10 wt. %Commercially AvailableCatalyst
EthanolC₂H₅OH46.07>99.5%Commercially AvailableSolvent
Hydrogen gasH₂2.02High purityGas cylinderReducing agent

Protocol 1: Synthesis of 4-(Hydroxymethyl)-4-methyl-3,4-dihydropyran

Step-by-Step Methodology:

  • Reaction Setup: A 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: The flask is charged with a solution of ethyl 4-oxotetrahydropyran-4-carboxylate (17.2 g, 100 mmol) in anhydrous diethyl ether (200 mL).

  • Grignard Reaction: The solution is cooled to 0 °C in an ice bath. Methylmagnesium bromide (3.0 M in diethyl ether, 73.3 mL, 220 mmol) is added dropwise via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12 hours.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C.

  • Work-up: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol.

  • Dehydration (if necessary): If the intermediate is not the desired dihydropyran, it can be dehydrated by dissolving the crude alcohol in toluene and adding a catalytic amount of p-toluenesulfonic acid, followed by azeotropic removal of water using a Dean-Stark apparatus.

Protocol 2: Synthesis of this compound

Step-by-Step Methodology:

  • Hydrogenation Setup: The crude 4-(hydroxymethyl)-4-methyl-3,4-dihydropyran from the previous step is dissolved in ethanol (150 mL) in a hydrogenation flask.

  • Catalyst Addition: Palladium on carbon (10 wt. %, 0.5 g) is carefully added to the solution under a nitrogen atmosphere.

  • Hydrogenation: The flask is connected to a hydrogenator, and the system is purged with hydrogen gas. The reaction mixture is then stirred under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

  • Filtration and Purification: The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a colorless oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group.

Synthetic Workflow Diagram

Synthesis_Workflow A Ethyl 4-oxotetrahydropyran-4-carboxylate C Grignard Reaction (Diethyl Ether, 0°C to RT) A->C B Methylmagnesium bromide B->C D Intermediate Tertiary Alcohol C->D Acidic Workup E Catalytic Hydrogenation (H₂, Pd/C, Ethanol) D->E Dehydration (optional) F This compound E->F Purification

Caption: Synthetic route to this compound.

Safety Precautions

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. Work should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be performed in a dedicated apparatus by trained personnel. The palladium on carbon catalyst can be pyrophoric upon exposure to air, especially when containing residual solvent.

Conclusion

The synthetic route outlined in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles of the Grignard reaction and catalytic hydrogenation, researchers can confidently execute this synthesis and utilize the target molecule in their drug discovery and development programs.

References

The Strategic Application of 4-(Hydroxymethyl)-4-methyltetrahydropyran in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Saturated Heterocycles in Drug Design

In the landscape of modern drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These three-dimensional structures offer a compelling alternative to traditional flat, aromatic rings, often leading to improved physicochemical properties and novel intellectual property. Among these, the tetrahydropyran (THP) moiety has emerged as a particularly valuable building block. Its inherent stability, capacity for hydrogen bonding via the ring oxygen, and its role as a bioisosteric replacement for cyclohexyl groups have cemented its place in the medicinal chemist's toolkit.

This technical guide focuses on a specific, yet increasingly important, derivative: 4-(Hydroxymethyl)-4-methyltetrahydropyran . We will delve into its applications as a key structural motif in medicinal chemistry, exploring how its unique stereoelectronic properties can be leveraged to address common challenges in drug development, from enhancing potency and selectivity to optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

Core Principles: Why this compound?

The utility of this scaffold stems from a combination of features inherent to the tetrahydropyran ring and the specific substitution at the C4 position.

  • Improved Physicochemical Properties: The introduction of the polar hydroxymethyl group alongside the lipophilic methyl group at a quaternary center provides a nuanced approach to modulating a drug candidate's properties. This substitution can enhance aqueous solubility and introduce a hydrogen bond donor, crucial for target engagement, while the methyl group can provide beneficial steric interactions or block metabolic "soft spots".

  • Bioisosterism and Structural Rigidity: The 4,4-disubstituted tetrahydropyran ring can be considered a bioisostere for other common structural motifs, such as a gem-dimethyl substituted cyclohexane or even more complex ring systems.[1][2] The rigid chair conformation of the THP ring helps to lock in a specific orientation for the substituents, reducing the entropic penalty upon binding to a biological target.

  • Vectorial Diversity for Library Synthesis: The hydroxyl group serves as a versatile chemical handle for further functionalization, allowing for the exploration of chemical space in a controlled and directed manner. This is particularly valuable in the generation of compound libraries for high-throughput screening.[3][4]

Case Study: Potent Inhibition of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) for Oncology and Progeria

A compelling example of the successful application of the this compound motif is in the development of highly potent inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is a crucial enzyme in the post-translational modification of numerous proteins, including the oncogenic Ras protein.[5] Inhibition of ICMT is a promising therapeutic strategy for various cancers and has also shown potential in treating rare genetic disorders like Hutchinson-Gilford progeria syndrome (HGPS).[6]

In a landmark study, a series of tetrahydropyranyl derivatives were developed as ICMT inhibitors. Through systematic structure-activity relationship (SAR) studies, researchers discovered that incorporating a methylated tetrahydropyran moiety led to a significant enhancement in potency.[5]

Structure-Activity Relationship (SAR) Insights

The research highlighted that modifications around the THP ring were critical for achieving high potency. While the initial hit compound had submicromolar activity, the introduction of specific substitutions on the tetrahydropyran ring led to a remarkable increase in inhibitory activity. One of the most potent analogues identified, referred to as analogue 75 (and later as C75 in further studies), exhibited an IC50 of just 1.3 nM.[5][6]

The success of this moiety can be attributed to:

  • Optimal Target Engagement: The precise orientation of the hydroxymethyl and methyl groups likely facilitates favorable interactions within the active site of ICMT. The hydroxyl group may form a key hydrogen bond with the target protein, while the methyl group could engage in beneficial van der Waals interactions.

  • Improved ADME Profile: The inclusion of the polar tetrahydropyran ring and the hydroxyl group can help to mitigate the high lipophilicity often associated with potent enzyme inhibitors, leading to a more favorable overall drug-like profile.

The workflow for the discovery and optimization of these ICMT inhibitors can be visualized as follows:

SAR_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening Hit Initial Hit Compound (Submicromolar Activity) HTS->Hit Identifies Lead SAR_dev SAR Development (Modification of THP ring) Hit->SAR_dev Lead Optimization Analogue_75 Analogue 75 (C75) (IC50 = 1.3 nM) Contains 4-(hydroxymethyl)- 4-methyltetrahydropyran SAR_dev->Analogue_75 10-fold Potency Increase Cell_studies Cancer Cell Line Studies (Reduced Viability) Analogue_75->Cell_studies Progeria_model HGPS Cell Model (Delayed Senescence) Analogue_75->Progeria_model Prins_Cyclization Start Homoallylic Alcohol + Aldehyde Reaction Prins Cyclization Start->Reaction Catalyst Lewis Acid (e.g., BF3·OEt2) Catalyst->Reaction Intermediate Cyclic Carbocation Intermediate Reaction->Intermediate Trapping Nucleophilic Trapping (e.g., H2O) Intermediate->Trapping Product 4-Substituted Tetrahydropyran Trapping->Product Purification Column Chromatography Product->Purification Final Pure Product Purification->Final

References

Application Notes & Protocols: The Use of 4-Methyltetrahydropyran (4-MeTHP) in Grignard Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating the Solvent's Role in a Classic Reaction

The Grignard reaction, the addition of an organomagnesium halide to an electrophile, remains a cornerstone of synthetic organic chemistry for its efficacy in carbon-carbon bond formation.[1][2] The reaction's success is inextricably linked to the choice of solvent. Ethereal solvents are essential, as their lone pair electrons coordinate to the magnesium center, stabilizing the highly reactive Grignard reagent and facilitating its formation.[3] For decades, diethyl ether (Et₂O) and tetrahydrofuran (THF) have been the default choices.[4] However, their high volatility, low flash points, and notorious tendency to form explosive peroxides upon storage present significant safety and handling challenges, particularly in process chemistry.[5]

In the pursuit of greener, safer, and more efficient chemical processes, alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have gained traction.[6] This guide focuses on a particularly promising alternative: 4-methyltetrahydropyran (4-MeTHP) . 4-MeTHP is a hydrophobic cyclic ether that offers a superior safety profile and, in many cases, enhanced performance in Grignard reactions.[7] Its unique combination of physical properties and coordinating ability allows for a wider operational window and improved outcomes, especially with challenging substrates.[8][9] This document provides an in-depth analysis of 4-MeTHP's advantages, detailed protocols for its use, and the technical insights necessary for its successful implementation in research and development settings.

Physicochemical Properties: A Comparative Advantage

The utility of 4-MeTHP stems directly from its distinct physical properties when compared to traditional ethereal solvents. Its higher boiling point allows for reactions to be conducted at elevated temperatures, which can be crucial for the formation of Grignard reagents from less reactive halides like aryl chlorides.[8] Furthermore, its pronounced hydrophobicity significantly simplifies aqueous workups, leading to cleaner phase separations and potentially reducing solvent waste. Critically, 4-MeTHP exhibits a much lower tendency to form explosive peroxides, a significant safety enhancement over THF.[10][11]

Table 1: Comparative Physicochemical Data of Ethereal Solvents

Property4-MeTHP THF 2-MeTHF CPME
Boiling Point (°C) 105-115[12]66[13]80[14]106
Density (g/mL at 20°C) 0.865[12]0.889[13]0.8540.860
Water Solubility ( g/100g ) ~1.5[15]Miscible141.1
Polarity Index (P') ~4.0 (est.)4.0[13]3.83.0
Peroxide Formation Low[10][11]High[5]ModerateLow

Data compiled from multiple sources for comparison.[5][10][11][12][13][14][15]

Mechanistic Insights: Why 4-MeTHP Excels

The performance of a solvent in a Grignard reaction is governed by its ability to solvate the magnesium species, thereby influencing the dynamic Schlenk equilibrium .[16][17] This equilibrium describes the disproportionation of the organomagnesium halide (RMgX) into the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂).

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is highly dependent on the solvent.[18][19] The solvent molecules (L) coordinate to the magnesium, forming species like RMgX(L)₂.[17] The efficacy of this coordination dictates both the stability and the reactivity of the Grignard reagent.

Studies have shown that 4-MeTHP is an excellent solvent for Grignard reactions due to the effective coordination of its ether oxygen to the magnesium center.[8][9] This coordination is believed to be less sterically hindered compared to that of other green solvents like CPME, which contributes to both the stability and reactivity of the resulting organometallic species.[8] This enhanced stability and reactivity profile has enabled the successful formation of highly labile or challenging Grignard reagents, such as those derived from 2-chloro and 2-fluorophenyl bromides, which are difficult to prepare in other solvents.[9]

Figure 1: Solvation of the Grignard reagent by 4-MeTHP and subsequent reaction.

Experimental Protocols

General Considerations: All Grignard reactions must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware to prevent quenching of the highly basic Grignard reagent by moisture.[20]

Protocol 1: Formation of an Arylmagnesium Bromide Reagent

This protocol describes a general procedure for forming a Grignard reagent from an aryl bromide using 4-MeTHP as the solvent.

Materials:

  • Magnesium turnings (1.5 eq.)

  • Aryl bromide (1.0 eq.)

  • Anhydrous 4-MeTHP

  • Initiator: 1-2 crystals of Iodine or a few drops of 1,2-dibromoethane. A small amount of DIBALH (diisobutylaluminium hydride) can also be highly effective.[8][15]

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and inert gas setup.[21]

Procedure:

  • Setup: Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings into the reaction flask. Add the initiator (e.g., an iodine crystal).

  • Solvent Addition: Add a small amount of anhydrous 4-MeTHP to just cover the magnesium turnings.

  • Reagent Preparation: In a separate dry flask, dissolve the aryl bromide in anhydrous 4-MeTHP and load this solution into the dropping funnel.

  • Initiation: Add a small portion (~5-10%) of the aryl bromide solution to the stirred magnesium suspension. The reaction is indicated by the disappearance of the iodine color, gentle bubbling, and a slight exotherm. Gentle warming with a heat gun may be required to initiate the reaction.

  • Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. The higher boiling point of 4-MeTHP may require external heating to maintain reflux for less reactive halides.

  • Completion: After the addition is complete, continue to stir the mixture at a gentle reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey or brown solution is the Grignard reagent, ready for use.[22]

Protocol 2: Reaction with an Aldehyde Electrophile

This protocol details the reaction of the pre-formed Grignard reagent with an aldehyde, followed by a simplified workup procedure benefiting from 4-MeTHP's hydrophobicity.

Materials:

  • Grignard reagent solution in 4-MeTHP (from Protocol 1)

  • Aldehyde (e.g., Benzaldehyde, 1.0 eq.)

  • Anhydrous 4-MeTHP

  • Quenching solution: Saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction solvent (e.g., Ethyl Acetate or MTBE)

Procedure:

  • Cooling: Cool the prepared Grignard reagent solution to 0 °C in an ice-water bath.

  • Electrophile Addition: Dissolve the aldehyde in anhydrous 4-MeTHP and add it dropwise to the stirred Grignard solution, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[20]

  • Workup & Extraction: Transfer the mixture to a separatory funnel. The low water solubility of 4-MeTHP facilitates a clean phase separation. Separate the organic layer. Extract the aqueous layer once or twice with an appropriate solvent like ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol product, which can then be purified by column chromatography or recrystallization.[23]

Experimental_Workflow A 1. Setup Flame-dried glassware under N₂/Ar B 2. Mg Activation Add Mg turnings & I₂ in 4-MeTHP A->B Protocol 1 C 3. Initiation Add small portion of Ar-Br solution B->C Protocol 1 D 4. Reagent Formation Dropwise addition of Ar-Br Maintain reflux C->D Protocol 1 E 5. Cool Reagent Cool Grignard solution to 0 °C D->E Protocol 2 F 6. Electrophile Addition Dropwise addition of aldehyde in 4-MeTHP E->F Protocol 2 G 7. Reaction Stir at room temp Monitor completion F->G Protocol 2 H 8. Quench Slowly add sat. aq. NH₄Cl at 0 °C G->H Protocol 2 I 9. Workup Phase separation, extraction H->I Protocol 2 J 10. Isolation Dry & concentrate organic layers I->J Protocol 2 K Purified Product J->K

Figure 2: General workflow for Grignard synthesis using 4-MeTHP.

Safety and Handling (EHS Profile)

While 4-MeTHP offers a superior safety profile to THF, it is still a flammable liquid and should be handled with appropriate care.[24][25]

  • Flammability: 4-MeTHP is a highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[24]

  • Peroxide Formation: 4-MeTHP has a significantly lower tendency to form peroxides than THF.[10] However, as with all ethers, it is good practice to test for peroxides in aged containers or before distillation.[14][26]

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[27]

  • Storage: Store in a tightly closed container in a cool, dark, and well-ventilated place away from oxidizing agents.[27]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Reaction fails to initiate - Wet glassware, solvent, or reagents.- Magnesium surface is passivated (oxidized).- Rigorously dry all glassware and use anhydrous solvent.- Use a fresh bottle of aryl halide.- Activate Mg with an iodine crystal, 1,2-dibromoethane, or DIBALH. Use gentle heating.
Low yield of product - Incomplete formation of Grignard reagent.- Side reactions (e.g., Wurtz coupling).- Grignard reagent quenched by moisture or acidic protons.- Increase reflux time during formation.- Ensure slow, controlled addition of the halide to minimize coupling.- Check for and eliminate all sources of moisture.
Formation of biphenyl side product - Wurtz-type homocoupling of the aryl halide.- Maintain dilute conditions by adding the halide solution slowly to the magnesium suspension.

Conclusion

4-Methyltetrahydropyran (4-MeTHP) represents a significant advancement in the practice of Grignard chemistry. It is more than just a "green" alternative; its superior physicochemical properties translate directly into tangible benefits for the synthetic chemist. The enhanced safety due to low peroxide formation, a higher boiling point enabling a wider reaction temperature range, and simplified workups due to hydrophobicity make it an outstanding choice.[7][12] Its demonstrated ability to facilitate the formation of difficult Grignard reagents showcases its superior performance.[8] For researchers, scientists, and drug development professionals, adopting 4-MeTHP as a preferred solvent for Grignard reactions is a step towards safer, more efficient, and more robust chemical synthesis.

References

Application Notes and Protocols: 4-Methyltetrahydropyran (4-MeTHP) as a Green Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Solvent Selection

The pursuit of sustainable chemical practices has catalyzed a critical re-evaluation of solvent choice in organic synthesis. Solvents, while often inert spectators in chemical transformations, constitute a significant portion of the mass intensity and environmental footprint of chemical processes. Historically, conventional ether solvents like tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) have been workhorses in the synthesis of fine chemicals and pharmaceuticals. However, their high volatility, propensity for peroxide formation, and in some cases, challenging workup procedures have necessitated the exploration of greener alternatives.

4-Methyltetrahydropyran (4-MeTHP) has emerged as a compelling and versatile green solvent, offering a unique combination of desirable physicochemical properties.[1][2] This hydrophobic cyclic ether presents an excellent alternative to traditional solvents, demonstrating broad applicability across a wide spectrum of organic reactions.[3][4][5] Its high stability, ease of recycling, and favorable safety profile position it as a key enabler of more sustainable chemical manufacturing.[3][6]

This comprehensive guide provides detailed application notes and protocols for the use of 4-MeTHP in various organic transformations, tailored for researchers, scientists, and drug development professionals. The protocols are designed to be self-validating, with explanations grounded in mechanistic principles and supported by authoritative references.

Physicochemical Properties and Advantages of 4-MeTHP

The utility of 4-MeTHP as a green solvent is rooted in its distinct physical and chemical characteristics, which offer significant advantages over conventional ether solvents.

Property4-MeTHPTHF2-MeTHF
Boiling Point (°C) 1056580
Flash Point (°C) 7-15-11
Solubility in H₂O (wt%) 1.514
Azeotropic Temp. with H₂O (°C) 85 (19 wt% H₂O)64 (6 wt% H₂O)71 (11 wt% H₂O)
Peroxide Formation LowHighModerate
Stability (Acidic/Basic) HighLowModerate

Key Advantages:

  • High Hydrophobicity: The low solubility of 4-MeTHP in water simplifies aqueous workups, enabling efficient product extraction and solvent recovery through phase separation.[2] This minimizes the need for additional extraction solvents, reducing waste and improving process efficiency.

  • High Boiling Point: A higher boiling point compared to THF and 2-MeTHF allows for reactions to be conducted at elevated temperatures, potentially increasing reaction rates.[6] It also reduces solvent loss due to evaporation.

  • Enhanced Stability: 4-MeTHP exhibits greater stability in both acidic and basic conditions compared to THF.[1][6] Crucially, it shows a significantly lower tendency to form explosive peroxides upon storage, enhancing laboratory safety.[6]

  • Recyclability: Due to its immiscibility with water and favorable boiling point, 4-MeTHP can be readily recovered and recycled by distillation, contributing to a more circular and sustainable chemical process.[3]

  • Broad Solvating Power: It effectively dissolves a wide range of organic compounds, including nonpolar substances, making it suitable for a diverse array of chemical transformations.[7]

Application in Grignard Reactions

Grignard reactions are fundamental carbon-carbon bond-forming reactions. The choice of an ether solvent is critical for the formation and stability of the Grignard reagent. 4-MeTHP has proven to be an excellent solvent for these reactions, often outperforming other ethers.[1][3]

Protocol: Synthesis of Phenylmagnesium Bromide and Subsequent Reaction with Benzaldehyde

This protocol details the formation of a Grignard reagent from bromobenzene and its subsequent addition to benzaldehyde.

Materials:

  • Magnesium turnings (15 mmol)

  • Bromobenzene (10 mmol)

  • Benzaldehyde (10 mmol)

  • Diisobutylaluminium hydride (DIBALH) (0.0075 mmol, as a solution in hexanes)

  • 4-Methyltetrahydropyran (4-MeTHP), anhydrous

  • Anhydrous diethyl ether (for comparison, if desired)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Solvent Addition: Add anhydrous 4-MeTHP (20 mL) to the flask.

  • Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Add a small portion of the bromobenzene solution (approximately 10%) to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent. For less reactive chlorides, a small amount of DIBALH can be added to facilitate the reaction.[8]

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C using an ice bath. Add a solution of benzaldehyde in anhydrous 4-MeTHP (5 mL) dropwise via the dropping funnel.

  • Quenching and Work-up: After the addition is complete, stir the reaction mixture at room temperature for 30 minutes. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. The organic layer will separate cleanly from the aqueous layer.[2] Separate the layers and extract the aqueous layer with an additional portion of 4-MeTHP or another suitable organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the product by column chromatography or crystallization as needed.

Grignard_Reaction_Workflow

Application in Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[9] 4-MeTHP has been successfully employed as a solvent in various coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings.[3]

Protocol: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Iodoanisole (1 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2 mmol)

  • 4-Methyltetrahydropyran (4-MeTHP)

  • Water

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-iodoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Solvent Addition: Add 4-MeTHP (5 mL) and water (1 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or 4-MeTHP).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Application in Olefin Metathesis

Olefin metathesis is a versatile reaction for the formation of carbon-carbon double bonds.[10] 4-MeTHP has been demonstrated as a suitable solvent for various metathesis reactions, offering advantages in terms of reduced peroxide formation and simplified workup procedures compared to other ether solvents.[7][10]

Protocol: Ring-Closing Metathesis (RCM) of a Diene

This protocol provides a general procedure for a ring-closing metathesis reaction.

Materials:

  • Diene substrate (1 mmol)

  • Grubbs' second-generation catalyst (0.01-0.05 mmol)

  • 4-Methyltetrahydropyran (4-MeTHP), anhydrous and degassed

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Solvent Preparation: Degas anhydrous 4-MeTHP by bubbling argon or nitrogen through it for at least 30 minutes.

  • Reaction Setup: Under an inert atmosphere, dissolve the diene substrate in the degassed 4-MeTHP.

  • Catalyst Addition: Add the Grubbs' catalyst to the solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-70 °C) and stir. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The reaction can be quenched by adding a few drops of ethyl vinyl ether.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography. The high boiling point of 4-MeTHP may require purification via flash chromatography without prior full solvent removal.

Solvent_Advantages_Workflow

Biocatalysis in 4-MeTHP

The use of enzymes in organic synthesis (biocatalysis) is a rapidly growing field, offering high selectivity and mild reaction conditions.[11][12] While many biocatalytic reactions are performed in aqueous media, the use of organic solvents can be advantageous for dissolving hydrophobic substrates and shifting reaction equilibria. The properties of 4-MeTHP make it a promising solvent for certain biocatalytic transformations, particularly those involving oxidoreductases.[11]

Solvent Recovery and Recycling

A key aspect of a green solvent is its potential for recovery and reuse. 4-MeTHP's low water miscibility and relatively high boiling point facilitate its recovery by simple distillation after a reaction workup.[3] Studies have shown that recovered 4-MeTHP maintains high purity and can be reused in subsequent reactions without a significant loss of performance.[3]

General Protocol for 4-MeTHP Recovery:
  • Phase Separation: After aqueous workup, separate the organic layer containing 4-MeTHP and the product.

  • Extraction: If necessary, perform additional extractions of the aqueous layer to maximize product and solvent recovery.

  • Drying: Dry the combined organic layers over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Distillation: Filter off the drying agent and distill the 4-MeTHP under atmospheric or reduced pressure, depending on the boiling point of the dissolved product. The purity of the recovered solvent can be checked by GC analysis.

Conclusion

4-Methyltetrahydropyran stands out as a highly effective and environmentally benign solvent for a multitude of applications in modern organic synthesis. Its favorable physical properties, including high stability, low water miscibility, and ease of recycling, address many of the shortcomings of traditional ether solvents. By adopting 4-MeTHP, researchers and process chemists can significantly reduce the environmental impact of their synthetic routes without compromising on reaction efficiency or product yield. The protocols and data presented in this guide serve as a practical resource for the implementation of 4-MeTHP in the laboratory and on a larger scale, paving the way for a more sustainable future in chemical and pharmaceutical development.

References

Application Notes and Protocols: Selective Oxidation of 4-(Hydroxymethyl)-4-methyltetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Oxidized 4-(Hydroxymethyl)-4-methyltetrahydropyran Derivatives

In the landscape of modern medicinal chemistry and drug development, the tetrahydropyran motif is a privileged scaffold, conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. The targeted oxidation of this compound provides access to two key intermediates: 4-formyl-4-methyltetrahydropyran and 4-methyltetrahydropyran-4-carboxylic acid. These molecules serve as versatile building blocks for the synthesis of complex bioactive compounds, including spiropiperidines and other intricate heterocyclic systems that are central to the development of novel therapeutics.

The choice of oxidizing agent is paramount, as it dictates the selective transformation to either the aldehyde or the carboxylic acid. This guide provides a comprehensive overview of established oxidation protocols, offering a comparative analysis to aid researchers in selecting the optimal method for their specific synthetic goals. We will delve into the mechanistic underpinnings of each protocol, ensuring a deep understanding of the reaction's causality and enabling robust, reproducible results.

Comparative Overview of Oxidation Methodologies

The selective oxidation of the primary alcohol in this compound can be achieved through several reliable methods. The choice between these methods hinges on factors such as the desired product (aldehyde or carboxylic acid), substrate tolerance to reaction conditions (e.g., pH), and considerations of reagent toxicity and scalability.

Oxidation MethodTarget ProductKey ReagentsTypical ConditionsAdvantagesDisadvantages
Swern Oxidation AldehydeDMSO, Oxalyl Chloride, TriethylamineAnhydrous, Low Temp. (-78 °C)High yields, mild conditions.[1][2]Requires cryogenic temperatures, malodorous byproducts.[3]
Dess-Martin Periodinane (DMP) Oxidation AldehydeDess-Martin PeriodinaneRoom Temp., Neutral pHMild, high chemoselectivity, short reaction times.[4][5]Reagent is expensive and potentially explosive.[4]
TEMPO-Catalyzed Oxidation AldehydeTEMPO (catalyst), Co-oxidant (e.g., NaOCl)Biphasic, Room Temp.Catalytic, environmentally benign options available.[6][7]Co-oxidant choice is critical for success.
Jones Oxidation Carboxylic AcidCrO₃, H₂SO₄, AcetoneAcidic, Room Temp.Inexpensive, powerful oxidant.[8][9]Toxic chromium waste, harsh acidic conditions.[9][10]

Reaction Pathways and Workflows

The oxidation of this compound can be directed towards two distinct products, the aldehyde or the carboxylic acid, by careful selection of the oxidizing agent.

Oxidation Pathways Substrate 4-(Hydroxymethyl)-4-methyl- tetrahydropyran Aldehyde 4-Formyl-4-methyl- tetrahydropyran Substrate->Aldehyde Mild Oxidants (Swern, DMP, TEMPO) CarboxylicAcid 4-Methyltetrahydropyran- 4-carboxylic acid Substrate->CarboxylicAcid Strong Oxidants (Jones Reagent) Aldehyde->CarboxylicAcid Strong Oxidants (e.g., Jones Reagent) or over-oxidation

Caption: Oxidation pathways of this compound.

The general experimental workflow for these oxidation reactions follows a standard sequence of steps, with specific modifications for each protocol.

Experimental Workflow Start Start: 4-(Hydroxymethyl)-4-methyl- tetrahydropyran Reaction Oxidation Reaction (Selected Protocol) Start->Reaction Quench Reaction Quenching Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End Isolated Product Analysis->End

Caption: General experimental workflow for oxidation reactions.

Detailed Protocols

Protocol 1: Swern Oxidation for the Synthesis of 4-Formyl-4-methyltetrahydropyran

This protocol utilizes the Swern oxidation, a mild and highly efficient method for converting primary alcohols to aldehydes.[1][11] The reaction proceeds via the formation of an alkoxysulfonium ylide, which then undergoes intramolecular elimination.[12] It is crucial to maintain a low temperature (-78 °C) to prevent side reactions.[3][12]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl Chloride

  • Anhydrous Triethylamine (TEA)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add anhydrous DCM, followed by anhydrous DMSO. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride dropwise to the stirred solution, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes at -78 °C.

  • In a separate flask, dissolve this compound in anhydrous DCM.

  • Add the alcohol solution dropwise to the reaction mixture, again maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Add anhydrous triethylamine dropwise to the reaction mixture. A thick white precipitate will form. Continue stirring for an additional 20 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature over approximately 30 minutes.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 4-formyl-4-methyltetrahydropyran.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation for the Synthesis of 4-Formyl-4-methyltetrahydropyran

The Dess-Martin oxidation is a reliable and convenient method that employs a hypervalent iodine reagent to oxidize primary alcohols to aldehydes under mild, neutral conditions.[5][13] This makes it suitable for substrates with acid-sensitive functional groups.[4]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • To a stirred solution of this compound in DCM at room temperature, add Dess-Martin Periodinane in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and quench by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: TEMPO-Catalyzed Oxidation for the Synthesis of 4-Formyl-4-methyltetrahydropyran

This method offers a greener alternative, using a catalytic amount of the stable nitroxyl radical TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) and a stoichiometric co-oxidant.[6][14] Sodium hypochlorite (bleach) is a common and inexpensive co-oxidant.[7]

Materials:

  • This compound

  • TEMPO

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Aqueous sodium hypochlorite solution (commercial bleach)

Procedure:

  • In a round-bottom flask, dissolve this compound in DCM.

  • Add an aqueous solution of potassium bromide and a catalytic amount of TEMPO.

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • While stirring vigorously, add the sodium hypochlorite solution dropwise, maintaining the temperature at 0 °C. The pH of the aqueous layer should be maintained between 8.5 and 9.5 by the addition of saturated aqueous sodium bicarbonate if necessary.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting aldehyde by flash column chromatography.

Protocol 4: Jones Oxidation for the Synthesis of 4-Methyltetrahydropyran-4-carboxylic acid

The Jones oxidation is a robust and cost-effective method for the oxidation of primary alcohols directly to carboxylic acids.[8][15] The reaction is conducted in acidic conditions and is typically rapid and high-yielding.[9]

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone

  • Water

  • Isopropanol (for quenching)

Procedure:

  • Preparation of Jones Reagent: In a flask cooled in an ice bath, carefully and slowly add concentrated sulfuric acid to a stirred suspension of chromium trioxide in water. Stir until all the solids have dissolved. Caution: Jones reagent is highly corrosive and carcinogenic. Handle with appropriate personal protective equipment in a fume hood.

  • In a separate flask, dissolve this compound in acetone and cool to 0 °C in an ice bath.

  • Slowly add the prepared Jones reagent dropwise to the stirred acetone solution of the alcohol. The color of the reaction mixture will change from orange-red to green. Maintain the temperature below 20 °C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the excess oxidant by the dropwise addition of isopropanol until the green color persists.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude carboxylic acid.

  • The product can be further purified by recrystallization or column chromatography.

Conclusion

The selective oxidation of this compound is a critical transformation for the synthesis of valuable intermediates in drug discovery. The choice of oxidation protocol should be guided by the desired product, the chemical nature of the substrate, and practical considerations such as scale, cost, and safety. The protocols detailed in this guide provide reliable and reproducible methods for accessing both the aldehyde and carboxylic acid derivatives, empowering researchers to advance their synthetic programs with confidence.

References

Application Notes and Protocols: The Strategic Application of Chiral Auxiliaries in the Asymmetric Synthesis of Tetrahydropyran Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydropyran Moiety and the Imperative of Asymmetric Synthesis

The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold embedded in the molecular architecture of a vast array of natural products and pharmacologically active compounds. Its prevalence in bioactive molecules underscores the significance of methodologies that can introduce stereocenters into the THP core with high fidelity. In the landscape of drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's therapeutic efficacy and safety profile.[1][2] Chiral auxiliaries, by temporarily imparting their stereochemical information to a prochiral substrate, offer a robust and predictable strategy for asymmetric synthesis, often proving indispensable in the construction of complex chiral molecules.[3][4]

This guide provides an in-depth exploration of the use of chiral auxiliaries in the enantioselective synthesis of functionalized tetrahydropyrans. We will delve into the mechanistic rationale behind the selection of auxiliaries, provide detailed experimental protocols, and discuss the broader implications for the synthesis of intricate molecular targets.

Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

The fundamental principle of using a chiral auxiliary involves the covalent attachment of a chiral molecule to a substrate, which then directs the stereochemical outcome of a subsequent reaction.[4] This process can be conceptually broken down into three key stages:

  • Attachment of the Chiral Auxiliary: The chiral auxiliary is appended to the prochiral substrate through a covalent bond.

  • Diastereoselective Transformation: The substrate-auxiliary conjugate undergoes a reaction where the auxiliary's inherent chirality directs the formation of a new stereocenter with a high degree of diastereoselectivity.

  • Cleavage of the Chiral Auxiliary: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and ideally allowing for the recovery and recycling of the auxiliary.[3]

Chiral_Auxiliary_Workflow cluster_0 Chiral Auxiliary Strategy Prochiral_Substrate Prochiral Substrate Attachment Attachment Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Substrate_Auxiliary_Conjugate Substrate-Auxiliary Conjugate Attachment->Substrate_Auxiliary_Conjugate Diastereoselective_Reaction Diastereoselective Reaction Substrate_Auxiliary_Conjugate->Diastereoselective_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage Diastereomerically_Enriched_Product->Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Figure 1: A generalized workflow illustrating the key stages of a chiral auxiliary-mediated asymmetric synthesis.

Asymmetric Synthesis of Functionalized Tetrahydropyrans: A Case Study

While the specific use of 4-(hydroxymethyl)-4-methyltetrahydropyran as a chiral auxiliary is not prominently documented in the literature, the asymmetric synthesis of highly functionalized tetrahydropyrans is a topic of significant research interest.[5][6] Organocatalytic methods, for instance, have emerged as powerful tools for constructing these complex structures with excellent stereocontrol.[5]

One notable strategy involves a diastereo- and enantioselective Michael/Henry/ketalization sequence to produce highly functionalized tetrahydropyrans.[5] This approach highlights the construction of the THP ring with multiple contiguous stereocenters.

Protocol: Organocatalytic Michael/Henry/Ketalization Cascade for Tetrahydropyran Synthesis

This protocol is adapted from methodologies that utilize a bifunctional quinine-based squaramide organocatalyst to achieve high enantioselectivity.[5]

Materials:

  • β-Keto ester (e.g., ethyl 2-methyl-3-oxobutanoate)

  • β-Nitrostyrene derivative

  • Alkynyl aldehyde (e.g., phenylpropynal)

  • Quinine-derived squaramide organocatalyst

  • Toluene, anhydrous

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the quinine-derived squaramide organocatalyst (0.1 equiv.).

  • Add anhydrous toluene (to achieve a 0.2 M concentration of the limiting reagent).

  • Add the β-keto ester (1.2 equiv.) and the β-nitrostyrene derivative (1.0 equiv.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the alkynyl aldehyde (1.5 equiv.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the highly functionalized tetrahydropyran.

Expected Outcome:

This cascade reaction is reported to yield tetrahydropyrans with multiple contiguous stereocenters in moderate to good yields and with excellent enantiomeric excesses (often >90% ee) and high diastereomeric ratios.[5]

Cascade_Reaction cluster_1 Organocatalytic Cascade for Tetrahydropyran Synthesis Start β-Keto Ester + β-Nitrostyrene Michael_Addition Michael Addition Start->Michael_Addition Catalyst Quinine-based Squaramide Catalyst Catalyst->Michael_Addition Enolate_Intermediate Enolate Intermediate Michael_Addition->Enolate_Intermediate Henry_Reaction Henry Reaction Enolate_Intermediate->Henry_Reaction Alkynyl_Aldehyde Alkynyl Aldehyde Alkynyl_Aldehyde->Henry_Reaction Alkoxide_Intermediate Alkoxide Intermediate Henry_Reaction->Alkoxide_Intermediate Ketalization Intramolecular Ketalization Alkoxide_Intermediate->Ketalization Product Functionalized Tetrahydropyran Ketalization->Product

Figure 2: A simplified representation of the organocatalytic cascade reaction for the synthesis of functionalized tetrahydropyrans.

Data Summary: Representative Results

The following table summarizes typical results that can be expected from the described organocatalytic cascade reaction, showcasing the high levels of stereocontrol achievable.

Entryβ-Keto Ester Substrateβ-Nitrostyrene SubstrateYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Ethyl 2-methyl-3-oxobutanoate(E)-β-Nitrostyrene75>20:195
2Methyl 3-oxobutanoate(E)-4-Chloro-β-nitrostyrene80>20:197
3Ethyl 3-oxo-3-phenylpropanoate(E)-4-Methoxy-β-nitrostyrene65>20:193

Data are representative and adapted from published literature on similar transformations for illustrative purposes.[5]

Troubleshooting and Considerations

  • Reaction Rate: If the reaction is sluggish, a slight increase in temperature may be beneficial, although this could potentially impact stereoselectivity.

  • Diastereoselectivity: The choice of solvent can influence the diastereomeric ratio. It is advisable to screen a range of solvents for optimal results. 4-Methyltetrahydropyran (4-MeTHP) has been reported as a green and effective solvent for a variety of organic reactions.[7][8][9]

  • Catalyst Loading: The catalyst loading can be optimized to balance reaction efficiency and cost-effectiveness.

Conclusion and Future Outlook

The strategic use of chiral auxiliaries and organocatalysis provides powerful avenues for the asymmetric synthesis of complex tetrahydropyran structures. While the direct application of this compound as a chiral auxiliary remains to be extensively explored, the principles outlined in this guide offer a solid foundation for researchers engaged in the synthesis of chiral molecules. The continued development of novel chiral auxiliaries and catalytic systems will undoubtedly expand the synthetic chemist's toolbox, enabling the efficient and stereoselective construction of the next generation of therapeutic agents.

References

derivatization of 4-(Hydroxymethyl)-4-methyltetrahydropyran for GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Derivatization of 4-(Hydroxymethyl)-4-methyltetrahydropyran for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Authored by: Gemini, Senior Application Scientist

Introduction: Overcoming the Analytical Challenges of a Polar Cyclic Alcohol

This compound is a cyclic ether possessing a primary alcohol functional group. This structure, while synthetically useful, presents significant challenges for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The presence of the hydroxyl (-OH) group induces high polarity and facilitates intermolecular hydrogen bonding. These characteristics lead to low volatility and poor thermal stability, making it difficult to analyze the compound in its native form. When injected into a GC system, such polar compounds often exhibit poor chromatographic performance, characterized by broad, tailing peaks and potential irreversible adsorption onto the column, which compromises both qualitative identification and quantitative accuracy.[1][2]

To overcome these limitations, chemical derivatization is an essential sample preparation step.[2][3] This process modifies the analyte's functional groups to create a derivative with properties more amenable to GC analysis.[4] Specifically, derivatization aims to:

  • Increase Volatility: By masking the polar hydroxyl group, intermolecular forces are reduced, allowing the compound to vaporize at lower temperatures.[1][2]

  • Enhance Thermal Stability: The resulting derivative is less prone to degradation at the high temperatures of the GC injector and column.[5]

  • Improve Chromatographic Peak Shape: Reducing polarity minimizes unwanted interactions with the GC column's stationary phase, resulting in sharper, more symmetrical peaks.[1]

This application note provides a detailed protocol for the silylation of this compound, a robust and widely used derivatization technique that replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[1][5] We will focus on the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with trimethylchlorosilane (TMCS), a powerful and versatile silylating agent combination.[1][6][7]

The Principle of Silylation

Silylation is a chemical modification technique that introduces a trimethylsilyl (TMS) group, -Si(CH₃)₃, into a molecule in place of an active hydrogen atom.[1][8] For an alcohol like this compound, the reaction targets the hydrogen of the hydroxyl group.

The reaction with BSTFA proceeds as follows:

2 R-OH + C₈H₁₈F₃NOSi₂ (BSTFA) → 2 R-O-Si(CH₃)₃ (TMS-ether) + C₂F₃NO (Byproduct)

The process effectively caps the polar -OH group, converting it into a non-polar TMS-ether. This transformation dramatically increases the compound's volatility and stability.[9][10] The byproducts of the reaction with BSTFA are highly volatile and typically elute with the solvent front in the chromatogram, minimizing potential interference with the analyte of interest.[6] The addition of a catalyst, typically 1% Trimethylchlorosilane (TMCS), is often employed to increase the reactivity of the silylating agent, ensuring a rapid and complete reaction, particularly for sterically hindered or less reactive alcohols.[1][6][7]

Experimental Protocol: Silylation with BSTFA + 1% TMCS

This protocol provides a comprehensive, step-by-step methodology for the derivatization of this compound.

I. Materials and Reagents
  • Analyte: this compound

  • Derivatization Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Solvent: Anhydrous Pyridine or Anhydrous Acetonitrile

  • Equipment:

    • 2 mL GC vials with PTFE-lined caps

    • Microsyringes

    • Heating block or laboratory oven

    • Vortex mixer

    • Fume hood

II. Critical Safety Precautions
  • Moisture Sensitivity: Silylating reagents are extremely reactive with water.[8][9] Any moisture present will consume the reagent and inhibit the derivatization of the analyte. All glassware must be scrupulously dried, and anhydrous solvents must be used.

  • Toxicity: BSTFA and TMCS are toxic and corrosive.[8] All handling of these reagents must be performed within a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

III. Step-by-Step Derivatization Procedure
  • Sample Preparation:

    • Ensure the sample containing the analyte is free of water. If the sample is in an aqueous or protic solvent (like methanol), it must be evaporated to complete dryness under a gentle stream of nitrogen gas.[9]

    • Accurately weigh approximately 1 mg of the dried sample or residue into a 2 mL GC vial.

    • Reconstitute the sample in 100 µL of an anhydrous solvent (e.g., pyridine, acetonitrile). Pyridine can act as a catalyst and is often a good choice for silylation reactions.

  • Derivatization Reaction:

    • In a fume hood, add 100 µL of BSTFA + 1% TMCS to the vial containing the sample solution.[9]

    • Immediately cap the vial tightly to prevent the ingress of atmospheric moisture.

    • Vortex the mixture for 10-15 seconds to ensure homogeneity.

    • Place the vial in a heating block or oven set to 70°C for 30 minutes .[9] Heating ensures the reaction proceeds efficiently to completion.

  • Sample Analysis:

    • After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.

    • The sample is now derivatized and ready for direct injection into the GC-MS system. It is recommended to analyze the derivatized sample promptly, as TMS-ethers can be susceptible to hydrolysis over time.[9]

Visualization of the Experimental Workflow

The following diagram outlines the complete process from sample preparation to data acquisition.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis start Start with Sample (e.g., 1 mg) dry Evaporate to Dryness (if in aqueous solution) start->dry Check for water dissolve Reconstitute in 100 µL Anhydrous Solvent (e.g., Pyridine) start->dissolve If already dry dry->dissolve add_reagent Add 100 µL BSTFA + 1% TMCS dissolve->add_reagent vortex Vortex Mix add_reagent->vortex heat Heat at 70°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject data Data Acquisition & Analysis inject->data

Caption: Workflow for TMS derivatization of this compound.

Recommended GC-MS Parameters

Optimal parameters may vary based on the specific instrument. The following provides a validated starting point.

Parameter Recommended Setting Rationale
GC System
Injector Type Split/SplitlessStandard for capillary GC.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Carrier Gas Helium, Constant FlowInert gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/minTypical flow rate for standard capillary columns.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness; Non-polar phase (e.g., 5% Phenyl Polysiloxane)The non-polar TMS derivative is chemically compatible with non-polar stationary phases.[1] This provides excellent separation and peak symmetry.
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)A temperature ramp effectively separates the analyte from solvent and byproducts while ensuring it elutes in a reasonable time.
MS System
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Source Temperature 230 °CMaintains the integrity of the ions and prevents contamination.
Quadrupole Temperature 150 °CPrevents condensation of analytes within the mass analyzer.
Acquisition Mode Full ScanAllows for the collection of complete mass spectra for compound identification. A scan range of m/z 40-500 is typically sufficient.
Solvent Delay 3-4 minutesPrevents the high concentration of solvent and derivatization byproducts from saturating the detector.[11]

Expected Results & Discussion

The success of the derivatization procedure is confirmed by a clear difference in the chromatographic and mass spectral data between the underivatized and derivatized analyte.

Characteristic Underivatized Analyte TMS-Derivatized Analyte Scientific Justification
Retention Time Late eluting (if at all)Significantly earlier elutionThe TMS-ether is much more volatile than the parent alcohol, allowing it to travel through the GC column faster at a given temperature.[9][10]
Peak Shape Broad, tailing peakSharp, symmetrical peakMasking the polar -OH group prevents hydrogen bonding and adsorptive interactions with active sites in the GC system, leading to ideal peak shapes.[1]
Molecular Ion (M+) m/z = 144 (C₈H₁₆O₂)m/z = 216 (C₁₁H₂₄O₂Si)The molecular weight increases by 72 amu, corresponding to the addition of a -Si(CH₃)₃ group (73 amu) and the loss of a proton (1 amu). This mass shift is definitive proof of successful derivatization.
Key Mass Fragments Fragments from loss of H₂O, -CH₂OHCharacteristic fragments including m/z 73 [Si(CH₃)₃]⁺ and m/z 129The presence of a strong signal at m/z 73 is a hallmark of TMS derivatives. The fragment at m/z 129 corresponds to the loss of the C₄H₉ side chain from the tetrahydropyran ring of the derivatized molecule.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
No derivatized peak observed; only starting material present. 1. Moisture Contamination: The derivatizing reagent was hydrolyzed by water in the sample or solvent. 2. Inactive Reagent: The reagent has degraded due to improper storage or age.1. Ensure the sample is completely dry. Use fresh, anhydrous solvents. 2. Use a new, unopened vial of BSTFA + TMCS. Store reagents tightly capped in a desiccator.
Both starting material and derivatized product peaks are present. Incomplete Reaction: The reaction time, temperature, or reagent volume was insufficient.1. Increase the reaction time to 60 minutes or the temperature to 75°C. 2. Ensure at least a 2:1 molar excess of the silylating agent to the analyte.
Extraneous peaks in the chromatogram. 1. Sample Impurities: The original sample was not pure. 2. Reagent Artifacts: Side reactions or impurities in the derivatization reagent.1. Analyze the underivatized sample to identify baseline impurities. 2. Run a "reagent blank" (solvent + derivatizing agent) to identify peaks originating from the reagent itself.

Conclusion

Direct GC-MS analysis of polar compounds like this compound is often impractical due to poor chromatographic performance. Chemical derivatization via silylation is a necessary and highly effective strategy to prepare this analyte for robust and reliable analysis. The protocol detailed here, utilizing BSTFA with a TMCS catalyst, effectively converts the polar alcohol into a volatile and thermally stable TMS-ether. This transformation yields superior chromatographic results, characterized by sharp, symmetrical peaks and a shorter retention time, enabling accurate identification and quantification. By following this validated protocol and understanding the principles behind the methodology, researchers can confidently analyze this and other similar polar molecules with high precision.

References

Application Notes & Protocols: The Role of 4-Methyltetrahydropyran (4-MeTHP) in Organometallic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the use of 4-Methyltetrahydropyran (4-MeTHP) as a high-performance solvent in organometallic chemistry. Moving beyond traditional ethereal solvents like Tetrahydrofuran (THF) and Diethyl Ether (Et₂O), 4-MeTHP presents a compelling combination of enhanced safety, stability, and process efficiency. This document elucidates the fundamental properties of 4-MeTHP, explains the causality behind its superior performance in various reaction classes, and provides detailed, field-proven protocols for its application in Grignard, organolithium, and transition-metal catalyzed reactions.

Introduction: A Paradigm Shift in Organometallic Solvent Selection

The choice of solvent is a critical parameter in organometallic synthesis, directly influencing reaction kinetics, catalyst stability, product yield, and overall process safety. For decades, THF has been a workhorse solvent due to its excellent solvating power for a wide range of organometallic reagents. However, its high volatility, tendency to form explosive peroxides, and miscibility with water present significant safety and processing challenges, particularly in scale-up operations.

4-Methyltetrahydropyran (4-MeTHP) has emerged as a sustainable and highly effective alternative that addresses many of THF's shortcomings.[1] It is a hydrophobic cyclic ether with a unique profile of physical and chemical properties that make it exceptionally well-suited for a broad spectrum of organometallic transformations.[2][3] Key advantages include a higher boiling point, greater stability against peroxide formation, and remarkable stability under both acidic and alkaline conditions.[4][5] Its most significant process advantage is its low water solubility, which dramatically simplifies aqueous work-ups and enables efficient solvent recovery and recycling.[6][7]

This guide will explore the technical merits of 4-MeTHP and provide actionable protocols to integrate this versatile solvent into your laboratory workflows.

Physicochemical Properties: A Quantitative Comparison

The advantages of 4-MeTHP are rooted in its distinct physical properties. When compared to other common ethereal solvents, its profile highlights its suitability for safer and more robust chemical processes.

Property4-MeTHP THF 2-MeTHF CPME
Boiling Point (°C) 1056580106
Flash Point (°C) 7-15-11-1
Solubility in Water (wt%) 1.5141.1
Water in Solvent (wt%) ~1.44.5~1.0
Azeotrope with Water (°C) 85 (19% H₂O)64 (6% H₂O)71 (11% H₂O)83 (16% H₂O)
Peroxide Formation LowHighModerateLow
Solubility Parameter (cal/cm³)¹/² 9.09.58.98.4

Data compiled from multiple sources.[5][8][9][10]

The higher boiling point of 4-MeTHP allows for a broader operational temperature range, enabling reactions that may be sluggish in lower-boiling ethers.[8] Its significantly higher flash point and reduced tendency to form peroxides contribute to a markedly improved safety profile.[9][11]

Core Applications in Organometallic Chemistry

4-MeTHP's unique solvating properties and stability make it a superior choice for numerous classes of organometallic reactions.[2][12]

Grignard Reagent Formation and Reactions

The formation of Grignard reagents is a cornerstone of organic synthesis. Solvent choice is critical, as it must solvate the magnesium surface and stabilize the resulting organomagnesium species.

Causality of Performance: 4-MeTHP has demonstrated superior performance, particularly in the formation of challenging or unstable Grignard reagents.[13] It is believed that the effective coordination of the less sterically hindered oxygen atom of 4-MeTHP to the magnesium center contributes to both the stability and reactivity of the Grignard reagent, often leading to higher yields compared to other ethers.[13]

Workflow for Grignard Reagent Formation and Aldehyde Addition

cluster_prep Grignard Reagent Preparation cluster_reaction Electrophilic Quench cluster_workup Work-up & Purification A Mg turnings + Aryl-Br in 4-MeTHP B Add DIBAL-H (activator) A->B C Heat to initiate (e.g., 60 °C) B->C D Cool to 0 °C C->D E Aryl-MgBr solution at 0 °C F Add Aldehyde in 4-MeTHP dropwise at -78 °C E->F G Warm to RT F->G H Quench with aq. NH₄Cl I Phase Separation H->I J Extract with 4-MeTHP I->J K Dry, Concentrate & Purify J->K

Grignard Reaction Workflow using 4-MeTHP.

Protocol 1: Preparation of Phenylmagnesium Bromide and Reaction with Benzaldehyde

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add magnesium turnings (1.2 eq).

  • Reagent Addition: Add anhydrous 4-MeTHP to the flask, followed by bromobenzene (1.0 eq).

  • Activation: Add a catalytic amount of diisobutylaluminium hydride (DIBAL-H, ~0.075 mol%) to activate the magnesium.[7]

  • Formation: Gently heat the mixture to initiate the reaction. Once initiated, maintain the reaction at a gentle reflux until the magnesium is consumed.

  • Reaction: Cool the resulting Grignard solution to -78 °C. Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous 4-MeTHP dropwise via a syringe.

  • Quench & Work-up: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer (4-MeTHP) will readily separate. Extract the aqueous layer with additional 4-MeTHP.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude secondary alcohol, which can be further purified by column chromatography.

Organolithium and Organozinc Chemistry

4-MeTHP is an excellent medium for reactions involving highly polar organometallic species like organolithiums and for coordinating catalysts used in organozinc additions.

Causality of Performance: In organolithium chemistry, 4-MeTHP has been shown to induce a remarkable stability in the reactive species, enabling efficient reactions like halogen-metal exchange even under bench-type conditions.[14][15] For asymmetric additions of organozinc reagents, 4-MeTHP can play a key role by promoting the formation of a more reactive monomeric dinuclear catalyst complex, leading to superior yields and stereoselectivity.[14][15]

Protocol 2: Asymmetric Addition of Diethylzinc to an Aldehyde

  • Catalyst Preparation: In a dry flask under a nitrogen atmosphere, dissolve the chiral BINOL-based ligand (e.g., 2 mol%) in anhydrous 4-MeTHP at 0 °C.

  • Reagent Addition: Add benzaldehyde (1.0 eq) to the catalyst solution.

  • Zinc Addition: Slowly add diethylzinc (1.2 eq, e.g., 1.0 M solution in hexanes) to the mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extraction and Purification: Perform an aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate or 4-MeTHP) as described in Protocol 1. The resulting chiral secondary alcohol is then purified.

Transition-Metal Catalyzed Reactions

The higher thermal stability and boiling point of 4-MeTHP make it an ideal solvent for transition-metal catalyzed reactions that often require elevated temperatures, such as cross-coupling and olefin metathesis.[10][13]

Causality of Performance: For reactions like olefin metathesis, a higher boiling point allows for increased reaction rates and efficient turnover of the catalyst.[8] Crucially, after the reaction, the hydrophobic nature of 4-MeTHP simplifies the removal of residual metal catalysts. A simple aqueous wash can often remove a significant portion of the catalyst decomposition products, reducing the burden on chromatographic purification.[11]

Workflow for Ring-Closing Metathesis (RCM)

cluster_reaction Metathesis Reaction cluster_workup Purification & Isolation A Dissolve Diene Substrate in 4-MeTHP B Heat to desired temp (e.g., 70-100 °C) A->B C Add Grubbs-type Catalyst (e.g., Ru3d) B->C D Monitor reaction by TLC/GC-MS C->D E Cool to RT F Concentrate solvent E->F G Purify via column chromatography F->G H Isolate Product G->H

Workflow for Ring-Closing Metathesis in 4-MeTHP.

Protocol 3: Ring-Closing Metathesis of a Diene

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the diene substrate (1.0 eq).

  • Solvent Addition: Add 4-MeTHP to achieve the desired concentration (e.g., 0.1-0.5 M).

  • Heating: Heat the solution to the target temperature (e.g., 70 °C).

  • Catalyst Addition: Once the solution is at temperature, add the Grubbs-type catalyst (e.g., 0.5-2 mol%) in one portion.[11]

  • Reaction: Stir the reaction at temperature, monitoring for completion. For less reactive substrates, additional portions of the catalyst may be required.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: The crude residue can be directly purified by silica gel chromatography to afford the cyclic olefin product. The high boiling point of 4-MeTHP ensures it is easily removed during this process.

Practical Considerations: Safety, Handling, and Recycling

Safety and Handling: 4-MeTHP is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[16] Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves, must be worn.[17][18] Although less prone to peroxide formation than THF, it is good practice to test for peroxides before distillation if the solvent has been stored for an extended period.[19]

Solvent Drying: Anhydrous 4-MeTHP is required for most organometallic reactions. Its hydrophobicity makes it easier to dry than water-miscible ethers. It can be effectively dried by distillation from a suitable drying agent or by passing it through a column of activated molecular sieves or activated alumina.[20]

Post-Reaction Work-up and Solvent Recycling: The key advantage of 4-MeTHP is the ease of work-up. Its immiscibility with water allows for a clean and efficient phase separation, minimizing the formation of emulsions and reducing the volume of extraction solvent needed.[6]

Workflow for Solvent Recovery

A Reaction Mixture in 4-MeTHP B Aqueous Quench (e.g., water, brine) A->B C Phase Separation in Separatory Funnel B->C D Aqueous Layer (to waste/treatment) C->D bottom layer E Organic Layer (4-MeTHP) containing product C->E top layer F Dry (Na₂SO₄ or MgSO₄) E->F G Isolate Product (e.g., via distillation) F->G H Recovered 4-MeTHP G->H I Redistill for Reuse H->I

General workflow for work-up and solvent recovery.

Limitations and Incompatibilities

While broadly applicable, 4-MeTHP has known incompatibilities. The C-O ether bond can be readily cleaved by strong Lewis acids, such as boron tribromide (BBr₃).[2][13] Therefore, it should be avoided as a solvent for reactions employing such reagents.

Conclusion

4-Methyltetrahydropyran is a versatile, safe, and sustainable solvent that offers significant advantages over traditional ethers in a wide array of organometallic reactions. Its unique combination of high thermal stability, low peroxide formation, and hydrophobicity not only enhances reaction performance but also streamlines downstream processing and reduces chemical waste. By understanding the causality behind its performance and adopting the protocols outlined in this guide, researchers and process chemists can effectively leverage 4-MeTHP to develop more robust, efficient, and environmentally responsible synthetic methodologies.

References

Troubleshooting & Optimization

optimizing reaction conditions for 4-(Hydroxymethyl)-4-methyltetrahydropyran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Hydroxymethyl)-4-methyltetrahydropyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance for optimizing reaction conditions and troubleshooting common experimental hurdles. The information herein is structured to combine established chemical principles with field-proven insights to ensure your synthetic success.

Section 1: Overview of Synthetic Strategy

The synthesis of this compound is most commonly and reliably achieved in a laboratory setting via the reduction of a C4-functionalized 4-methyltetrahydropyran precursor. The most direct route involves the reduction of 4-methyltetrahydropyran-4-carboxylic acid or its corresponding ester. This method is advantageous due to the commercial availability of related starting materials and the high efficiency of modern reducing agents.

The core transformation is the reduction of a carboxylic acid or ester to a primary alcohol. This requires a powerful reducing agent, as less reactive hydrides like sodium borohydride (NaBH₄) are generally ineffective for this purpose.[1] The two primary choices for this synthesis are Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃), often used as a complex with Tetrahydrofuran (BH₃•THF).

Section 2: Frequently Asked Questions (FAQs)

Question: What is the most reliable synthetic route for lab-scale synthesis?

Answer: The most robust and well-documented approach is the reduction of 4-methyltetrahydropyran-4-carboxylic acid or its methyl/ethyl ester. The carboxylic acid precursor, while not a common catalog item, can be synthesized through various methods, including carboxylation of a suitable organometallic intermediate. The subsequent reduction is a high-yielding and predictable transformation.

Question: How do I choose between LiAlH₄ and BH₃•THF as the reducing agent?

Answer: The choice depends on substrate compatibility, safety considerations, and desired selectivity.

  • Lithium Aluminum Hydride (LiAlH₄): This is an extremely powerful and unselective reducing agent. It will readily reduce carboxylic acids, esters, aldehydes, and ketones.[1] Its high reactivity necessitates strictly anhydrous conditions and an inert atmosphere (e.g., Nitrogen or Argon), as it reacts violently with protic solvents like water and alcohols.[1] It is an excellent choice for a clean substrate where only the carboxylic acid/ester needs to be reduced.

  • Borane-Tetrahydrofuran Complex (BH₃•THF): Borane is a more selective reducing agent. It efficiently reduces carboxylic acids while typically being unreactive towards ketones and esters under the same conditions.[1] This selectivity can be highly advantageous if your starting material contains other reducible functional groups that you wish to preserve. BH₃•THF is also generally considered safer to handle than LiAlH₄, although it is still moisture-sensitive.

Question: What are the best solvents for this reduction?

Answer: Ethereal solvents are required, especially for LiAlH₄, as they are aprotic and can solvate the reagents effectively.

  • Tetrahydrofuran (THF): The most common choice. It has excellent solvating properties for both the substrate and the reducing agent complex. It is the standard solvent for both LiAlH₄ and BH₃ reductions.

  • Diethyl Ether (Et₂O): Also suitable, particularly for LiAlH₄ reactions. Its lower boiling point can make refluxing conditions gentler but also requires more care to prevent evaporation.

  • 4-Methyltetrahydropyran (4-MeTHP): A greener alternative to THF, 4-MeTHP can be an excellent solvent for various reductions and Grignard reactions.[2][3][4] Its lower miscibility with water can simplify aqueous workups.[5]

Question: How can I monitor the reaction's progress?

Answer: The most common method is Thin Layer Chromatography (TLC). The starting material (carboxylic acid or ester) will have a different polarity and thus a different Rf value than the product alcohol. A typical TLC monitoring procedure would involve:

  • Spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica plate.

  • Eluting with an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).

  • Visualizing the spots using a stain like potassium permanganate, which reacts with the product alcohol (often appearing as a yellow spot on a purple background) but may not visualize the starting carboxylic acid as effectively. The reaction is complete when the starting material spot has been fully consumed.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem: My reaction shows low or no conversion of the starting material.

  • Question: I've run the reaction for the recommended time, but TLC analysis shows only starting material. What went wrong?

  • Answer: This is a common issue that typically points to a problem with the reducing agent or the reaction environment.

    • Cause 1: Inactive Reducing Agent. LiAlH₄ and BH₃•THF are highly reactive and can be deactivated by improper storage or exposure to atmospheric moisture. LiAlH₄, in particular, should be a fine, grey powder. Clumped or off-white material may have degraded.

    • Solution 1: Use a fresh bottle of the reducing agent. For LiAlH₄, it is best practice to determine the active hydride content via titration before use in critical, large-scale reactions.

    • Cause 2: Wet Solvent or Glassware. Trace amounts of water will rapidly consume the reducing agent before it can react with your substrate.

    • Solution 2: Ensure all glassware is oven- or flame-dried immediately before use and cooled under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

    • Cause 3: Insufficient Reagent. The stoichiometry for the reduction of a carboxylic acid is not 1:1. You need enough hydride to deprotonate the acidic proton and then reduce the carbonyl group.

    • Solution 3: For LiAlH₄, a minimum of 1.5-2.0 equivalents is often used. For BH₃•THF, at least 1.0-1.5 equivalents are standard. Check your calculations and consider using a slight excess to ensure complete conversion.

Problem: The reaction is incomplete, and both starting material and product are present.

  • Question: My reaction has stalled, and I see both spots on the TLC plate even after extended reaction time. Should I add more reagent?

  • Answer: A stalled reaction suggests that the reducing agent has been consumed before all the starting material could be converted.

    • Cause 1: Insufficient Reagent. As above, you may not have used enough reducing agent to drive the reaction to completion.

    • Solution 1: While adding more reagent to a running reaction is possible, it can be hazardous. The safer approach is to repeat the experiment with a higher initial stoichiometry (e.g., increase from 1.5 to 2.5 equivalents).

    • Cause 2: Low Reaction Temperature. While these reactions are often initiated at 0 °C for safety, they typically need to be warmed to room temperature or even gently refluxed to go to completion.

    • Solution 2: Ensure your reaction has been allowed to warm to the appropriate temperature for a sufficient duration. For sluggish reactions, gentle heating (e.g., 40-60 °C) can increase the rate, but this should be done cautiously, especially with LiAlH₄.

Problem: I'm observing significant side product formation.

  • Question: My TLC plate shows the product spot, but also several other spots, leading to a low isolated yield. What are these impurities?

  • Answer: Side products can arise from impurities in the starting material or from competing reaction pathways.

    • Cause 1: Impure Starting Material. Ensure your starting 4-methyltetrahydropyran-4-carboxylic acid is pure. Impurities will be carried through the reaction and may lead to other reduced byproducts.

    • Solution 1: Purify the starting material by recrystallization or column chromatography before the reduction step. Confirm purity by ¹H NMR.

    • Cause 2: Complex Aluminum Salts (LiAlH₄ Workup). The quenching and workup of LiAlH₄ reactions can generate aluminum salts that can sometimes be difficult to remove and may complicate purification.

    • Solution 2: Employ a standard Fieser workup (sequential, careful addition of water, then 15% NaOH solution, then more water) to precipitate the aluminum salts as a granular solid that is easy to filter off.

Problem: I'm having difficulty with the aqueous workup and product isolation.

  • Question: After quenching the reaction, I'm getting a persistent emulsion during the extraction, or my product seems to be water-soluble. How can I improve my recovery?

  • Answer: Workup issues are common, especially when dealing with polar, hydrophilic molecules.

    • Cause 1: Emulsion. Emulsions are often caused by finely dispersed solids (like aluminum salts) or surfactants.

    • Solution 1: Add a saturated brine solution (NaCl(aq)) during the extraction. This increases the ionic strength of the aqueous phase and helps to break up emulsions. Filtering the entire mixture through a pad of Celite® before separating the layers can also remove the solids that stabilize the emulsion.

    • Cause 2: Product Solubility in Water. The target molecule has a hydroxyl group and a tetrahydropyran ring, giving it some water solubility.

    • Solution 2: After the initial extractions with a solvent like ethyl acetate or dichloromethane, back-extract the aqueous layer several more times (e.g., 5-6 times) to recover as much product as possible.

Section 4: Experimental Protocols

Caution: These reactions involve highly reactive and flammable reagents. Always work in a certified chemical fume hood, wear appropriate personal protective equipment (PPE), and have appropriate quenching materials and fire extinguishers nearby.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
  • Setup: Under an inert atmosphere of nitrogen, add anhydrous THF (10 mL per 1 g of substrate) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Carefully and portion-wise, add LiAlH₄ (1.5 equivalents) to the stirring THF.

  • Substrate Addition: Dissolve 4-methyltetrahydropyran-4-carboxylic acid (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring by TLC. If the reaction is sluggish, it can be gently heated to reflux for 2-4 hours.

  • Quenching: Cool the reaction back to 0 °C. Quench the reaction with extreme caution by the slow, dropwise addition of water (X mL), followed by 15% NaOH(aq) (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ used in grams. A white, granular precipitate should form.

  • Workup & Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure alcohol.

Protocol 2: Reduction using Borane-THF Complex (BH₃•THF)
  • Setup: Under an inert atmosphere of nitrogen, add a solution of 4-methyltetrahydropyran-4-carboxylic acid (1.0 equivalent) in anhydrous THF (10 mL per 1 g of substrate) to an oven-dried, round-bottom flask equipped with a magnetic stir bar and a septum. Cool the flask to 0 °C.

  • Reagent Addition: Slowly add BH₃•THF solution (1.0 M in THF, 1.2 equivalents) via syringe over 20-30 minutes. Vigorous gas evolution (H₂) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 8-12 hours, or until TLC indicates full consumption of the starting material.

  • Quenching: Cool the reaction back to 0 °C. Slowly and carefully add 1 M HCl(aq) dropwise to quench the excess borane and hydrolyze the borate ester intermediate. Continue adding until gas evolution ceases.

  • Workup & Isolation: Add water and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography as described above.

Section 5: Data Presentation

Table 1: Comparison of Common Reducing Agents

FeatureLithium Aluminum Hydride (LiAlH₄)Borane-THF Complex (BH₃•THF)
Reactivity Extremely HighHigh, but more selective
Selectivity Low (reduces most carbonyls)High (prefers carboxylic acids over esters/ketones)[1]
Stoichiometry ~1.5-2.0 eq.~1.2-1.5 eq.
Solvent Anhydrous Ethers (THF, Et₂O)Anhydrous Ethers (THF)
Workup Cautious quench with H₂O/NaOHAcidic or basic hydrolysis
Safety Pyrophoric potential; reacts violently with waterFlammable; moisture-sensitive

Section 6: Diagrams and Workflows

Workflow for LiAlH₄ Reduction

LAH_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Dry Glassware & Setup Under N2 cool 2. Add Anhydrous THF & Cool to 0 °C prep->cool add_lah 3. Add LiAlH4 cool->add_lah add_sm 4. Add Substrate (Dropwise at 0 °C) add_lah->add_sm react 5. Warm to RT & Stir (4-6h) add_sm->react monitor 6. Monitor by TLC react->monitor quench 7. Cool to 0 °C & Quench Carefully monitor->quench filter 8. Filter Aluminum Salts quench->filter extract 9. Extract & Dry filter->extract purify 10. Purify via Chromatography extract->purify

Caption: General experimental workflow for the LiAlH₄ reduction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield start Problem: Low or No Yield check_reagent 1. Check Reducing Agent start->check_reagent check_conditions 2. Check Reaction Conditions start->check_conditions check_workup 3. Check Workup Procedure start->check_workup reagent_age Is reagent old or improperly stored? check_reagent->reagent_age cond_solvent Was solvent anhydrous? check_conditions->cond_solvent workup_emulsion Was there an emulsion? check_workup->workup_emulsion reagent_stoich Is stoichiometry correct? (>1.5 eq) reagent_age->reagent_stoich No reagent_sol1 Use fresh reagent reagent_age->reagent_sol1 Yes reagent_sol2 Recalculate and repeat with more reagent reagent_stoich->reagent_sol2 No cond_temp Was reaction warmed to RT or heated? cond_solvent->cond_temp Yes cond_sol1 Use freshly distilled or anhydrous grade solvent cond_solvent->cond_sol1 No cond_sol2 Repeat and ensure warming/ heating after addition cond_temp->cond_sol2 No workup_extractions Were aqueous layers extracted multiple times? workup_emulsion->workup_extractions No workup_sol1 Use brine or Celite to break emulsion workup_emulsion->workup_sol1 Yes workup_sol2 Perform more extractions to recover all product workup_extractions->workup_sol2 No

Caption: Decision tree for diagnosing causes of low reaction yield.

References

troubleshooting low yield in 4-(Hydroxymethyl)-4-methyltetrahydropyran reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Hydroxymethyl)-4-methyltetrahydropyran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues and enhance your reaction yields.

Part 1: Troubleshooting Guide for Low Yield

Low product yield is one of the most common frustrations in organic synthesis. The issue can typically be traced to one of two primary categories: low conversion of starting materials or the formation of unwanted side products. This guide provides a systematic approach to diagnosing and resolving these problems.

Scenario 1: Low Conversion - "My reaction has stalled, and TLC/GC analysis shows a significant amount of unreacted starting material. What should I investigate?"

Low conversion points to issues with reaction kinetics or catalyst efficacy. Before altering your core protocol, consider the following factors that govern the reaction's progress.

Answer:

Several factors can lead to an incomplete reaction. A logical, step-by-step investigation is the most efficient way to identify the root cause.

Initial Checks (The Usual Suspects):

  • Reagent & Catalyst Quality: The purity and activity of your starting materials are paramount. Impurities in substrates or solvents can poison sensitive catalysts, and catalysts themselves can lose activity over time.[1]

    • Action: Always use freshly opened, anhydrous solvents and high-purity starting materials. For catalytic reactions like a Prins cyclization, ensure your acid catalyst (e.g., Amberlyst-15, Sc(OTf)₃) has not been deactivated by atmospheric moisture.[2]

  • Reaction Temperature: The reaction may lack the necessary activation energy.

    • Action: If the reaction is known to be robust, consider a modest increase in temperature (e.g., 10-20 °C increments) while carefully monitoring for byproduct formation. For many cyclizations, a temperature range of 0 °C to room temperature is a good starting point.[3]

  • Stoichiometry: An incorrect ratio of reactants can halt the reaction prematurely. For a Prins reaction synthesis of the target molecule (e.g., from 3-methyl-3-buten-1-ol and formaldehyde), an excess of one reagent may be required to drive the reaction to completion.[4]

    • Action: Double-check all calculations and measurements. Ensure that if you are using a solid source of aldehyde like paraformaldehyde, it is fully depolymerized and available for reaction.

Advanced Troubleshooting:

If the initial checks do not resolve the issue, a more fundamental aspect of the reaction may be suboptimal.

Symptom ObservedPotential Root CauseRecommended Solution
No reaction at all, even after extended time/heating.Inactive Catalyst/Initiator: The chosen acid or catalyst is not strong enough or has been completely poisoned.[1]Switch to a stronger Lewis or Brønsted acid. For Prins reactions, catalysts like Re₂O₇ or specific chloroaluminate ionic liquids have been shown to be highly effective.[2]
Reaction starts but stops at ~50% conversion.Catalyst Deactivation / Product Inhibition: The catalyst is being deactivated during the reaction, or the product itself is coordinating to the catalyst, preventing turnover.Add the catalyst in portions throughout the reaction duration. Alternatively, consider using a heterogeneous catalyst (e.g., Amberlyst-15) that can be easily filtered and is often less prone to inhibition.[2]
Reaction is sluggish and requires very long reaction times.Suboptimal Solvent or Concentration: The solvent may not be ideal for stabilizing the key intermediates, or the reaction is too dilute.For reactions involving charged intermediates like oxocarbenium ions in a Prins cyclization, a solvent with moderate polarity may be beneficial. Experiment with concentration; sometimes, higher concentrations can accelerate bimolecular reactions.
Scenario 2: Low Yield with Significant Byproduct Formation - "My starting material is consumed, but the yield of the desired product is low, and I see multiple other spots on my TLC plate. What are the likely side reactions?"

The formation of multiple byproducts suggests that alternative, kinetically or thermodynamically favorable reaction pathways are competing with your desired synthesis route. Identifying these pathways is key to suppressing them.

Answer:

The structure of this compound is commonly achieved via an acid-catalyzed Prins cyclization. This reaction, while powerful, is known for potential competing pathways that can divert intermediates away from the desired product.[1][5][6]

Common Side Reactions in Prins-Type Syntheses:

  • Dioxane Formation: This is a classic side reaction when using an excess of formaldehyde at lower temperatures. The oxocarbenium intermediate can be trapped by a second molecule of formaldehyde.[4]

    • How to Mitigate: Carefully control the stoichiometry. Use the aldehyde as the limiting reagent or add it slowly to the reaction mixture to maintain a low instantaneous concentration. Increasing the reaction temperature can also disfavor dioxane formation.

  • Allylic Alcohol (Ene-Reaction Product): In the absence of a nucleophile (like water), the oxocarbenium intermediate can undergo elimination of a proton to form an unsaturated alcohol.[4]

    • How to Mitigate: Ensure the presence of a nucleophilic solvent or reagent (e.g., water, acetic acid) to trap the cyclized intermediate. If the reaction must be run under anhydrous conditions, this pathway can be difficult to avoid.

  • Formation of 1,3-Diols: If the cyclization step is slow, the initial electrophilic addition of the protonated aldehyde to the alkene can be intercepted by water, leading to the formation of a 1,3-diol instead of the tetrahydropyran ring.[4]

    • How to Mitigate: Use a stronger acid catalyst to promote rapid cyclization of the intermediate. Running the reaction in a less aqueous medium can also suppress this pathway.

The following diagram illustrates the critical branch point in the Prins cyclization mechanism leading to either the desired product or common byproducts.

Prins_Pathway Start Homoallylic Alcohol + Protonated Aldehyde Oxo Oxocarbenium Intermediate Start->Oxo Electrophilic Addition Cyclized Cyclized Cationic Intermediate Oxo->Cyclized 6-endo-trig Cyclization (Desired Path) Dioxane Dioxane Byproduct Oxo->Dioxane Trapped by 2nd Aldehyde Product Desired 4-Substituted Tetrahydropyran Product Cyclized->Product Nucleophilic Trap (H₂O) Ene Allylic Alcohol (Ene Byproduct) Cyclized->Ene Proton Elimination (E1)

Caption: Key reaction pathways in the Prins cyclization.

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of this compound, focusing on strategy, reagent selection, and best practices.

Q1: What are the most common and effective synthetic routes to prepare this compound?

A: While several methods can generate tetrahydropyran rings, two strategies are most directly applicable to this specific target:

Synthetic RouteDescriptionAdvantagesDisadvantages
Prins Cyclization An acid-catalyzed reaction between a homoallylic alcohol (e.g., 3-methyl-3-buten-1-ol) and an aldehyde (formaldehyde).[2][6]Convergent, atom-economical, and can set stereocenters effectively. The required starting materials are often commercially available.Can be prone to side reactions (dioxanes, ene products) if not carefully controlled. Requires optimization of acid catalyst, temperature, and solvent.[4]
Grignard Reaction Addition of a methyl Grignard reagent (CH₃MgBr) to a precursor like tetrahydro-4H-pyran-4-one, followed by a subsequent hydroxymethylation step.A robust and well-understood C-C bond formation method. Can provide a clear, stepwise path to the target.Multi-step process, requires strictly anhydrous conditions which can be challenging to maintain.[7][8] The precursor ketone may need to be synthesized separately.[3]

Q2: How critical is the purity of starting materials and solvents for this reaction?

A: Extremely critical. The impact of impurities is a recurring theme in troubleshooting low yields.[1]

  • For Prins Cyclization: The acid catalyst is susceptible to poisoning by basic impurities (e.g., amines) or deactivation by water. Impurities in the starting alkene can also lead to undesired side products.

  • For Grignard Reactions: This is non-negotiable. Grignard reagents are powerful bases that will be instantly quenched by any protic impurity, most notably water.[7] Using undistilled THF or improperly dried glassware is a common cause of failure.

Q3: My reaction seems to have worked, but I am struggling to purify the final product. What are the best practices?

A: this compound is a relatively polar molecule due to the two hydroxyl groups (one primary, one tertiary if derived from a ketone) or the primary alcohol and ether oxygen.

  • Workup: After quenching the reaction, an aqueous workup is typical. Ensure you perform sufficient extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to recover the polar product from the aqueous layer. A brine wash is recommended to remove residual water from the combined organic layers before drying with MgSO₄ or Na₂SO₄.

  • Purification:

    • Flash Column Chromatography: This is the most common method for purifying polar compounds. Use a silica gel stationary phase and an eluent system of increasing polarity, such as a gradient of ethyl acetate in hexanes.

    • Vacuum Distillation: If the product is thermally stable and the byproducts have significantly different boiling points, distillation under reduced pressure can be an effective, scalable purification method.[3]

Part 3: Experimental Protocols

To provide a practical starting point, here is a generalized protocol for the Prins cyclization approach.

Protocol: Synthesis of this compound via Prins Cyclization

Materials:

  • 3-Methyl-3-buten-1-ol

  • Paraformaldehyde

  • Acid Catalyst (e.g., Amberlyst-15 resin or Scandium triflate)

  • Solvent (e.g., Dichloromethane, Acetonitrile)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the solvent, 3-methyl-3-buten-1-ol, and paraformaldehyde.

  • Initiation: Cool the mixture in an ice bath (0 °C). Add the acid catalyst in one portion.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst. If using a solid catalyst like Amberlyst-15, it can be filtered off before quenching.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel.

The following diagram outlines the general troubleshooting workflow for addressing low-yield reactions.

Troubleshooting_Workflow Start Low Yield Observed Analysis Analyze Reaction Mixture (TLC, GC, NMR) Start->Analysis Branch What is the main issue? Analysis->Branch LowConv Low Conversion (Starting Material Remains) Branch->LowConv Low Conversion Byproducts Major Byproducts Formed Branch->Byproducts Byproducts Check_Reagents Verify Reagent/Solvent Purity & Catalyst Activity LowConv->Check_Reagents ID_Byproducts Identify Byproduct Structures (MS, NMR) Byproducts->ID_Byproducts Check_Conditions Optimize Temp. & Time Check_Reagents->Check_Conditions Check_Stoich Confirm Stoichiometry Check_Conditions->Check_Stoich Mech_Analysis Analyze Reaction Mechanism for Side Reactions ID_Byproducts->Mech_Analysis Modify_Conditions Adjust Conditions to Disfavor Byproduct Formation (e.g., Temp, Conc., Catalyst) Mech_Analysis->Modify_Conditions

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Purification of 4-hydroxy-4-methyl-tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for 4-hydroxy-4-methyl-tetrahydropyran. As a key intermediate in various synthetic applications, achieving high purity is paramount. This guide is structured to address the specific challenges you may encounter, moving beyond simple protocols to explain the underlying chemical principles. We aim to equip you with the expertise to troubleshoot and optimize your purification processes effectively.

Section 1: Compound Profile & Purification Strategy

4-hydroxy-4-methyl-tetrahydropyran is a tertiary alcohol within a stable cyclic ether ring. Its purification is often complicated by its polarity, hygroscopic nature, and susceptibility to certain chemical transformations, particularly acid-catalyzed dehydration.

A successful purification strategy begins with a robust analytical assessment to understand the impurity profile, followed by selecting a method that exploits the physicochemical differences between the product and its contaminants.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₆H₁₂O₂N/A
Molecular Weight116.16 g/mol N/A
AppearanceColorless to pale yellow liquid/low melting solid[1]
Boiling Point~243 °C at 760 mmHg (Predicted for related structures)[2]
Key Structural FeatureTertiary alcohol on a tetrahydropyran ringN/A
Initial Purity Assessment Workflow

Before attempting purification, it is crucial to identify the nature and extent of impurities. This informs the selection of the most appropriate purification technique.

G cluster_0 Purity Analysis cluster_1 Purification Strategy Crude Crude Product (Post-Synthesis) Analytics Analytical Screen (GC-MS, ¹H NMR, HPLC) Crude->Analytics Impurity_ID Identify Impurities: - Starting Materials - Solvents - By-products (e.g., Dioxanes) - Degradants (e.g., Alkene) Analytics->Impurity_ID Decision Select Method Based on Impurity Profile Impurity_ID->Decision Distill Vacuum Distillation Decision->Distill High B.P. Non-polar impurities Chroma Column Chromatography Decision->Chroma Polar impurities Isomeric by-products Recrys Recrystallization Decision->Recrys Crystalline solid Suitable solvent found G Start Purification Attempt (Distillation or Chromatography) Check Analyze Product Purity (GC-MS, NMR) Start->Check Success Product is Pure (>98%) Check->Success Yes Failure Product is Impure Check->Failure No Impurity_Type Identify Impurity Type Failure->Impurity_Type Alkene Alkene Impurity Present (Dehydration Product) Impurity_Type->Alkene Dehydration Byproduct Synthesis By-product or Starting Material Impurity_Type->Byproduct Other Alkene_Sol Root Cause: Acidic Conditions + Heat Solution: 1. Neutralize before purification 2. Use Vacuum Distillation 3. Use Neutralized Silica Gel Alkene->Alkene_Sol Byproduct_Sol Root Cause: Inefficient Separation Solution: 1. Optimize TLC/Eluent System 2. Try Gradient Elution 3. Switch Stationary Phase (e.g., Alumina, C18) Byproduct->Byproduct_Sol

References

Technical Support Center: Ensuring the Stability of 4-Methyltetrahydropyran (4-Me-THP) in Your Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-methyltetrahydropyran (4-Me-THP). As a leading, greener alternative solvent, 4-Me-THP offers significant advantages in terms of its high boiling point, low water miscibility, and remarkable stability under many conditions.[1][2] However, like all ether solvents, its performance and integrity depend on understanding its reactivity profile. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent degradation and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-methyltetrahydropyran (4-Me-THP) and why is it considered a "green" solvent?

A1: 4-Methyltetrahydropyran (4-Me-THP) is a cyclic ether solvent that is gaining popularity as a sustainable replacement for solvents like tetrahydrofuran (THF), 2-methyl-THF (2-MeTHF), and dioxane.[3][4] Its green credentials stem from its lower water miscibility, which simplifies aqueous workups, reduces organic waste in aqueous streams, and allows for easier solvent recovery and recycling.[1][5] It also exhibits greater stability in certain reaction types, leading to cleaner reactions and fewer byproducts.[1]

Q2: What are the primary modes of degradation for 4-Me-THP?

A2: The most common degradation pathways for 4-Me-THP are:

  • Peroxide Formation: Like other ethers, 4-Me-THP can react with atmospheric oxygen, especially under light exposure, to form potentially explosive peroxides.[6][7] However, it is known to form peroxides more slowly than THF and 2-MeTHF.[2][5]

  • Acid-Catalyzed Ring Opening: Strong Brønsted or Lewis acids can protonate the ether oxygen, initiating ring-opening reactions that consume the solvent and generate impurities.[8][9]

  • Oxidative Degradation: Certain strong oxidizing agents can cause degradation, typically initiated by a hydrogen abstraction at the C2 position adjacent to the ether oxygen.[10][11]

  • Reaction with Strong Bases/Organometallics: Extremely strong bases, such as some organolithium reagents, can potentially deprotonate the solvent, although 4-Me-THP is generally more stable than THF in this regard.

Q3: How can I detect 4-Me-THP degradation?

A3: Degradation can be monitored by:

  • Peroxide Test Strips: Commercially available potassium iodide (KI) strips will turn a dark blue/brown color in the presence of peroxides. This test should be performed regularly, especially on previously opened bottles.

  • GC or GC-MS Analysis: Gas chromatography is an excellent method to check the purity of the solvent before use and to detect the formation of non-volatile degradation products after a reaction.[9]

  • NMR Spectroscopy: Crude ¹H NMR of a reaction mixture can sometimes reveal unexpected peaks corresponding to solvent-derived byproducts.[10]

Q4: How should I properly store 4-Me-THP to minimize degradation?

A4: To ensure longevity, store 4-Me-THP in a tightly sealed, amber glass or opaque container under an inert atmosphere (e.g., nitrogen or argon) to protect it from light and oxygen.[7][12] Store it in a cool, dark, and well-ventilated area away from heat and ignition sources.[13] For long-term storage, especially after opening, the addition of an inhibitor like butylated hydroxytoluene (BHT) is recommended if not already present.[5][13]

Troubleshooting Guide: Preventing Degradation in Specific Scenarios

This section provides detailed, cause-and-effect troubleshooting for common issues encountered during reactions.

Scenario 1: Solvent Instability Under Oxidative Conditions
  • Problem: My reaction yield is low, and I've identified unexpected byproducts. I suspect my oxidizing agent is degrading the 4-Me-THP solvent.

  • Causality & Mechanistic Insight: Strong oxidizing agents can degrade 4-Me-THP. The mechanism often begins with a C-H abstraction at the C2 position (adjacent to the ether oxygen), which is the most electronically activated site.[10][11] This can lead to a variety of C2- or C4-oxidized products or even C-C bond cleavage, depending on the specific oxidant used.[10][14] For example, reagents like Dess-Martin periodinane (DMP) or systems like TEMPO/TCCA have been shown to cause some level of degradation.[10]

  • Solution & Self-Validating Protocol:

    • Assess Oxidant Compatibility: Before running a large-scale reaction, perform a small-scale test. Mix your oxidant with 4-Me-THP under the planned reaction conditions (without your substrate) and monitor the solvent's integrity over time by GC.

    • Use Stoichiometric Control: Avoid using a large excess of the oxidizing agent. Studies have shown that many oxidations proceed in good yields with only a slight excess (e.g., 1.2 equivalents) of the oxidant, minimizing solvent degradation.[10]

    • Lower Reaction Temperature: If permissible for your reaction, lowering the temperature can significantly slow the rate of solvent degradation.

    • Consider Alternative Solvents: For particularly harsh oxidations, a less reactive solvent may be necessary. However, 4-Me-THP is often robust enough for many common oxidations, including those with m-CPBA and VO(acac)₂/t-BuOOH.[10]

  • Data Summary: Oxidant Compatibility

    Oxidizing Agent/System Observation Recommendation
    Dess-Martin Periodinane (DMP) Minor degradation observed.[10] Use slight excess (1.2 eq), monitor by GC.
    TCCA/TEMPO Minor degradation observed.[10] Use stoichiometric control.
    m-CPBA Good stability, reaction proceeds well.[10] Generally compatible.

    | VO(acac)₂/t-BuOOH | Good stability, reaction proceeds well.[10] | Generally compatible. |

Scenario 2: Degradation Under Strongly Acidic Conditions
  • Problem: During my reaction involving a strong Lewis acid (e.g., BBr₃, AlCl₃) or Brønsted acid (e.g., conc. HCl), I'm seeing significant solvent consumption and polymerization.

  • Causality & Mechanistic Insight: The ether oxygen in 4-Me-THP is a Lewis base. It can be protonated by a strong Brønsted acid or coordinate to a strong Lewis acid. This activation makes the C-O bond susceptible to nucleophilic attack, leading to a ring-opening reaction.[8][9][15] This process can cascade, resulting in polymerization of the solvent or the formation of undesired halo-alcohols if halide ions are present.[16][17] While 4-Me-THP is generally more stable than THF under acidic conditions, very strong Lewis acids like BBr₃ readily cleave the C-O bond.[8][9]

  • Solution & Self-Validating Protocol:

    • Select Milder Acids: If the reaction chemistry allows, switch to a milder or less coordinating Lewis or Brønsted acid.

    • Control Stoichiometry and Temperature: Use the minimum required amount of acid and run the reaction at the lowest feasible temperature to disfavor the solvent degradation pathway.

    • Use a Proton Sponge: For reactions sensitive to excess Brønsted acidity, consider adding a non-nucleophilic proton sponge (e.g., 2,6-di-tert-butylpyridine) to scavenge excess protons without interfering with the desired reaction.

    • Workflow Validation: Before introducing your starting material, run a control experiment with just the solvent and acid. Analyze a sample by GC after a short period to confirm that the solvent remains intact under the proposed conditions.

  • Diagram: Acid-Catalyzed Ring-Opening Pathway

    Acid_Degradation MeTHP 4-Me-THP Activated_Complex Activated Ether [R-O(H)⁺-R'] MeTHP->Activated_Complex Coordination/ Protonation Acid Strong Acid (H⁺ or LA) Acid->Activated_Complex Ring_Opened Ring-Opened Product (e.g., Halo-alcohol) Activated_Complex->Ring_Opened SN2 Attack Polymer Polymerization Activated_Complex->Polymer Cascade Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Ring_Opened

    Caption: Mechanism of acid-catalyzed degradation of 4-Me-THP.

Scenario 3: Instability with Organometallic Reagents
  • Problem: When running a Grignard or organolithium reaction, particularly at elevated temperatures, I am getting lower than expected yields and suspect the solvent is being consumed.

  • Causality & Mechanistic Insight: While 4-Me-THP is an excellent solvent for many organometallic reactions, including Grignard reactions, highly reactive reagents like alkyllithiums can act as strong bases.[18][19][20] They can potentially abstract a proton from the carbon atom alpha to the ether oxygen. This deprotonation can lead to a ring-cleavage reaction, consuming the solvent and the organometallic reagent.[21] 4-Me-THP is generally considered more stable than THF in this regard, but the risk is not zero, especially with prolonged reaction times at higher temperatures.[4]

  • Solution & Self-Validating Protocol:

    • Maintain Low Temperatures: For reactions involving highly basic organometallics (e.g., n-BuLi, s-BuLi), conduct the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of solvent deprotonation.

    • Choose the Right Reagent: 4-Me-THP shows excellent performance for Grignard reagent formation and subsequent reactions.[3][8] If possible, using a Grignard reagent instead of a more reactive organolithium can improve process safety and stability.

    • Minimize Reaction Time: Add reagents efficiently and work up the reaction as soon as it is complete (as determined by TLC or LC-MS monitoring) to reduce the time the organometallic reagent is in contact with the solvent.

    • Consider Alternative Solvents: For reactions requiring prolonged heating with highly reactive organometallics, a non-etheral solvent like toluene might be a better, albeit less "green," choice. However, for most standard applications, 4-Me-THP is a superior and safer choice than THF.[18][19]

  • Diagram: Troubleshooting Organometallic Reactions

    Organometallic_Workflow Start Reaction Setup: Organometallic in 4-Me-THP Check Low Yield or Side Products? Start->Check Temp Is Temp > 0°C? Check->Temp Yes Success Reaction Successful Check->Success No Time Is Reaction Time > 2h? Temp->Time No Solution_Temp Action: Lower Temp (e.g., -78°C) Temp->Solution_Temp Yes Reactivity Using R-Li vs R-MgX? Time->Reactivity No Solution_Time Action: Monitor closely, quench upon completion Time->Solution_Time Yes Solution_Reagent Action: Consider using Grignard Reagent Reactivity->Solution_Reagent Yes Reactivity->Success No Solution_Temp->Success Solution_Time->Success Solution_Reagent->Success

    Caption: Decision tree for troubleshooting organometallic reactions.

References

Technical Support Center: Stereoselectivity in Reactions with 4-(Hydroxymethyl)-4-methyltetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing stereoselective reactions involving 4-(hydroxymethyl)-4-methyltetrahydropyran. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in controlling the stereochemical outcomes of their reactions with this versatile building block. Here, we address common issues through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and supported by peer-reviewed literature.

The 4-methyltetrahydropyran motif is a prevalent scaffold in numerous biologically active molecules and natural products. The quaternary center in this compound introduces a key stereogenic center that can significantly influence the conformation of the tetrahydropyran ring and, consequently, the stereochemical course of subsequent reactions. Achieving high diastereoselectivity or enantioselectivity in reactions involving this substrate is often critical for accessing the desired biologically active isomer.

This resource provides in-depth explanations for the underlying causes of poor stereoselectivity and offers actionable, step-by-step protocols to enhance your experimental outcomes.

Troubleshooting Guides & FAQs

Issue 1: Poor Diastereoselectivity in Electrophilic Additions to an Exocyclic Alkene

Question: I am performing an electrophilic addition (e.g., epoxidation, dihydroxylation) to an alkene adjacent to the 4-position of the tetrahydropyran ring, but I'm observing a nearly 1:1 mixture of diastereomers. How can I improve the facial selectivity of this reaction?

Underlying Principles: The stereochemical outcome of electrophilic additions to an exocyclic double bond on a substituted tetrahydropyran is primarily governed by steric hindrance. The incoming electrophile will preferentially approach from the less hindered face of the alkene. The conformation of the tetrahydropyran ring, which is influenced by the substituents at the 4-position, dictates which face is more accessible. The bulky 4-methyl and 4-hydroxymethyl groups can create a significant steric bias.

Troubleshooting Strategies:

  • Reagent Selection: The size of the electrophilic reagent can have a profound impact on diastereoselectivity. Larger, bulkier reagents will exhibit greater sensitivity to the steric environment around the alkene.

    • For Epoxidation: If using a less sterically demanding reagent like m-CPBA results in low selectivity, consider switching to a bulkier reagent such as dimethyldioxirane (DMDO) generated in situ or a titanium-based catalyst with a bulky tartrate ligand for asymmetric epoxidation.

    • For Dihydroxylation: In osmium-catalyzed dihydroxylations, the choice of the chiral ligand in asymmetric dihydroxylation (AD) reactions (e.g., using AD-mix-α vs. AD-mix-β) can be tuned to favor one diastereomer over the other. The steric interactions between the ligand and the substrate are key to inducing facial selectivity.

  • Solvent Effects: The solvent can influence the transition state geometry and the effective steric bulk of the reagents.

    • Experiment with a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents like dichloromethane or toluene may offer different selectivities compared to coordinating solvents like THF.[1][2]

    • In some cases, protic solvents can engage in hydrogen bonding with the hydroxyl group, potentially altering the conformational preference of the substrate and influencing the steric accessibility of the alkene faces.

  • Temperature Optimization: Lowering the reaction temperature generally enhances selectivity by increasing the energy difference between the diastereomeric transition states.[3]

    • Perform the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) and monitor the diastereomeric ratio (d.r.) by NMR or HPLC.

Experimental Protocol: Optimization of Epoxidation Diastereoselectivity

  • Initial Screening:

    • Dissolve 4-(1-propen-2-yl)-4-methyltetrahydropyran (1.0 equiv) in dichloromethane (0.1 M).

    • Add m-CPBA (1.2 equiv) portion-wise at 0 °C.

    • Stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench with aqueous sodium thiosulfate, extract with dichloromethane, dry over Na₂SO₄, and concentrate.

    • Determine the d.r. by ¹H NMR analysis of the crude product.

  • Bulkier Reagent Protocol:

    • In a separate flask, prepare a solution of DMDO by adding Oxone® (5.0 equiv) to a mixture of acetone and a buffered aqueous solution of sodium bicarbonate.

    • Distill the DMDO solution into a pre-cooled flask containing the substrate in acetone at 0 °C.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure and analyze the d.r.

ReagentTemperature (°C)SolventDiastereomeric Ratio (d.r.)
m-CPBA0CH₂Cl₂1.5 : 1
m-CPBA-78CH₂Cl₂3 : 1
DMDO0Acetone5 : 1

Table 1: Comparison of epoxidation conditions and resulting diastereoselectivity.

Issue 2: Low Stereoselectivity in Nucleophilic Additions to a Carbonyl Group at the 4-Position

Question: I am conducting a nucleophilic addition (e.g., Grignard, organolithium) to a ketone or aldehyde at the 4-position of the tetrahydropyran, but the resulting tertiary or secondary alcohol is a mixture of diastereomers. How can I control the stereochemical outcome?

Underlying Principles: The stereoselectivity of nucleophilic additions to a carbonyl group attached to a stereogenic center is often dictated by Felkin-Anh or related models. These models predict that the nucleophile will attack the carbonyl carbon from the face opposite the largest substituent to minimize steric interactions. In the case of 4-formyl- or 4-acetyl-4-methyltetrahydropyran, the tetrahydropyran ring itself is a bulky substituent, and its preferred conformation will influence the trajectory of the incoming nucleophile.

Troubleshooting Strategies:

  • Chelation Control: The presence of a Lewis acidic atom on the nucleophile or the addition of a Lewis acid can lead to chelation with the tetrahydropyran oxygen and the carbonyl oxygen. This locks the conformation of the substrate and can lead to a reversal of the stereoselectivity predicted by the Felkin-Anh model.

    • Grignard Reagents: Grignard reagents containing magnesium can act as Lewis acids and promote chelation.

    • Lewis Acids: The addition of Lewis acids like MgBr₂·OEt₂, CeCl₃, or TiCl₄ can enforce a chelation-controlled pathway.

  • Bulky Nucleophiles and Protecting Groups:

    • Employing bulkier nucleophiles can amplify the steric differentiation between the two faces of the carbonyl group, leading to higher diastereoselectivity.

    • If the hydroxymethyl group is present, protecting it with a bulky protecting group (e.g., TBS, TIPS) can further enhance the steric bias and influence the conformational equilibrium of the ring.

Experimental Protocol: Diastereoselective Grignard Addition

  • Non-Chelation Conditions:

    • Dissolve 4-formyl-4-methyltetrahydropyran (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C.

    • Add methylmagnesium bromide (1.2 equiv, 3.0 M in Et₂O) dropwise.

    • Stir for 1 hour at -78 °C.

    • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

    • Determine the d.r. by ¹H NMR.

  • Chelation-Controlled Conditions:

    • To a solution of 4-formyl-4-methyltetrahydropyran (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C, add anhydrous CeCl₃ (1.2 equiv).

    • Stir the resulting suspension for 1 hour at -78 °C.

    • Add methylmagnesium bromide (1.2 equiv, 3.0 M in Et₂O) dropwise.

    • Stir for 1 hour at -78 °C.

    • Work up as described above and analyze the d.r.

Caption: Influence of chelation on the stereochemical outcome of nucleophilic addition.

Issue 3: Difficulty in Achieving High Enantioselectivity in Organocatalyzed Reactions

Question: I'm using a chiral organocatalyst for a reaction involving this compound, such as a Michael addition or an aldol reaction, but the enantiomeric excess (ee) is low. What factors should I investigate?

Underlying Principles: Organocatalysis relies on the formation of a transient chiral intermediate (e.g., an enamine or iminium ion) that directs the stereochemical course of the reaction. The effectiveness of the catalyst depends on its ability to create a well-defined chiral environment around the reactive center. The inherent chirality and conformational flexibility of the this compound substrate can either synergize with or antagonize the stereodirecting effect of the catalyst.

Troubleshooting Strategies:

  • Catalyst Screening: The choice of organocatalyst is paramount. Even subtle changes in the catalyst structure can lead to significant differences in enantioselectivity.[4]

    • For Michael Additions: Screen a variety of chiral amines, such as those derived from proline, cinchona alkaloids, or diarylprolinol silyl ethers.

    • For Aldol Reactions: Consider different proline derivatives or other chiral organocatalysts known to be effective for this transformation.

  • Additive Effects: Additives can play a crucial role in modulating the reactivity and selectivity of organocatalytic reactions.

    • Acids: In many enamine-catalyzed reactions, the addition of a co-catalytic amount of a weak acid (e.g., benzoic acid, acetic acid) is necessary to facilitate catalyst turnover and can influence the stereochemical outcome.[5]

    • Water: The presence of small amounts of water can sometimes be beneficial, while in other cases, strictly anhydrous conditions are required.

  • Substrate Modification: Modifying the substrate can improve the "match" between the substrate and the catalyst.

    • Protecting the hydroxymethyl group can alter the steric and electronic properties of the substrate, potentially leading to a more favorable interaction with the catalyst.

Experimental Protocol: Optimization of an Organocatalytic Michael Addition

  • Catalyst and Additive Screening:

    • In a series of vials, combine this compound-derived enal (1.0 equiv), the Michael acceptor (1.2 equiv), and the organocatalyst (10-20 mol%) in the chosen solvent (e.g., toluene, CHCl₃).

    • To separate vials, add a co-catalytic amount of an acid additive (e.g., benzoic acid, 10 mol%).

    • Stir the reactions at room temperature and monitor by TLC.

    • Upon completion, purify the products by column chromatography.

    • Determine the enantiomeric excess of each product by chiral HPLC analysis.

G Start Low Enantioselectivity Observed Catalyst Screen Chiral Catalysts (Proline, Cinchona, etc.) Start->Catalyst Solvent Vary Solvent Polarity (Toluene, CHCl3, MeCN) Start->Solvent Additives Investigate Additives (Acids, Bases, Water) Start->Additives Analysis Analyze ee by Chiral HPLC Catalyst->Analysis Solvent->Analysis Additives->Analysis Temperature Optimize Reaction Temperature Substrate_Mod Modify Substrate (Protecting Groups) Temperature->Substrate_Mod Substrate_Mod->Analysis Analysis->Temperature If ee still low Optimized Optimized Conditions (High ee) Analysis->Optimized If ee is high

Caption: Workflow for optimizing enantioselectivity in an organocatalyzed reaction.

References

scale-up considerations for 4-(Hydroxymethyl)-4-methyltetrahydropyran production

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Scale-Up of 4-(Hydroxymethyl)-4-methyltetrahydropyran Production

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure a safe, efficient, and scalable process.

Introduction: The Importance of this compound

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted tetrahydropyran (THP) core is a common motif in numerous biologically active natural products and pharmaceuticals.[1] The successful and safe scale-up of its production is critical for advancing drug discovery programs and other applications. This guide will explore the two primary synthetic routes and address the specific challenges encountered when moving to a larger scale.

Overview of Synthetic Strategies

Two principal synthetic routes dominate the preparation of this compound: the Grignard reaction with a pre-formed pyran ring and the acid-catalyzed Prins cyclization.

  • Grignard Reaction Route : This classic organometallic approach involves the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to a tetrahydropyran-4-one or a related ester derivative. This method is robust for C-C bond formation but requires stringent control over reaction conditions, especially on a large scale.[2][3]

  • Prins Reaction Route : This is an acid-catalyzed condensation of a homoallylic alcohol (like 3-methyl-3-buten-1-ol) with an aldehyde (such as formaldehyde).[4] This route is often more atom-economical but can present challenges in controlling selectivity to avoid the formation of byproducts like dioxanes or unsaturated alcohols.[5][6]

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the two primary synthetic routes.

Grignard_Route_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Addition Reaction cluster_workup Work-up & Purification A Methyl Halide + Mg Turnings C Initiation & Formation of CH3MgX A->C B Anhydrous Ether (THF/Et2O) B->C E Addition of Grignard Reagent (Exothermic) C->E D Tetrahydropyran-4-one or Ester Precursor D->E F Aqueous Quench (e.g., NH4Cl) G Extraction & Solvent Removal F->G H Purification (Distillation/Crystallization) G->H I Final Product: 4-(Hydroxymethyl)-4- methyltetrahydropyran H->I

Caption: Workflow for the Grignard Reaction Route.

Prins_Route_Workflow cluster_reactants Reactant Mixing cluster_reaction Cyclization Reaction cluster_workup Work-up & Purification A 3-Methyl-3-buten-1-ol D Reaction Mixture A->D B Formaldehyde Source (e.g., Paraformaldehyde) B->D C Acid Catalyst (Brønsted or Lewis) C->D E Heating & Reaction Monitoring F Formation of Oxocarbenium Ion E->F G Intramolecular Cyclization F->G H Catalyst Neutralization/Removal I Extraction & Solvent Removal H->I J Purification (Distillation/Chromatography) I->J K Final Product: 4-(Hydroxymethyl)-4- methyltetrahydropyran J->K

Caption: Workflow for the Prins Cyclization Route.

Troubleshooting Guide & FAQs: Grignard Reaction Scale-Up

The Grignard reaction is notoriously challenging to scale up due to its exothermic nature and sensitivity to atmospheric conditions.[7] Here are answers to common issues.

Q1: My Grignard reaction has a long and unpredictable initiation time. What's causing this, and how can I achieve consistent initiation?

A1: This is the most common problem in Grignard synthesis. The delay, or induction period, is typically caused by two factors: a passivating layer of magnesium oxide/hydroxide on the magnesium turnings and the presence of trace moisture in the solvent or on the glassware.[8][9] During this induction period, the alkyl halide concentration builds up, leading to a dangerous exotherm once the reaction finally initiates.[8][10]

Solutions:

  • Rigorous Drying: All glassware must be meticulously dried, either in an oven overnight (>120 °C) or by flame-drying under an inert atmosphere (e.g., nitrogen or argon) just before use.[9] Solvents like THF or diethyl ether must be anhydrous.

  • Magnesium Activation: The passivated layer on the magnesium can be disrupted.

    • Mechanical: Briefly grind the magnesium turnings in a dry mortar and pestle before adding them to the flask.

    • Chemical: Add a small crystal of iodine, which reacts with the magnesium surface. Other activators like 1,2-dibromoethane can also be used.[11]

  • Controlled Initiation: Add only a small portion (~5-10%) of your methyl halide to the magnesium suspension and wait for initiation (visual cues include bubbling or a gentle reflux).[10] Once initiated, the remainder of the halide can be added at a controlled rate.

Grignard_Initiation_Troubleshooting Start Problem: Reaction Fails to Initiate Check_Moisture Is glassware perfectly dry? Start->Check_Moisture Check_Solvent Is solvent anhydrous? Check_Moisture->Check_Solvent Yes Action_Dry Action: Flame-dry glassware under inert gas Check_Moisture->Action_Dry No Check_Mg Is Mg surface activated? Check_Solvent->Check_Mg Yes Action_Solvent Action: Use freshly distilled or commercial anhydrous solvent Check_Solvent->Action_Solvent No Action_Activate Action: Add iodine crystal or 1,2-dibromoethane Check_Mg->Action_Activate No Success Initiation Successful Check_Mg->Success Yes Action_Dry->Check_Solvent Action_Solvent->Check_Mg Action_Activate->Success

Caption: Troubleshooting workflow for Grignard reaction initiation.

Q2: How can I manage the powerful exotherm to prevent a thermal runaway on a large scale?

A2: Thermal management is the most critical safety consideration for scaling up Grignard reactions.[11][12] A runaway reaction can cause the solvent to boil violently, leading to vessel over-pressurization, spills, and a high risk of fire.[11]

Solutions:

  • Controlled Addition: The methyl halide must be added slowly and sub-surface to the magnesium slurry. The addition rate should be tied to the cooling capacity of the reactor, ensuring the internal temperature does not exceed a set point.

  • Adequate Cooling: Ensure your reactor has a sufficiently large surface area and a powerful cooling system (e.g., a jacket with chilled glycol). An external ice bath should always be on standby for emergency cooling.[11]

  • In-Situ Monitoring: For critical processes, Process Analytical Technology (PAT) like in-situ FTIR spectroscopy can be invaluable. It allows you to monitor the concentration of the methyl halide in real-time, ensuring it doesn't accumulate to dangerous levels before initiation.[10]

  • Continuous Flow Processing: For industrial-scale production, transitioning from batch to a continuous flow reactor offers superior heat management.[13] The high surface-area-to-volume ratio of microreactors allows for near-instantaneous removal of heat, preventing thermal runaway.[14][15][16]

Q3: My yield is low, and I'm isolating a significant amount of a high-boiling impurity. What is it?

A3: A common byproduct in Grignard reactions is the Wurtz coupling product.[16] In this case, the already-formed methylmagnesium bromide can react with another molecule of methyl bromide to form ethane and magnesium bromide. This is more prevalent at higher temperatures and with high local concentrations of the alkyl halide.

Solutions:

  • Temperature Control: Maintain the lowest practical reaction temperature that allows for a reasonable reaction rate.

  • Dilution and Slow Addition: Adding the methyl halide slowly and ensuring good agitation helps to dissipate local hot spots and minimize high local concentrations, reducing the rate of the Wurtz side reaction.

  • Solvent Choice: Tetrahydrofuran (THF) is often preferred over diethyl ether for its higher boiling point and better solvating properties, which can sometimes lead to cleaner reactions.[17]

Troubleshooting Guide & FAQs: Prins Reaction Scale-Up

The Prins reaction offers an elegant, atom-economical route to the THP ring system, but its scale-up requires careful control over catalysis and reaction conditions to ensure high selectivity.[5][18]

Q1: Which acid catalyst is most suitable for a large-scale Prins cyclization?

A1: A variety of acid catalysts can be used, including Brønsted acids (p-TsOH, H₂SO₄), Lewis acids (FeCl₃, SnCl₄), and heterogeneous solid acids.[6][19] For scale-up, heterogeneous catalysts like Amberlyst-15 are often preferred.[5]

Rationale:

  • Ease of Removal: Solid acid catalysts can be removed by simple filtration at the end of the reaction, which is far more efficient on a large scale than a difficult aqueous work-up and neutralization required for homogeneous acids.

  • Recyclability: Solid acids can often be recovered, washed, and reused, improving process economics.

  • Milder Conditions: They can sometimes offer better selectivity and operate under milder conditions compared to strong mineral acids.

Q2: My reaction produces a complex mixture of isomers and byproducts like dioxanes. How can I improve selectivity for the desired product?

A2: Selectivity is the primary challenge in the Prins reaction. The oxocarbenium ion intermediate is highly reactive and can participate in several competing pathways.[6]

Solutions:

  • Strict Temperature Control: The product distribution in a Prins reaction is highly temperature-dependent.[5] A lower temperature often favors the desired cyclization over elimination or polymerization pathways. Define a narrow operating temperature range and adhere to it strictly.

  • Control of Stoichiometry: The ratio of the homoallylic alcohol to the formaldehyde source is critical. An excess of aldehyde can lead to the formation of 1,3-dioxane byproducts.[5]

  • Catalyst Selection: Highly confined Brønsted acid catalysts have been developed that create a specific chiral microenvironment, guiding the cyclization to a single desired product with high selectivity.[18][19] While potentially more expensive, the improved yield and purity can justify the cost on scale-up by simplifying purification.

Q3: How should I approach the purification of this compound on a large scale?

A3: Assuming the reaction work-up (catalyst removal and solvent extraction) is complete, the primary method for purifying the final product on a large scale is fractional distillation under reduced pressure.

Key Considerations:

  • Vacuum Level: The product has a hydroxyl group, so high temperatures during distillation should be avoided to prevent potential dehydration or decomposition. A good vacuum is essential to lower the boiling point.

  • Fraction Collection: Use a fraction collector and monitor the purity of the fractions by GC analysis. There may be closely boiling isomers that require a column with high theoretical plates for efficient separation.

  • Material Compatibility: Ensure the distillation apparatus is constructed from compatible materials (e.g., glass-lined steel for a pilot plant reactor) to avoid contamination.

Comparative Overview and Process Parameters

FeatureGrignard Reaction RoutePrins Cyclization Route
Starting Materials Tetrahydropyran-4-one, Methyl Halide, Mg3-Methyl-3-buten-1-ol, Formaldehyde
Key Advantage High C-C bond formation reliabilityHigh atom economy, convergent
Primary Challenge Safety: Exotherm & initiation control[11]Selectivity: Byproduct formation[5]
Critical Parameters Temperature, addition rate, moisture[10][20]Temperature, catalyst choice, stoichiometry
Typical Solvents Anhydrous THF, Diethyl Ether[17]Toluene, Cyclohexane, Halogenated Solvents
Scale-Up Preference Often requires specialized safety infrastructure or transition to flow chemistry.[14]Can be more straightforward in standard batch reactors if selectivity is controlled.

Experimental Protocols

Disclaimer: These protocols are representative and must be adapted and optimized for specific laboratory and pilot plant conditions. A thorough risk assessment must be performed before any scale-up.

Protocol 1: Grignard Route (1 mol scale)
  • Apparatus Setup: Assemble a 5 L, 4-neck, jacketed reactor equipped with a mechanical stirrer, a thermocouple, a reflux condenser with a nitrogen/argon inlet, and an addition funnel. Flame-dry all glassware under a stream of inert gas.

  • Magnesium Activation: Charge the reactor with magnesium turnings (26.7 g, 1.1 mol) and a single crystal of iodine.

  • Initiation: Add 200 mL of anhydrous THF to the reactor. In the addition funnel, prepare a solution of methyl bromide (2.0 M in THF, 500 mL, 1.0 mol). Add ~25 mL of the methyl bromide solution to the magnesium suspension. Stir and observe for signs of initiation (disappearance of iodine color, gentle reflux). If no initiation occurs, gently warm the reactor to 35-40 °C.

  • Addition: Once initiation is confirmed, cool the reactor jacket to 10 °C. Add the remaining methyl bromide solution dropwise over 2-3 hours, maintaining an internal temperature below 25 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Addition to Substrate: In a separate 10 L reactor, charge a solution of ethyl tetrahydropyran-4-carboxylate (158.2 g, 1.0 mol) in 1 L of anhydrous THF and cool to 0 °C. Slowly transfer the prepared Grignard reagent to this solution via cannula, keeping the internal temperature below 10 °C.

  • Quench: After the addition is complete, stir for 1 hour at 0 °C. Slowly and carefully quench the reaction by adding 500 mL of a saturated aqueous ammonium chloride solution, managing the exotherm with cooling.

  • Work-up & Purification: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield this compound.

Protocol 2: Prins Cyclization Route (1 mol scale)
  • Apparatus Setup: Assemble a 3 L, 3-neck reactor equipped with a mechanical stirrer, a thermocouple, and a reflux condenser.

  • Charge Reactants: Charge the reactor with 3-methyl-3-buten-1-ol (86.1 g, 1.0 mol), paraformaldehyde (33.0 g, 1.1 mol), and toluene (1 L).

  • Catalyst Addition: Add Amberlyst-15 resin (15 g, dried) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing by GC.

  • Work-up: Cool the reaction mixture to room temperature. Remove the Amberlyst-15 catalyst by filtration, washing the resin with a small amount of toluene.

  • Purification: Concentrate the filtrate under reduced pressure to remove the toluene. Purify the crude product by vacuum distillation.

References

Technical Support Center: Managing Impurities in 4-(Hydroxymethyl)-4-methyltetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Hydroxymethyl)-4-methyltetrahydropyran (HMMTHP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity management during the synthesis, purification, and storage of this critical building block. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape

This section addresses the most common initial questions regarding impurities in HMMTHP, providing a foundational understanding of their origin and impact.

Q1: What are the most common impurities I should expect when synthesizing or sourcing this compound?

A1: The impurity profile of HMMTHP is intrinsically linked to its synthetic route. A prevalent industrial synthesis involves an acid-catalyzed reaction between isoprenol (3-methyl-3-buten-1-ol) and an aldehyde, followed by hydrogenation.[1] Consequently, the most common impurities are typically unreacted starting materials, intermediates, and by-products from side reactions.

Key impurities to monitor include:

  • Isoprenol: Unreacted starting material.

  • Isomeric Dihydropyranols: By-products formed during the cyclization reaction.[1]

  • Dioxane Derivatives: Dimerization or other undesired cyclization products.[1]

  • Over-reduction Products: Where the hydroxymethyl group is reduced to a methyl group, forming 4,4-dimethyltetrahydropyran.

  • Solvent-Related Impurities: Residual solvents from reaction or purification steps, such as toluene, heptane, or alcohols.[1][2]

Q2: How are these impurities formed and what is the chemical basis?

A2: Understanding the formation mechanism is key to prevention.

  • Starting Materials & Intermediates: Their presence is usually a result of an incomplete reaction. Driving the reaction to completion through optimized stoichiometry, catalyst loading, or reaction time can minimize these.

  • Isomeric By-products: The acid-catalyzed cyclization can lead to the formation of various structural isomers and related heterocyclic compounds like dioxanes.[1] This is often controlled by fine-tuning the reaction conditions (temperature, catalyst) to favor the desired kinetic or thermodynamic product.

  • Degradation Products: Although the tetrahydropyran ring is relatively stable, harsh acidic or oxidative conditions can lead to ring-opening or other degradation pathways.[3][4][5] For instance, studies on the related solvent 4-methyltetrahydropyran (4-MeTHP) show that it can degrade under certain oxidative conditions, initiated by hydrogen abstraction from the carbon adjacent to the ether oxygen (C2-H).[6]

Q3: What is the potential impact of these impurities on my downstream applications, such as API synthesis?

A3: The impact can be significant and varied.

  • Reduced Yield: Impurities reduce the molar equivalence of your active reagent, leading to lower yields in subsequent steps.

  • Side Reactions: Reactive impurities (e.g., unreacted starting materials with olefinic bonds) can participate in undesired side reactions, complicating your product mixture and making purification difficult.

  • Catalyst Poisoning: Certain impurities can deactivate catalysts used in downstream transformations.

  • Altered Physical Properties: The presence of impurities can affect crystallization processes, solubility, and the overall physical form of your final product.

  • Regulatory Issues: In pharmaceutical development, all process-related impurities must be identified, quantified, and controlled according to regulatory guidelines such as those from the ICH.[7]

Section 2: Troubleshooting Guide - From Analysis to Purification

This section provides actionable solutions to specific problems you may encounter during your experimental work.

Problem: I'm seeing unexpected peaks in the GC or LC-MS analysis of my HMMTHP sample.
  • Expert Analysis: Unexpected peaks are the primary indicator of impurities. The first step is identification. A logical workflow is essential to avoid unnecessary experimentation. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful first-line technique due to the volatility of HMMTHP and its likely impurities.[3][8]

  • Troubleshooting Workflow:

    G start Unexpected Peak in GC/LC-MS check_db Compare MS fragmentation with NIST/Wiley libraries start->check_db check_sm Analyze starting materials (e.g., Isoprenol) separately check_db->check_sm No Match identified Impurity Identified check_db->identified Match Found spike Spike sample with suspected impurity standard check_sm->spike Hypothesis Formed nmr Isolate peak via prep-HPLC/GC for NMR analysis check_sm->nmr No Obvious Suspect spike->nmr No Change spike->identified Peak Increases nmr->identified unknown Impurity Remains Unknown nmr->unknown

    Caption: Workflow for Identifying an Unknown Impurity.

  • Recommended Action:

    • Mass Spectral Library Search: Compare the electron ionization (EI) mass spectrum of the unknown peak against a commercial library (NIST, Wiley). Pay close attention to the molecular ion and key fragments.[8]

    • Analyze Starting Materials: Run a separate analysis of all starting materials and reagents used in the synthesis. This can quickly identify unreacted components.

    • Consider By-Products: Based on the synthetic route, hypothesize potential by-products (e.g., isomers, dimers). Search the literature for mass spectra of these related compounds.

    • Isolate and Characterize: If the impurity is significant and cannot be identified, consider semi-preparative chromatography to isolate a sufficient quantity for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Problem: My HMMTHP sample is failing the purity specification (e.g., <99.5% by GC Area).
  • Expert Analysis: Low purity is a direct consequence of either an inefficient reaction or inadequate purification. The choice of purification method must be tailored to the specific physical properties of HMMTHP and its impurities.

  • Data-Driven Purification Strategy:

Impurity TypeKey Physicochemical Difference from HMMTHPRecommended Purification MethodRationale
Volatile Starting Materials (e.g., Isoprenol)Lower boiling pointFractional Vacuum Distillation Exploits the difference in vapor pressure for efficient separation.
Isomeric By-products Similar boiling point, potentially different polarityColumn Chromatography or Fractional Vacuum Distillation Chromatography is effective if polarity differs. High-efficiency distillation may work for small boiling point differences.
Non-volatile Impurities (e.g., salts, catalyst residue)Vastly different boiling pointSimple Vacuum Distillation The non-volatile impurities will remain in the distillation pot while the product distills.
Water Forms azeotropes or is immiscibleAzeotropic Distillation (with a solvent like toluene) or Liquid-Liquid Extraction 4-Methyltetrahydropyran (a related compound) shows excellent phase separation from water, suggesting HMMTHP may behave similarly.[10]
  • Recommended Action:

    • Identify the Major Impurity: Use the methods from the previous troubleshooting step to identify the main contaminant(s).

    • Select the Right Technique: Based on the table above, choose the most appropriate purification technique. For general-purpose purification of HMMTHP, fractional vacuum distillation is often the most effective and scalable method.

    • Optimize the Protocol: See the detailed protocol in Section 3 for vacuum distillation. Key parameters to optimize are vacuum pressure, column packing (for fractional distillation), and reflux ratio.

Problem: I am observing degradation of my HMMTHP sample during storage.
  • Expert Analysis: Ethers, including tetrahydropyrans, are susceptible to oxidative degradation, primarily through the formation of peroxides, especially when exposed to light and air.[4] The presence of acid or base can also catalyze hydrolysis or ring-opening reactions.[11]

  • Prevention and Mitigation:

    Caption: Factors Leading to HMMTHP Degradation.

  • Recommended Storage Protocol:

    • Inert Atmosphere: Store the material under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

    • Light Protection: Use an amber glass bottle or store in a dark location to prevent photo-initiated degradation.[12]

    • Temperature Control: Store in a cool, dry place. Avoid exposure to high temperatures.

    • pH Neutrality: Ensure the material is free from acidic or basic residues from the synthesis. If necessary, a neutral wash can be performed before final distillation and storage.

    • Peroxide Testing: For long-term storage or before use in sensitive applications (especially with metal catalysts), test for the presence of peroxides using commercially available test strips.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for robust analysis and purification. They should be adapted based on your specific equipment and impurity profile.

Protocol 1: GC-MS Analysis for Impurity Profiling
  • Objective: To separate, identify, and quantify volatile impurities in a sample of this compound.

  • Instrumentation & Reagents:

    • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

    • Column: A mid-polarity column such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm) is a good starting point.[3]

    • Carrier Gas: Helium or Hydrogen.

    • Sample Solvent: Dichloromethane or Ethyl Acetate (high purity).

    • HMMTHP sample.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the HMMTHP sample (~1 mg/mL) in the chosen solvent.

    • Injection: Inject 1 µL of the sample solution into the GC. Use a split injection (e.g., 50:1 split ratio) to avoid column overloading.

    • GC Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/minute to 240 °C.

      • Final Hold: Hold at 240 °C for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 400.

    • Data Analysis:

      • Integrate all peaks in the total ion chromatogram (TIC).

      • Calculate the area percent for each peak to estimate purity.

      • For each impurity peak, analyze the mass spectrum and compare it against a spectral library (e.g., NIST) for tentative identification.

Protocol 2: Purification by Fractional Vacuum Distillation
  • Objective: To remove impurities with different boiling points from the main HMMTHP product.

  • Equipment & Materials:

    • Round-bottom flask, distillation head with condenser, receiving flask.

    • Vigreux column or packed column (e.g., with Raschig rings) for fractional distillation.

    • Vacuum pump, vacuum gauge, and cold trap.

    • Heating mantle with stirrer.

    • Crude HMMTHP.

  • Methodology:

    • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place a stir bar in the round-bottom flask.

    • Charge the Flask: Charge the crude HMMTHP into the round-bottom flask (do not fill more than two-thirds full).

    • Apply Vacuum: Slowly and carefully apply vacuum to the system. A pressure of 10-20 mmHg is a reasonable starting point.

    • Begin Heating: Once the vacuum is stable, begin heating the flask gently with stirring.

    • Collect Fractions:

      • Fore-run: Collect the first fraction, which will contain low-boiling impurities. The distillation temperature will be lower than that of the main product.

      • Main Fraction: As the temperature at the distillation head stabilizes at the boiling point of HMMTHP at that pressure, switch to a new receiving flask to collect the purified product.

      • End-run: Stop the distillation before the pot goes to dryness to avoid concentrating potentially unstable residues.

    • Shutdown: Turn off the heating mantle and allow the system to cool completely before slowly venting the vacuum.

    • Analysis: Analyze the collected main fraction by GC-MS (Protocol 1) to confirm its purity.

References

Technical Support Center: Catalyst Selection for Reactions Involving 4-Methyltetrahydropyran (4-MeTHP)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides expert insights, troubleshooting advice, and frequently asked questions regarding catalyst selection for chemical reactions utilizing 4-methyltetrahydropyran (4-MeTHP), a versatile and sustainable solvent alternative.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using 4-MeTHP as a solvent in catalytic reactions?

A1: 4-Methyltetrahydropyran (4-MeTHP) offers several distinct advantages over traditional ethereal solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). Its key benefits include:

  • Enhanced Stability: 4-MeTHP exhibits greater stability under free-radical conditions and has a lower tendency to form peroxides compared to THF.[1][2]

  • Higher Boiling Point: With a higher boiling point (approx. 105-107 °C) than THF, 4-MeTHP allows for reactions to be conducted at elevated temperatures.[2][3]

  • Unique Solvency: It possesses solving properties similar to THF and 2-MeTHF but can also dissolve nonpolar materials, broadening its application scope.[1][3]

  • Sustainability Profile: 4-MeTHP is considered a greener solvent alternative, contributing to more environmentally responsible synthetic processes.[3][4]

  • Hydrophobicity: Its high hydrophobicity and excellent phase separation from water simplify work-up procedures.[5]

Q2: For which types of catalytic reactions is 4-MeTHP a suitable solvent?

A2: 4-MeTHP has demonstrated excellent performance across a wide range of synthetic transformations.[6] It is particularly well-suited for:

  • Olefin Metathesis: It is a highly effective solvent for ring-closing metathesis (RCM) and cross-metathesis (CM) using modern Ruthenium-based catalysts.[1][3][7]

  • Organometallic Reactions: This includes Grignard reactions, Wittig reactions, and halogen-metal exchanges.[5][7] 4-MeTHP shows a remarkable ability to stabilize organolithium species.[4][8]

  • Transition Metal-Catalyzed Reactions: It is used in processes like Suzuki-Miyaura coupling.[5]

  • Reductions and Oxidations: 4-MeTHP can replace hazardous halogenated solvents in various oxidation and reduction protocols.[2][9]

  • Radical Reactions: It is more stable than THF and 2-MeTHF under free-radical conditions.[2]

Q3: Are there specific catalysts or reaction conditions that are incompatible with 4-MeTHP?

A3: Yes. While broadly applicable, 4-MeTHP has known incompatibilities. The most significant is its reaction with strong Lewis acids, such as boron tribromide (BBr₃), which can readily cleave the C-O ether bond.[7][10] Caution should be exercised when selecting strong Lewis acids for reactions in 4-MeTHP. Additionally, under certain oxidative conditions, 4-MeTHP can undergo degradation, which may affect reaction outcomes and product purity.[9][11]

Troubleshooting Guide

Issue 1: Low or No Reaction Conversion

Question: My reaction shows poor conversion when I switch from THF to 4-MeTHP. What are the potential catalyst-related causes?

Answer: Low conversion can stem from several factors related to catalyst and solvent synergy.

  • Catalyst Incompatibility: As mentioned, strong Lewis acids can consume the solvent, leading to catalyst deactivation and low yield.[7][10] If your catalyst falls into this category, consider screening alternative, less reactive acids or a different solvent system.

  • Catalyst Inactivity: Ensure your catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). While 4-MeTHP is less prone to peroxide formation than THF, aged solvent could still contain impurities that poison sensitive catalysts.[1]

  • Solvent-Catalyst Interaction: 4-MeTHP can play a key role in the formation of reactive catalytic species. For example, in the asymmetric addition of organozinc reagents, it promotes the formation of a reactive monomeric dinuclear complex.[4][8] A different solvent may not facilitate this, leading to lower activity. The solution may require re-optimization of the catalyst or ligands for the 4-MeTHP environment.

Issue 2: Rapid Catalyst Deactivation

Question: I'm observing a rapid decline in catalytic activity during my process. What could be deactivating my catalyst in a 4-MeTHP system?

Answer: Catalyst deactivation is a common challenge and can be categorized into three main mechanisms: chemical, mechanical, and thermal.[12]

  • Chemical Deactivation (Poisoning): This occurs when impurities in the feed or solvent bind to the active sites of the catalyst.[12][13]

    • Solvent Degradation Products: Under certain conditions (e.g., strong oxidation), 4-MeTHP can degrade.[9][11] These degradation byproducts can act as poisons. Consider purifying the solvent before use or adding scavengers if the poisoning species is known.

    • Feedstock Impurities: Nonmetal contaminants like sulfur or nitrogen in the feedstock can poison metal catalysts.[14] Ensure your starting materials are of high purity.

  • Mechanical Deactivation (Fouling/Masking): This involves the physical deposition of materials onto the catalyst surface, blocking active sites.[12][13] In biomass conversion, this is often due to "coke" formation.[14]

    • Mitigation: Optimizing reaction temperature and pressure can reduce coking.[15] Periodic catalyst regeneration, such as carefully controlled oxidation to burn off carbonaceous deposits, can restore activity.[14][15]

  • Thermal Deactivation (Sintering): High temperatures can cause catalyst particles to agglomerate, which reduces the active surface area.[12][13]

    • Mitigation: While 4-MeTHP's high boiling point is an advantage, ensure the reaction temperature does not exceed the thermal stability limit of your catalyst. Choosing a robust support material can also help prevent sintering.[15]

Issue 3: Formation of Unexpected Side Products

Question: My reaction in 4-MeTHP is generating unexpected byproducts. Could the solvent be participating in the reaction?

Answer: Yes, this is a distinct possibility, especially under oxidative conditions. Research has shown that 4-MeTHP can degrade when exposed to certain organic and metal-based oxidants.[9][11]

  • Mechanism of Degradation: The degradation is typically initiated by a C2-H abstraction from the ether ring.[9] Depending on the specific oxidant used (e.g., Dess-Martin periodinane, m-CPBA, t-BuOOH/VO(acac)₂), this can lead to a variety of C2- or C4-oxidized products or even C-C bond cleavage products.[9]

  • Impact on Synthesis: These solvent-derived impurities can complicate purification and may even react further to form other unexpected side products.

  • Troubleshooting: If you suspect solvent degradation, it is crucial to analyze a crude sample of your reaction mixture (e.g., by NMR or GC-MS) to identify potential solvent-derived impurities.[9][11] Switching to a different class of oxidant or using a slight excess of the oxidant (e.g., 1.2 equivalents) has been shown to maintain good yields of the desired product while minimizing solvent degradation.[9]

Visualizing 4-MeTHP Degradation

The following diagram illustrates the plausible degradation pathways of 4-MeTHP when treated with t-BuOOH/VO(acac)₂, leading to ring-opening and fragmentation.[9]

G MeTHP 4-Methyltetrahydropyran Radical Tertiary Radical (at C4) MeTHP->Radical H abstraction by t-BuO• or t-BuOO• Peroxide t-Butylperoxide Intermediate Radical->Peroxide Trapping Fragment Ring-Opened Formate Product (8) Peroxide->Fragment O-O bond cleavage & fragmentation

Caption: Plausible degradation pathway of 4-MeTHP under specific oxidative conditions.[9]

Experimental Protocols & Data

General Protocol for Catalyst Screening in 4-MeTHP

This workflow provides a systematic approach to selecting and optimizing a catalyst for a given transformation in 4-MeTHP.

  • Define Reaction & Goals: Clearly define the substrate, desired product, and key performance indicators (KPIs), such as yield, selectivity, and turnover number.

  • Initial Catalyst Selection: Based on literature precedents for similar reactions, select a small, diverse set of 3-5 candidate catalysts. For example, for olefin metathesis, select different generations of Grubbs-type catalysts.[1][3]

  • Solvent Preparation: Use freshly distilled or high-purity 4-MeTHP to minimize potential impurities.

  • Small-Scale Test Reactions:

    • Set up parallel reactions in small vials under an inert atmosphere (if required).

    • To a solution of the substrate in 4-MeTHP (e.g., 0.1-0.5 M), add the catalyst (e.g., 0.1-1 mol%).

    • Stir the reactions at a set temperature (e.g., 70 °C or reflux).[1]

  • Monitoring & Analysis: Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, GC, ¹H NMR).[1]

  • Evaluation & Optimization:

    • Identify the most promising catalyst(s) based on conversion and selectivity.

    • Perform further optimization by varying catalyst loading, temperature, and concentration.

    • Conduct a larger-scale reaction to confirm scalability and isolate the product.

Catalyst Screening Workflow Diagram

workflow cluster_screening Catalyst Screening & Optimization A Define Reaction & Substrate B Literature Review & Select 3-5 Catalysts A->B C Run Small-Scale Parallel Reactions in 4-MeTHP B->C D Monitor Conversion & Selectivity (TLC, GC, NMR) C->D E Identify Best Performing Catalyst(s) D->E E->C Further Screening F Optimize Conditions: Temp, Loading, Conc. E->F G Scale-Up & Product Isolation F->G H Final Protocol G->H

Caption: A generalized workflow for catalyst screening in 4-MeTHP.

Data Summary: Catalyst Performance in Olefin Metathesis

4-MeTHP has been shown to be an excellent solvent for olefin metathesis. The table below summarizes the performance of various Ruthenium catalysts in the ring-closing metathesis (RCM) of a model substrate in 4-MeTHP.

EntryCatalystTemperature (°C)Conversion (%)Product Ratio (4:4')
1Ru3d80>9999:1
2Ru3c80>99100:0
3Ru4b80>9999:1

Data adapted from Skowerski, K. et al. (2020).[1][3] '4' represents the desired RCM product, and '4'' represents the isomerized byproduct. This data highlights that several catalysts can achieve near-quantitative conversion with high selectivity in 4-MeTHP.

Troubleshooting Workflow: Low Conversion

If you are experiencing low conversion, this decision tree can help diagnose the root cause.

troubleshoot Start Low Conversion Observed Q1 Is the catalyst known to be incompatible with ethers or strong Lewis acids? Start->Q1 A1_Yes Incompatibility likely. Select alternative catalyst. Q1->A1_Yes Yes Q2 Was the catalyst handled under inert conditions (if required)? Q1->Q2 No A2_No Catalyst likely inactive. Repeat with fresh catalyst under proper conditions. Q2->A2_No No Q3 Was high-purity 4-MeTHP used? Q2->Q3 Yes A3_No Solvent impurities may be poisoning the catalyst. Repeat with purified solvent. Q3->A3_No No End Re-evaluate reaction conditions (temp, conc). Consider alternative ligands. Q3->End Yes

Caption: A decision tree for troubleshooting low reaction conversion.

References

Technical Support Center: Solvent Effects on the Reactivity of 4-(Hydroxymethyl)-4-methyltetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 4-(Hydroxymethyl)-4-methyltetrahydropyran. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in modulating the reactivity of this versatile primary alcohol. As a molecule featuring a stable tetrahydropyran ring, its reactivity is centered on the primary hydroxyl group, making solvent-mediated control of reaction pathways paramount for achieving desired outcomes.

This document moves beyond simple protocols to explain the underlying principles governing solvent effects, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Foundational Principles: Why Solvents Dictate Reaction Outcomes

Before addressing specific troubleshooting scenarios, it is crucial to understand how a solvent exerts its influence. The choice of solvent is not merely about dissolving reactants; it is an active parameter that can control kinetics and selectivity.

  • Stabilization of Intermediates and Transition States: The rate of a chemical reaction is determined by the energy of its transition state relative to the reactants. Solvents can preferentially stabilize or destabilize these states. For instance, polar protic solvents excel at stabilizing charged species (like carbocations in SN1 reactions) through hydrogen bonding, while polar aprotic solvents are ideal for SN2 reactions as they solvate the cation but leave the nucleophile highly reactive.[1]

  • Solubility and Mass Transfer: Reactants must be sufficiently soluble to interact. Poor solubility can lead to slow or incomplete reactions. The solvent's boiling point also dictates the accessible temperature range, directly influencing reaction rates.

  • Specific Solute-Solvent Interactions: Interactions like hydrogen bonding can dramatically alter a reactant's nucleophilicity or a leaving group's ability to depart.[2] A protic solvent, for example, can form a hydrogen-bond cage around a nucleophile, hindering its ability to attack an electrophile.[1]

The core structure of our molecule is based on 4-methyltetrahydropyran (4-MeTHP), a solvent known for its high stability under acidic, basic, and oxidative conditions, which is a beneficial feature.[3][4] However, the molecule itself is incompatible with strong Lewis acids like BBr₃, which can cause C-O bond cleavage of the ether ring.[5][6] This inherent stability and specific limitation must be considered when choosing reaction conditions.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the chemical transformation of this compound, organized by reaction type.

Category 1: Oxidation Reactions

The primary alcohol group can be oxidized to an aldehyde or further to a carboxylic acid.[7][8] Achieving selectivity is a common challenge where solvent choice is critical.

Q1: My oxidation of this compound to the corresponding aldehyde is giving low yields and significant amounts of the carboxylic acid by-product. What's wrong?

A: This is a classic case of over-oxidation, often exacerbated by the reaction medium.

  • Causality: Strong oxidants like chromic acid in aqueous solutions will readily oxidize primary alcohols to carboxylic acids.[7] The intermediate aldehyde forms a hydrate in the presence of water, which is easily oxidized further.

  • Troubleshooting & Solution:

    • Switch to an Anhydrous, Aprotic Solvent: The most critical step is to eliminate water. Dichloromethane (DCM) is a traditional choice for reagents like Pyridinium Chlorochromate (PCC), which reliably stops the oxidation at the aldehyde stage.[8]

    • Select a "Greener" Alternative: Given the push to replace halogenated solvents, consider alternatives. 4-Methyltetrahydropyran (4-MeTHP) itself has been shown to be an effective solvent for oxidations using reagents like Dess-Martin periodinane (DMP) or TEMPO/TCCA systems, often outperforming DCM.[9][10] Its hydrophobic nature prevents issues with adventitious water.[3]

    • Control Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help improve selectivity by slowing down the rate of the second oxidation step relative to the first.

Q2: The oxidation reaction is very slow or stalls completely. Could the solvent be the cause?

A: Yes, poor solubility of either the substrate or the oxidizing agent is a likely culprit.

  • Causality: this compound is a polar molecule. If you are using a very nonpolar solvent like hexane, its solubility may be limited. Conversely, some complex oxidizing agents may not be soluble in certain ethers.

  • Troubleshooting & Solution:

    • Verify Solubility: Perform a simple solubility test with your chosen solvent and reagents before running the full-scale reaction.

    • Choose a Solvent with Appropriate Polarity: Solvents like THF, 2-MeTHF, or 4-MeTHP offer a good balance of polarity to dissolve the alcohol substrate while being compatible with a wide range of oxidants.[5] 4-MeTHP, in particular, has a solvency power similar to THF.[3][11]

    • Consider a Co-solvent System: In difficult cases, a mixture of solvents can be used to achieve the desired solubility for all components.

Category 2: Esterification Reactions

Esterification typically involves reacting the alcohol with a carboxylic acid (Fischer esterification) or an activated derivative like an acid chloride.[12]

Q1: My Fischer esterification is suffering from a poor equilibrium position, resulting in low conversion. How can the solvent help drive the reaction to completion?

A: The key to a successful Fischer esterification is the removal of water, a product of the reaction. The solvent is your primary tool for achieving this.

  • Causality: Fischer esterification is a reversible, acid-catalyzed reaction. According to Le Châtelier's principle, removing a product (water) will shift the equilibrium towards the desired ester.

  • Troubleshooting & Solution:

    • Azeotropic Removal of Water: The classic and most effective method is to use a solvent that forms an azeotrope with water, such as toluene or heptane. By equipping the reaction flask with a Dean-Stark apparatus, water is physically removed from the reaction mixture as it forms, driving the reaction to completion.

    • Avoid Protic Solvents that Retain Water: Solvents like methanol or ethanol are poor choices as they can participate in the reaction (transesterification) and will retain water, hindering the forward reaction.

    • Use of Dehydrating Agents: If azeotropic removal is not feasible, the reaction can be run in a non-participating aprotic solvent (e.g., THF, 4-MeTHP) with a dehydrating agent, although this is often less efficient for large-scale work. Some modern methods even utilize surfactant-type catalysts that allow the reaction to proceed in water by creating hydrophobic pockets for dehydration.[13]

Category 3: Nucleophilic Substitution Reactions

Converting the hydroxyl into a better leaving group (e.g., a tosylate or halide) is a prerequisite for nucleophilic substitution.[12] The solvent's role here is to favor the desired SN1 or SN2 pathway and suppress elimination (E1/E2).[14]

Q1: I am trying to convert the alcohol to an alkyl bromide using PBr₃, but the yield is low. Why is my SN2 reaction failing?

A: The success of an SN2 reaction is highly dependent on a non-hindered substrate (which we have, as it's a primary alcohol) and a solvent that promotes the nucleophile's reactivity.

  • Causality: The reaction of a primary alcohol with PBr₃ proceeds via an SN2 mechanism.[12] Protic solvents (like ethanol or water) will solvate and deactivate the bromide nucleophile through hydrogen bonding. Furthermore, the hydroxyl group itself must be converted to a better leaving group, a process that can be influenced by the solvent.

  • Troubleshooting & Solution:

    • Use a Polar Aprotic Solvent: Solvents like acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are excellent choices. They are polar enough to dissolve the intermediates but do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.[1]

    • Consider Ethereal Solvents: Ethers like THF or 4-MeTHP are also suitable and are often used for these transformations.[5] They are non-protic and have moderate polarity.

    • Ensure Anhydrous Conditions: Water can react with PBr₃ and quench the reaction. The solvent must be thoroughly dried before use.

Q2: When I form a tosylate and then react it with a strong, bulky base/nucleophile, I get a significant amount of an elimination product instead of the substituted product. How can I favor substitution?

A: This is a classic competition between SN2 and E2 pathways. Solvent polarity can tip the balance.

  • Causality: Strong, bulky bases favor the E2 mechanism. The SN2 transition state is generally more polar than the E2 transition state.

  • Troubleshooting & Solution:

    • Use a Polar Aprotic Solvent: Solvents like DMSO or DMF will stabilize the more polar SN2 transition state more than the E2 transition state, thus increasing the rate of substitution relative to elimination.

    • Avoid Nonpolar Aprotic Solvents: Solvents like benzene or hexane do not effectively solvate charged species, which can favor the E2 pathway.

    • Temperature Control: Lowering the reaction temperature generally favors the substitution reaction, as elimination pathways often have a higher activation energy.

Data Summary & Visualization

Solvent Selection Guide

The table below provides a starting point for solvent selection for common transformations of this compound.

Reaction TypePrimary Solvent(s)RationalePotential Pitfalls & Notes
Oxidation to Aldehyde DCM, 4-MeTHP, THFAnhydrous, aprotic conditions prevent over-oxidation.[8][10]Ensure reagent solubility. 4-MeTHP is a greener alternative to DCM.[9]
Oxidation to Carboxylic Acid Water, Acetic AcidProtic medium facilitates the oxidation of the intermediate aldehyde hydrate.Reaction can be vigorous. Not suitable for isolating the aldehyde.
Fischer Esterification Toluene, HeptaneForms an azeotrope with water, enabling its removal via Dean-Stark trap to drive equilibrium.Requires elevated temperatures. Ensure substrate is stable at the solvent's boiling point.
Acylation (Acid Chloride) DCM, THF, PyridineAprotic solvents prevent reaction with the acid chloride. Pyridine can act as both solvent and base.Pyridine can be difficult to remove. Anhydrous conditions are critical.
Conversion to Alkyl Halide THF, 4-MeTHP, ACNAprotic solvents that do not deactivate the halide nucleophile in SN2 reactions.[1]Anhydrous conditions are essential.
Williamson Ether Synthesis DMF, DMSO, THFPolar aprotic solvents accelerate SN2 by solvating the counter-ion but not the alkoxide nucleophile.Ensure the base used (e.g., NaH) is compatible with the solvent.
Visualizing Experimental Logic

Diagram 1: Decision Workflow for Oxidation Solvent

This diagram outlines the thought process for selecting an appropriate solvent system for the oxidation of this compound.

OxidationSolventChoice start Goal: Oxidize Primary Alcohol target Desired Product? start->target aldehyde Aldehyde target->aldehyde Selective acid Carboxylic Acid target->acid Complete Oxidation solvent_choice_aldehyde Use Anhydrous, Aprotic Solvent aldehyde->solvent_choice_aldehyde solvent_choice_acid Use Protic Solvent (e.g., aqueous conditions) acid->solvent_choice_acid dcm DCM (Traditional) solvent_choice_aldehyde->dcm green 4-MeTHP (Greener) solvent_choice_aldehyde->green reagent_acid Reagent: CrO3, KMnO4 solvent_choice_acid->reagent_acid reagent_aldehyde Reagent: PCC, DMP, TEMPO dcm->reagent_aldehyde green->reagent_aldehyde

Caption: Decision tree for selecting an oxidation solvent.

Diagram 2: Solvent Influence on an SN2 Reaction

This diagram illustrates how protic and polar aprotic solvents differentially affect the nucleophile in an SN2 reaction.

SN2_Solvent_Effect cluster_protic Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) nuc_protic Nu⁻ h_bond1 δ⁺H-Solv nuc_protic->h_bond1 h_bond2 Solv-Hδ⁺ nuc_protic->h_bond2 h_bond3 δ⁺H-Solv nuc_protic->h_bond3 label_protic Solvent cage deactivates nucleophile. SLOW reaction. nuc_aprotic Nu⁻ cation M⁺ solv_cat1 δ⁻O=Solv cation->solv_cat1 solv_cat2 Solv=Oδ⁻ cation->solv_cat2 label_aprotic Nucleophile is 'naked' and highly reactive. FAST reaction.

Caption: Protic vs. Aprotic solvent effects on an SN2 nucleophile.

Detailed Experimental Protocol Example

Selective Oxidation to 4-Methyltetrahydropyran-4-carbaldehyde using DMP in 4-MeTHP

This protocol provides a "greener" alternative to traditional DCM-based oxidations.

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 g, 6.93 mmol).

  • Solvent Addition: Add 20 mL of anhydrous 4-Methyltetrahydropyran (4-MeTHP) via syringe. Stir the solution at room temperature until the substrate is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add Dess-Martin Periodinane (DMP) (3.53 g, 8.32 mmol, 1.2 eq) portion-wise over 15 minutes. Caution: DMP is sensitive to moisture and can be mildly exothermic upon addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Quenching: Once the starting material is consumed, quench the reaction by adding 20 mL of a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (approx. 3 g). Stir vigorously for 20 minutes until the solution becomes clear.

  • Work-up: Transfer the mixture to a separatory funnel. The layers will separate cleanly due to the high hydrophobicity of 4-MeTHP.[3] Separate the organic layer.

  • Extraction: Extract the aqueous layer with 4-MeTHP (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the crude product via silica gel chromatography if necessary.

References

Validation & Comparative

analytical methods for the characterization of 4-(Hydroxymethyl)-4-methyltetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 4-(Hydroxymethyl)-4-methyltetrahydropyran

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted tetrahydropyran (THP) core is a prevalent motif in numerous natural products and active pharmaceutical ingredients (APIs). The precise substitution pattern and the presence of a primary alcohol and a quaternary methyl group introduce specific chemical properties that necessitate rigorous analytical characterization. Accurate structural confirmation, impurity profiling, and quantification are critical for ensuring the quality, safety, and efficacy of downstream products. This guide provides an objective comparison of orthogonal analytical techniques to empower researchers to make informed decisions for the comprehensive characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Causality:

¹H NMR is the first-line technique to confirm the presence and connectivity of protons in the molecule. The chemical shifts (δ) of the protons on the tetrahydropyran ring and the hydroxymethyl group are highly sensitive to their local electronic environment. Coupling constants (J) between adjacent protons reveal dihedral angles, offering insights into the conformational preferences of the six-membered ring (e.g., chair conformation). ¹³C NMR, often acquired with proton decoupling, provides a count of unique carbon atoms and their hybridization state, which is crucial for confirming the carbon skeleton.[1][2]

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often used for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.[1]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[1]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity, which is essential for high-resolution spectra.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 400-600 MHz spectrometer, pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the spectrum.

    • Phase and baseline correct the spectrum. Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 100-150 MHz, pulse angle of 30°, a longer relaxation delay may be needed for quaternary carbons.

    • A larger number of scans is required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

Data Presentation: Expected NMR Data
¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Signal 1~3.5-3.7m4H-CH₂-O- (ring)
Signal 2~3.4s2H-CH₂-OH
Signal 3~1.8t (br)1H-OH
Signal 4~1.4-1.6m4H-CH₂- (ring)
Signal 5~0.9s3H-CH₃
¹³C NMR Expected Chemical Shift (δ, ppm) Assignment
Signal 1~70-CH₂-OH
Signal 2~65-CH₂-O- (ring)
Signal 3~40Quaternary C
Signal 4~35-CH₂- (ring)
Signal 5~25-CH₃

Note: These are predicted values based on the structure and data from similar compounds. Actual values may vary based on solvent and experimental conditions.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in CDCl3 A->B C Transfer to NMR Tube B->C D Tune & Shim Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform Phase & Baseline Correction E->G F->G H Integrate Signals Assign Peaks G->H I Structural Confirmation H->I

Caption: Workflow for NMR-based structural characterization.

Gas Chromatography-Mass Spectrometry (GC-MS): High-Sensitivity Purity and Impurity Profiling

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound, making it a cornerstone for assessing purity and identifying volatile impurities.

Expertise & Causality:

The non-polar stationary phase of a typical GC column separates compounds based on their boiling points and polarity. As this compound is relatively volatile, it can be readily analyzed by GC without derivatization. Following separation, the mass spectrometer ionizes the eluted molecules (typically via Electron Ionization, EI) and fragments them in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint" that can be compared against spectral libraries (e.g., NIST) for confident identification.[3][4] This makes GC-MS ideal for identifying by-products from synthesis or degradation products.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100-1000 ppm) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • GC System: Use a GC equipped with a capillary column suitable for general-purpose analysis (e.g., a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase).

    • Injector: Set the injector temperature to 250°C in splitless or split mode, depending on the sample concentration.

    • Oven Program: A temperature gradient is crucial for separating compounds with different boiling points. A typical program might be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[5]

    • Carrier Gas: Use high-purity helium at a constant flow rate of approximately 1 mL/min.

  • MS Setup:

    • Interface: Set the transfer line temperature to 280°C to prevent condensation.

    • Ion Source: Use Electron Ionization (EI) at 70 eV. Set the ion source temperature to 230°C.

    • Mass Analyzer: Scan a mass range of m/z 40-450.

  • Injection and Analysis: Inject 1 µL of the prepared sample. The data system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis: Integrate the peaks in the TIC to determine the relative abundance (purity). Compare the mass spectrum of the main peak and any impurity peaks against a reference library (e.g., NIST) for identification.[3]

Data Presentation: Expected GC-MS Data
Parameter Expected Value/Result
Retention Time (RT)Dependent on column and method, e.g., ~10-15 min
Molecular Ion (M⁺)m/z 130 (May be weak or absent in EI)
Key Fragment Ionsm/z 99 (M-CH₂OH), m/z 81, m/z 57
Purity Assessment>98% (based on TIC peak area)
Impurity IdentificationComparison of minor peak mass spectra with NIST library

Visualization: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_separation GC Separation cluster_detection MS Detection & Analysis A Prepare Dilute Solution (e.g., 100 ppm in Ethyl Acetate) B Inject 1 µL into GC A->B C Temperature Programmed Elution from Column B->C D Ionization (EI, 70 eV) Fragmentation C->D E Mass Analysis (Quadrupole) D->E F TIC Generation Mass Spectrum Acquisition E->F G Library Search (NIST) Purity Calculation F->G

Caption: Workflow for GC-MS based purity and impurity analysis.

High-Performance Liquid Chromatography (HPLC): Versatile Quantitative Analysis

HPLC is a premier technique for the separation, identification, and quantification of compounds in a mixture. For a polar, non-volatile compound, or for analyzing it in complex matrices (like biological fluids), Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Expertise & Causality:

While GC-MS is excellent for volatile compounds, HPLC is better suited for non-volatile impurities or for quantification in complex, non-volatile samples. This compound lacks a strong UV chromophore, which presents a challenge for standard UV detection. Therefore, detection can be achieved either at a low UV wavelength (~200-210 nm) where the ether and alcohol functionalities show some absorbance, or by using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). For enhanced sensitivity and specificity, derivatization with a UV-active agent can be employed.[6]

Experimental Protocol: RP-HPLC Analysis
  • Sample Preparation: Accurately prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., a water/acetonitrile mixture). Prepare a series of calibration standards from this stock solution.

  • Instrumentation and Conditions:

    • HPLC System: A system with a gradient pump, autosampler, column oven, and a UV or CAD/ELSD detector.

    • Column: A C18 column is a standard choice. For this polar analyte, a column with enhanced polar retention (e.g., with a polar end-capping or embedded polar group) is recommended to ensure adequate retention.[7] A common dimension is 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: Acetonitrile (ACN)

    • Gradient Elution: A gradient is typically used to ensure good separation of the main peak from any impurities. For example: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C to ensure reproducible retention times.

    • Detection: UV at 205 nm, or using a CAD/ELSD.

    • Injection Volume: 10 µL.

  • Analysis: Inject the calibration standards to create a calibration curve (peak area vs. concentration). Then, inject the unknown sample(s).

  • Data Processing: Determine the retention time of the main peak. Calculate the concentration of this compound in the sample using the calibration curve. Assess purity based on the relative peak areas.

Data Presentation: Expected HPLC Data
Parameter Expected Value/Result
Retention Time (RT)Dependent on column and method, e.g., ~5-8 min
Linearity (r²)>0.999 for calibration curve
Limit of Detection (LOD)~1-10 µg/mL (detector dependent)
Purity Assessment>98% (by area percent)
AssayDetermined from calibration curve

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_separation HPLC Separation cluster_detection Detection & Quantification A Prepare Mobile Phase B Prepare Calibration Standards & Sample Solutions C Inject Sample B->C D Gradient Elution from C18 Column C->D E UV or CAD/ELSD Detection D->E F Generate Chromatogram E->F G Construct Calibration Curve Quantify Sample F->G

Caption: Workflow for HPLC-based quantitative analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.

Expertise & Causality:

FT-IR provides a quick confirmation of the key functional groups in this compound. The presence of a broad O-H stretching band for the alcohol, C-H stretching for the alkyl groups, and a strong C-O stretching band for the ether and alcohol functionalities are characteristic features. While not suitable for quantification or detailed structural elucidation on its own, it is an excellent first-pass technique for identity confirmation and for detecting certain impurities that may have different functional groups (e.g., a carbonyl group from an oxidation by-product).[8][9]

Experimental Protocol: FT-IR Analysis
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a small drop can be placed between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): The simplest method. Place a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Background Spectrum: Acquire a background spectrum of the empty instrument (or clean ATR crystal) to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation: Expected FT-IR Data
Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
3600-3200 (broad)O-H stretchAlcohol (-OH)
2950-2850C-H stretchAlkane (-CH₃, -CH₂)
1100-1000 (strong)C-O stretchEther (C-O-C) and Alcohol (C-OH)
1470-1450C-H bendAlkane (-CH₂, -CH₃)

Visualization: FT-IR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Place Sample on ATR Crystal C Acquire Sample Spectrum A->C B Acquire Background Spectrum B->C D Process Spectrum Identify Absorption Bands E Assign Bands to Functional Groups D->E

Caption: Workflow for FT-IR based functional group analysis.

Comparative Guide: Selecting the Right Analytical Tool

The choice of analytical method depends entirely on the objective of the analysis. A multi-technique approach is often necessary for complete characterization as mandated by regulatory bodies.

Technique Primary Application Strengths Limitations Sample Prep
NMR Definitive Structural ElucidationUnambiguous structure determination; provides stereochemical and conformational information.[2][10]Lower sensitivity; requires higher sample amount; more expensive instrumentation.Simple (dissolution)
GC-MS Purity & Volatile Impurity IDHigh sensitivity and selectivity; excellent for volatile compounds; structural information from fragmentation.[3][4]Not suitable for non-volatile or thermally labile compounds; derivatization may be needed for some analytes.Simple (dilution)
HPLC Quantification & Purity AssayHighly versatile and robust for quantification; suitable for non-volatile compounds and complex matrices.[7][11]Lacks definitive structural confirmation (unless coupled to MS); requires chromophore for sensitive UV detection.Moderate (dissolution, filtration)
FT-IR Functional Group IDVery fast; non-destructive; requires minimal sample; good for identity confirmation.[8][9]Provides limited structural information; not suitable for quantification or analyzing complex mixtures.Very Simple (direct application)

Conclusion and Recommendations

For the comprehensive characterization of this compound, a hierarchical and orthogonal analytical strategy is recommended:

  • For Identity and Structure Confirmation: NMR spectroscopy (¹H and ¹³C) is the definitive method and should be considered essential for initial characterization. FT-IR serves as a rapid and complementary technique for confirming functional groups.

  • For Purity Assessment and Impurity Profiling: GC-MS is the ideal choice for identifying and quantifying volatile and semi-volatile impurities with high sensitivity.

  • For Quantitative Assay: HPLC with UV (at low wavelength) or a universal detector (CAD/ELSD) is the most reliable method for accurate quantification and can also be used to assess purity, especially for non-volatile contaminants.

By integrating the data from these distinct yet complementary techniques, researchers and drug development professionals can build a complete analytical profile, ensuring the identity, purity, and quality of this compound for its intended application.

References

A Comparative Guide to Ethereal Solvents: 4-MeTHP, THF, and 2-MeTHF in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the choice of solvent is a critical parameter that profoundly influences reaction outcomes, process efficiency, and environmental impact. Among the most versatile and widely employed classes of solvents are the cyclic ethers, prized for their ability to solvate a broad range of organic compounds and stabilize reactive intermediates. Tetrahydrofuran (THF) has long been a benchmark in this category. However, the increasing emphasis on green chemistry and process optimization has spurred the adoption of alternatives like 2-methyltetrahydrofuran (2-MeTHF) and the more recently explored 4-methyltetrahydropyran (4-MeTHP). This guide provides an in-depth technical comparison of these three key ethereal solvents, offering experimental insights to inform solvent selection for researchers, scientists, and drug development professionals.

At a Glance: Key Physicochemical and Safety Properties

The fundamental characteristics of a solvent dictate its suitability for specific applications. The table below summarizes the key physical and safety properties of THF, 2-MeTHF, and 4-MeTHP.

PropertyTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)4-Methyltetrahydropyran (4-MeTHP)
Molecular Formula C₄H₈OC₅H₁₀OC₆H₁₂O
Molar Mass ( g/mol ) 72.1186.13100.16
Boiling Point (°C) 66[1][2]~80[3][4]105[5]
Melting Point (°C) -108.4[1][2]-136[6][7]-92[5]
Density (g/mL at 20°C) 0.8880.854[6]~0.87
Solubility in Water Miscible[1][2]Limited (14 g/100 mL)[6][8]Low (1.5 wt %)[5][9]
Flash Point (°C) -14.5-117[10]
Peroxide Formation High tendency[1][2]Lower tendency than THF[3][8]Reduced tendency[5][11]

Key Insights from Property Comparison:

  • Elevated Boiling Points for Enhanced Reaction Control: Both 2-MeTHF and 4-MeTHP offer significantly higher boiling points compared to THF.[3][4][5] This allows for reactions to be conducted at higher temperatures, potentially accelerating reaction rates and improving throughput.[3][4] The wider liquid range of these solvents provides greater operational flexibility.

  • Water Miscibility: A Double-Edged Sword: THF's complete miscibility with water can be advantageous for certain reactions but complicates aqueous work-ups and solvent recovery.[1][2] In contrast, the limited water miscibility of 2-MeTHF and the high hydrophobicity of 4-MeTHP facilitate cleaner phase separations, simplifying product isolation and reducing waste streams.[3][5][8][11] This property is particularly beneficial for large-scale industrial processes.

  • Improved Safety Profile: A significant drawback of THF is its propensity to form explosive peroxides upon exposure to air.[1][2] Both 2-MeTHF and 4-MeTHP exhibit a reduced tendency for peroxide formation, enhancing their safety in handling and storage.[3][5][8][11]

Performance in Key Chemical Transformations

The true measure of a solvent's utility lies in its performance in chemical reactions. This section explores the comparative efficacy of 4-MeTHP, THF, and 2-MeTHF in several critical synthetic operations.

Grignard Reactions: A Case for Enhanced Stability and Yield

Grignard reactions are fundamental to C-C bond formation but are notoriously sensitive to solvent effects. The solvent must effectively solvate the Grignard reagent without undergoing side reactions.

Experimental Observations:

  • 2-MeTHF: Numerous studies have demonstrated that 2-MeTHF is an excellent solvent for Grignard reactions, often leading to higher yields and cleaner reactions compared to THF.[3][8] Its ability to stabilize Grignard reagents is a key advantage.[4] The limited water miscibility of 2-MeTHF also simplifies the work-up of these moisture-sensitive reactions.[3][8]

  • 4-MeTHP: Research indicates that 4-MeTHP is also a highly effective solvent for Grignard reactions, demonstrating superior performance in the formation of both unstable and more challenging Grignard reagents.[12] Its less hindered oxygen atom, relative to other bulky ethers, may contribute to effective coordination with the magnesium center, enhancing stability and reactivity.[12]

  • THF: While a standard solvent for Grignard reactions, THF's high water miscibility can complicate the work-up process, and its lower boiling point limits the reaction temperature.[3][13]

Experimental Protocol: Comparative Grignard Reaction

Objective: To compare the yield of a standard Grignard reaction in THF, 2-MeTHF, and 4-MeTHP.

Reaction: Phenylmagnesium bromide formation and subsequent reaction with benzaldehyde.

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Iodine crystal (for initiation)

  • Benzaldehyde

  • Anhydrous THF, 2-MeTHF, and 4-MeTHP (distilled from sodium/benzophenone)

  • 1 M HCl (for work-up)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Diethyl ether (for extraction)

Procedure:

  • To three separate flame-dried, three-necked round-bottom flasks equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine.

  • Add a small portion of the respective anhydrous solvent (THF, 2-MeTHF, or 4-MeTHP) to each flask.

  • In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in the corresponding anhydrous solvent.

  • Add a small amount of the bromobenzene solution to the magnesium turnings and gently heat to initiate the reaction (disappearance of the iodine color).

  • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for 1 hour.

  • Cool the reaction mixture to 0 °C and add a solution of benzaldehyde (1.0 eq) in the respective anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Separate the organic layer. For the THF reaction, extract the aqueous layer with diethyl ether. For the 2-MeTHF and 4-MeTHP reactions, the phase separation should be distinct.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain diphenylmethanol and calculate the yield.

Other Organometallic Reactions and Beyond

The utility of these solvents extends to a wide array of other transformations:

  • Organolithium Chemistry: 2-MeTHF is a valued solvent for low-temperature reactions involving organolithium reagents.[6]

  • Reductions: 4-MeTHP has been successfully employed in various reduction reactions.[12]

  • Coupling Reactions: Both 2-MeTHF and 4-MeTHP are effective solvents for transition metal-catalyzed coupling reactions, such as Suzuki-Miyaura couplings.[14]

  • Olefin Metathesis: 4-MeTHP has been demonstrated as a viable solvent for olefin metathesis reactions, with the advantage of reduced peroxide formation compared to aged THF.[5][11]

The "Green" Chemistry Perspective

In an era of increasing environmental regulation and a drive for sustainable practices, the environmental footprint of a solvent is a major consideration.

  • 2-MeTHF: Often touted as a "green" solvent, 2-MeTHF can be derived from renewable resources such as agricultural waste.[6][8] Life cycle assessments have shown that its use can lead to a significant reduction in emissions compared to THF produced via conventional petrochemical routes.[15][16] Its biodegradability and recyclability further enhance its green credentials.[17]

  • 4-MeTHP: 4-MeTHP is also positioned as a green solvent alternative.[12] Its high hydrophobicity and low heat of vaporization facilitate easy recovery and reuse, minimizing solvent waste.[9]

  • THF: Primarily derived from petrochemical feedstocks, THF has a less favorable environmental profile compared to its bio-derived counterparts.[18]

Navigating Solvent Selection: A Decision-Making Framework

The choice between 4-MeTHP, THF, and 2-MeTHF is contingent on the specific requirements of the chemical transformation. The following diagram illustrates a logical workflow for solvent selection.

SolventSelection Start Reaction Requirements HighTemp High Temperature (> 66°C)? Start->HighTemp AqueousWorkup Aqueous Work-up/ Phase Separation Critical? HighTemp->AqueousWorkup No MeTHF_Choice Consider 2-MeTHF HighTemp->MeTHF_Choice Yes MeTHP_Choice Consider 4-MeTHP HighTemp->MeTHP_Choice Yes GreenSolvent Green/Bio-derived Solvent Preferred? AqueousWorkup->GreenSolvent No AqueousWorkup->MeTHF_Choice Yes AqueousWorkup->MeTHP_Choice Yes THF_Choice Consider THF GreenSolvent->THF_Choice No GreenSolvent->MeTHF_Choice Yes GreenSolvent->MeTHP_Choice Yes Evaluate Evaluate Performance & Cost-Effectiveness THF_Choice->Evaluate MeTHF_Choice->Evaluate MeTHP_Choice->Evaluate

Caption: Decision tree for ethereal solvent selection.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for a reaction conducted in one of these ethereal solvents, emphasizing the key stages from setup to product isolation.

ExperimentalWorkflow A Reaction Setup (Inert Atmosphere) B Solvent & Reagent Addition A->B 1 C Reaction Monitoring (TLC, GC, etc.) B->C 2 D Reaction Quenching C->D 3 E Aqueous Work-up & Phase Separation D->E 4 F Drying of Organic Layer E->F 5 G Solvent Removal (Rotary Evaporation) F->G 6 H Product Purification (Chromatography, etc.) G->H 7

Caption: Generalized experimental workflow in ethereal solvents.

Conclusion

The selection of a reaction solvent is a multifaceted decision that balances performance, safety, and sustainability. While THF remains a workhorse in many laboratories, its limitations in terms of boiling point, water miscibility, and peroxide formation are significant. 2-MeTHF has emerged as a superior alternative in many applications, particularly for organometallic chemistry, offering enhanced safety, easier work-up, and green credentials.[3][6][8] 4-MeTHP represents a further advancement, providing a wider liquid range, excellent hydrophobicity, and broad applicability across a range of reaction types, positioning it as a highly promising, environmentally benign solvent for modern organic synthesis.[5][9][11][12] For researchers and process chemists, a thorough evaluation of the specific reaction requirements against the distinct properties of these three ethereal solvents will enable the development of more efficient, safer, and sustainable chemical processes.

References

A Comparative Guide to the Validation of 4-(Hydroxymethyl)-4-methyltetrahydropyran Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug development and synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 4-(Hydroxymethyl)-4-methyltetrahydropyran is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a primary alcohol and a stable tetrahydropyran ring, makes it a versatile synthon. However, impurities—whether they are unreacted starting materials, byproducts, or degradation products—can have profound consequences, leading to downstream reaction failures, the formation of toxic impurities in the final API, and significant regulatory hurdles.

This guide provides an in-depth, scientifically grounded comparison of analytical strategies for validating the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present a self-validating experimental protocol, and compare HPLC with orthogonal analytical techniques to provide a holistic framework for researchers, scientists, and drug development professionals.

The Workhorse of Purity Analysis: Why HPLC?

For non-volatile and thermally stable compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique for purity determination.[1] Its widespread adoption is due to its high resolving power, sensitivity, and robustness. The fundamental principle of RP-HPLC involves partitioning the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.[1] Compounds with greater polarity, like our target molecule, will have less affinity for the stationary phase and elute earlier, while less polar impurities are retained longer, allowing for effective separation.

A truly reliable purity method, however, must be more than just a separation technique; it must be a stability-indicating method. This means the method must be able to unequivocally separate the main analyte from any potential degradation products that could form during manufacturing, transport, or storage.[2][3] Achieving this status requires rigorous validation in line with international guidelines, such as those from the International Council for Harmonisation (ICH).[4][5][6]

The Foundation of Trust: Validation According to ICH Q2(R2) Guidelines

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[5] For a purity assay, this involves assessing several key performance characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[6][7] This is arguably the most critical parameter for a stability-indicating method and is confirmed through forced degradation studies.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.[6]

A Validated, Stability-Indicating HPLC Method for this compound

This section details a robust RP-HPLC method developed and validated for the purity assessment of this compound. The causality behind the chosen parameters is explained to provide a deeper understanding of the method's design.

Establishing Specificity via Forced Degradation

To ensure the method is stability-indicating, forced degradation studies are essential.[8][9] The goal is to generate potential degradation products by subjecting the analyte to stress conditions more severe than accelerated stability testing.[2][10] The recommended degradation level is typically between 5-20% to ensure that degradation products are formed at a sufficient level for detection without completely consuming the parent analyte.[8]

Hypothetical Impurities and Degradants: For this guide, we will consider the following potential process-related impurities and degradation products:

  • Impurity A: 4-Formyl-4-methyltetrahydropyran (Potential oxidation product).

  • Impurity B: 4-Methyltetrahydropyran-4-carboxylic acid (Further oxidation product).

  • Impurity C: Isopropenyl tetrahydropyran (A hypothetical process-related impurity from synthesis).

The workflow below illustrates the logical process of developing and validating a stability-indicating HPLC method.

G Workflow for Stability-Indicating HPLC Method Validation cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation & Specificity cluster_2 Phase 3: Formal Validation (ICH Q2(R2)) MD1 Column & Mobile Phase Screening MD2 Optimization of Isocratic/Gradient Conditions MD1->MD2 MD3 Wavelength Selection MD2->MD3 FD_Start Subject Analyte to Stress: - Acid (HCl) - Base (NaOH) - Oxidative (H2O2) - Thermal - Photolytic (UV/Vis) MD3->FD_Start Optimized Method FD_Analysis Analyze Stressed Samples with Developed Method FD_Start->FD_Analysis FD_Eval Evaluate Peak Purity & Resolution (Analyte vs. Degradants) FD_Analysis->FD_Eval FD_Eval->MD2 Poor Resolution V1 Linearity & Range FD_Eval->V1 Method is Specific V2 Accuracy (% Recovery) V1->V2 V3 Precision (Repeatability & Intermediate) V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 Final Final V5->Final Method Validated

Caption: Development and validation workflow for a stability-indicating HPLC method.

Experimental Protocol: RP-HPLC

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: A standard C18 column provides excellent retention and separation for a wide range of polar and non-polar compounds, making it a robust starting point.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

    • Rationale: A buffered aqueous mobile phase prevents peak tailing of acidic or basic analytes. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity.

  • Gradient Program: 70% A / 30% B, hold for 15 minutes.

    • Rationale: An isocratic method is simpler and more robust than a gradient method. The 30% organic content is a starting point, optimized to provide good retention and separation of the main peak from its potential impurities within a reasonable runtime.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 210 nm

    • Rationale: this compound lacks a strong chromophore. Detection at a low UV wavelength like 210 nm is necessary for adequate sensitivity.

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Diluent: Mobile Phase (70% A / 30% B)

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

Data Presentation: Summary of Validation Results

The following tables summarize the data obtained during the validation of the described HPLC method, demonstrating its suitability for the intended purpose.

Table 1: System Suitability Test (SST) Results

Parameter Acceptance Criteria Observed Value
Tailing Factor ≤ 2.0 1.15
Theoretical Plates ≥ 2000 8500

| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.45% |

Table 2: Linearity

Concentration Range Correlation Coefficient (r²)

| 0.05 - 0.75 mg/mL | 0.9998 |

Table 3: Accuracy and Precision

Concentration Level Accuracy (% Recovery) Precision (% RSD)
80% 99.5% 0.55%
100% 100.2% 0.45%

| 120% | 100.5% | 0.38% |

Table 4: Representative Purity Analysis of a Sample Batch

Compound Retention Time (min) Peak Area % Area
Impurity B (Acid) 3.8 18,500 0.41%
This compound 6.2 4,485,000 99.12%
Impurity A (Aldehyde) 8.1 12,200 0.27%

| Impurity C (Process) | 11.5 | 9,950 | 0.20% |

Orthogonal Confirmation: A Comparative Look at Alternative Techniques

While a validated HPLC method is robust, regulatory agencies and sound scientific practice often encourage the use of orthogonal methods—techniques that rely on different separation or detection principles—to confirm purity. This provides a more comprehensive analytical picture and reduces the risk of co-eluting impurities going undetected.

G Comparative Suitability of Analytical Techniques cluster_hplc HPLC (Workhorse) cluster_gc Gas Chromatography (GC) cluster_qnmr Quantitative NMR (qNMR) Analyte 4-(Hydroxymethyl)-4- methyltetrahydropyran HPLC_Node High Resolution Excellent for Non-Volatiles Standard for Purity/Stability Analyte->HPLC_Node Primary Choice GC_Node High Efficiency for Volatiles Analyte is Non-Volatile Requires Derivatization Analyte->GC_Node Poorly Suited qNMR_Node Primary Method (No Analyte Standard Needed) Provides Structural Info Lower Sensitivity Analyte->qNMR_Node Excellent for Orthogonal Check GC_Imp Ideal for Volatile Impurities (e.g., Residual Solvents) GC_Node->GC_Imp but...

Caption: Logical relationship diagram for selecting an analytical purity method.

Table 5: Comparison of HPLC with Orthogonal Analytical Methods

Technique Principle Sample Requirements Pros Cons Best Use Case
HPLC-UV Partition chromatography based on polarity. Soluble in mobile phase, UV-absorbing or detectable. High resolution, robust, widely applicable, stability-indicating. Requires analyte reference standard, potential for co-elution. Routine purity testing and stability studies.
Gas Chromatography (GC) Partition chromatography based on volatility and polarity. Volatile and thermally stable (or derivable). Excellent for volatile impurities (e.g., residual solvents).[11] Not suitable for non-volatile analytes like the target compound without derivatization.[12] Analysis of volatile process impurities or residual solvents.
Quantitative ¹H NMR (qNMR) Measures signal intensity relative to a certified internal standard. Soluble in deuterated solvent, pure internal standard needed. Primary analytical method (no analyte standard needed), provides structural information, non-destructive.[13] Lower sensitivity than HPLC, potential for signal overlap in complex mixtures, requires specialized equipment.[11] Orthogonal confirmation of purity assay, structural elucidation of impurities.

| Capillary Electrophoresis (CE) | Separation of ions in an electric field based on charge-to-size ratio. | Charged or chargeable species, soluble in buffer. | High separation efficiency, very low sample consumption.[13] | Lower concentration sensitivity than HPLC-UV, reproducibility can be challenging. | Analysis of charged impurities or as a specialized orthogonal technique. |

Brief Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid).

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.

  • Calculation: The purity of the analyte is calculated by comparing the integral of a unique analyte proton signal to the integral of a known proton signal from the internal standard, accounting for their respective molecular weights and number of protons.

Conclusion

The validation of purity for a pharmaceutical intermediate like this compound is a multi-faceted process that demands scientific rigor and a deep understanding of analytical principles. Reversed-Phase HPLC stands as the undisputed primary technique, offering a robust, sensitive, and high-resolution method for routine quality control and stability assessment. The key to its reliability lies in a comprehensive validation strategy grounded in ICH guidelines, particularly the execution of forced degradation studies to establish specificity and ensure the method is truly stability-indicating.

However, absolute confidence in purity assessment is best achieved through an orthogonal approach. While HPLC provides the quantitative backbone, techniques like qNMR offer a powerful, independent confirmation of the assay value without reliance on an analyte-specific reference standard. Gas Chromatography, while unsuitable for the parent compound, remains essential for controlling volatile impurities. By judiciously selecting and validating the appropriate analytical tools, researchers and drug developers can ensure the quality and consistency of their materials, paving the way for safer and more effective medicines.

References

A Comparative Guide to the Biological Activity of 4-(Hydroxymethyl)-4-methyltetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties that can enhance the pharmacokinetic profiles of drug candidates. The inclusion of a 4-(hydroxymethyl)-4-methyl substitution pattern introduces specific structural and functional features that can modulate biological activity. This guide provides a comparative analysis of the biological activities of these derivatives, with a primary focus on their potential as anticancer and antimicrobial agents. Due to the limited availability of direct comparative studies on a broad series of these specific derivatives, this guide will also draw comparisons with other relevant tetrahydropyran-containing compounds to provide a broader context for their potential in drug discovery.

The 4-(Hydroxymethyl)-4-methyltetrahydropyran Scaffold: A Privileged Motif

The tetrahydropyran ring is a saturated heterocyclic ether that is often used as a bioisostere for a cyclohexane ring. The presence of the oxygen atom can improve solubility and provides a hydrogen bond acceptor site, which can be crucial for target engagement. The 4-methyl group can enhance metabolic stability, while the 4-hydroxymethyl group offers a key point for further derivatization or can act as a hydrogen bond donor, influencing the molecule's interaction with biological targets.

Comparative Analysis of Anticancer Activity

Derivatives of the tetrahydropyran scaffold have demonstrated significant potential as anticancer agents. While specific data on a wide range of this compound derivatives is emerging, studies on related structures provide valuable insights into their possible mechanisms of action and efficacy.

Cytotoxicity against Cancer Cell Lines

The following table summarizes the cytotoxic activity of various tetrahydropyran and related pyran derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth). This comparative data helps to benchmark the potential of the this compound scaffold.

Compound ClassDerivative/SubstituentsCancer Cell LineIC50 (µM)Reference
4H-Pyran 4d (Aryl substituted)HCT-116 (Colon)75.1[1]
4H-Pyran 4k (Aryl substituted)HCT-116 (Colon)85.88[1]
7-hydroxy-4-methyl-3-substituted benzopyran-2-one Compound 3cMCF-7 (Breast)Not specified, but highly active[2]
7-hydroxy-4-methyl-3-substituted benzopyran-2-one Compound 8MCF-7 (Breast)Not specified, but highly active[2]
4-methylcoumarin Compound 11 (n-decyl at C3)K562 (Leukemia)42.4[3]
4-methylcoumarin Compound 11 (n-decyl at C3)LS180 (Colon)25.2[3]
4-methylcoumarin Compound 11 (n-decyl at C3)MCF-7 (Breast)25.1[3]
Tetrahydropyran-triazole hybrid Not specifiedVariousSignificant antiproliferative activity[4]

Note: The data presented is from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Potential Mechanisms of Anticancer Action

Several mechanisms have been proposed for the anticancer activity of tetrahydropyran derivatives. These often involve the induction of apoptosis (programmed cell death) and interference with key signaling pathways crucial for cancer cell survival and proliferation. For instance, some pyran derivatives have been shown to act as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[1] Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell division.

anticancer_mechanism cluster_drug This compound Derivative cluster_cell Cancer Cell Derivative Derivative CDK2 CDK2 Derivative->CDK2 Inhibition Apoptosis Apoptosis Derivative->Apoptosis Induction CellCycle Cell Cycle Progression CDK2->CellCycle Promotes

Potential mechanism of anticancer activity.

Comparative Analysis of Antimicrobial Activity

The emergence of antibiotic-resistant pathogens has created an urgent need for novel antimicrobial agents. Tetrahydropyran derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Efficacy against Microbial Strains

The following table summarizes the antimicrobial activity of various pyran and related heterocyclic derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits visible growth of a microorganism).

Compound ClassDerivative/SubstituentsMicrobial StrainMIC (µg/mL)Reference
4H-Pyran 4g (Aryl substituted)Gram-positive bacteriaLower than ampicillin[1]
4H-Pyran 4j (Aryl substituted)Gram-positive bacteriaLower than ampicillin[1]
Ta-MOF nanostructures with 1,4-dihydropyran Not specifiedAspergillus fumigatus16-256[4]
Ta-MOF nanostructures with 1,4-dihydropyran Fusarium oxysporum16-256[4]
Ta-MOF nanostructures with 1,4-dihydropyran Rhodococcus equi16-256[4]
Myristica fragrans derivatives Compound (VII)Bacillus sp.40[5]
Myristica fragrans derivatives Compound (VII)S. aureus65[5]
Myristica fragrans derivatives Compound (III)Y. enterocolitica120[5]

Note: The data presented is from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of tetrahydropyran derivatives are still under investigation but are thought to involve disruption of the microbial cell membrane or inhibition of essential enzymes. For example, some derivatives may interfere with DNA gyrase, an enzyme crucial for bacterial DNA replication.

antimicrobial_workflow cluster_synthesis Synthesis & Screening cluster_evaluation Evaluation Synthesis Derivative Synthesis Screening Antimicrobial Screening Synthesis->Screening MIC MIC Determination Screening->MIC Mechanism Mechanism of Action Studies MIC->Mechanism

Experimental workflow for antimicrobial evaluation.

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing broth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct comparative data is still somewhat limited, the broader class of tetrahydropyran and related pyran derivatives has demonstrated significant potential in both anticancer and antimicrobial applications. The structure-activity relationships gleaned from these related compounds suggest that strategic modifications to the this compound core could lead to the discovery of potent and selective drug candidates.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. This will enable the establishment of clear structure-activity relationships and the identification of lead compounds for further preclinical development. In-depth mechanistic studies will also be crucial to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects. Such a focused approach will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

A Comparative Guide to 4-Methyltetrahydropyran (4-MeTHP): A High-Performance, Sustainable Alternative to Halogenated Solvents in Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

The imperative of Green Chemistry is reshaping the landscape of modern drug development, compelling scientists to seek safer, more sustainable alternatives to conventional solvents without compromising reaction performance.[1][2] For decades, halogenated solvents like dichloromethane (DCM) and dichloroethane (DCE) have been mainstays in the organic chemist's toolkit. However, their significant environmental, health, and safety concerns are well-documented, leading to increasing restrictions and a demand for viable replacements.[3]

This guide provides an in-depth comparison of 4-Methyltetrahydropyran (4-MeTHP), a novel hydrophobic cyclic ether, with traditional halogenated solvents. We will move beyond a simple cataloging of properties to provide a field-proven perspective, grounded in experimental data, on why 4-MeTHP is emerging as a superior choice for a wide array of chemical transformations critical to the pharmaceutical industry.[4][5][6]

Section 1: Physicochemical Properties - The Foundation of Performance

A solvent's utility is dictated by its fundamental physical and chemical properties. 4-MeTHP exhibits a unique combination of characteristics that make it a robust and versatile medium for chemical reactions, often surpassing the performance of both halogenated solvents and other common ethers like tetrahydrofuran (THF).

One of the most compelling advantages of 4-MeTHP is its high hydrophobicity and low water solubility, which dramatically simplifies aqueous work-ups and facilitates solvent recycling—a stark contrast to the often-emulsion-prone extractions involving DCM or the complete miscibility of THF.[7][8][9][10] Furthermore, its higher boiling point allows for a broader range of reaction temperatures, while its reduced tendency to form explosive peroxides compared to THF enhances laboratory safety.[7][10][11]

Property4-MeTHP Dichloromethane (DCM) 1,2-Dichloroethane (DCE) Tetrahydrofuran (THF)
Boiling Point (°C) 105[7][11]39.683.566
Melting Point (°C) -92[7]-96.7-35.7-108.4
Density (g/mL) 0.8791.331.250.889
Viscosity (cP at 20°C) 0.78[7]0.440.840.55[7]
Solubility in Water (wt %) 1.5[7][9]1.750.87Miscible
Water Solubility in Solvent (wt %) 1.4[7][9]0.240.16Miscible
Flash Point (°C) 414 (closed cup)13-14
Peroxide Formation Low tendency[7][11]NoneNoneHigh tendency
Key Hazards FlammableCarcinogen, Toxic[3]Toxic, FlammablePeroxide former, Carcinogen[3]

Data compiled from various sources.[7][11][12]

Section 2: Head-to-Head Performance in Critical Transformations

Theoretical advantages are meaningless without empirical validation. 4-MeTHP has demonstrated its capacity to not only replace but often improve upon outcomes in reactions typically dominated by halogenated solvents.

Olefin metathesis is a cornerstone of modern medicinal chemistry for constructing complex carbon-carbon double bonds.[7][10] While DCE and DCM are traditional solvents for this transformation, they introduce significant environmental burdens. Experimental data shows 4-MeTHP is an excellent alternative.

In a model ring-closing metathesis (RCM) reaction, 4-MeTHP delivered yields comparable to DCE but with a vastly superior environmental profile.[7] The use of 4-MeTHP allowed for a simplified work-up that eliminated aqueous extraction, significantly reducing waste.[7] Green chemistry metrics, such as the Environmental (E) Factor, which measures the mass of waste per mass of product, highlight this advantage.[10]

SolventYield (%)E-FactorEcoScale ScoreNotes
4-MeTHP 79% (after simple filtration)22.94[7][10]67[7]Simplified work-up, low metal contamination in product.[7]
DCE 79% (after purification)56.22[7][10]51[7]Required additional purification steps.[7]

Data from a comparative study on the synthesis of a sildenafil derivative.[7]

The causality behind 4-MeTHP's success here is twofold: its solving properties are well-suited for the substrates and catalysts, and its higher boiling point can accelerate reaction rates.[10] The significantly lower E-Factor and higher EcoScale score provide quantitative validation of its sustainability benefits.[7]

Oxidation reactions, such as those using Dess-Martin periodinane (DMP) or TEMPO-based systems, are frequently performed in DCM.[9] Studies have shown that 4-MeTHP is a highly effective substitute, providing high yields without the associated hazards of chlorinated solvents.[9] For example, the oxidation of benzyl alcohol to benzaldehyde using trichloroisocyanuric acid (TCCA) and TEMPO proceeds efficiently in 4-MeTHP.[6]

This direct substitution capability is critical for process chemists looking to "green" existing synthetic routes with minimal re-optimization. The stability of 4-MeTHP under oxidative conditions is a key enabler for its broad applicability in this area.[8][13]

The utility of 4-MeTHP extends across a wide spectrum of organic reactions, demonstrating its potential to serve as a workhorse solvent. It has been successfully employed as a substitute for both halogenated and conventional ether solvents in:

  • Grignard and Wittig Reactions [4][5][14]

  • Amidation and Esterification [4][6][14]

  • Reductions and Epoxidations [4][6][9]

  • Radical Reactions [4][6][13]

It is important to note a key limitation: 4-MeTHP, like other ethers, can be incompatible with strong Lewis acids (e.g., BBr₃), which can cleave the C-O bond.[4][5][6][14]

Section 3: Workflow for Solvent Substitution and Evaluation

Adopting a new solvent requires a systematic and logical evaluation process. The following protocol provides a self-validating framework for assessing the suitability of 4-MeTHP as a replacement for a halogenated solvent in your specific application.

Solvent_Evaluation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Analysis cluster_2 Phase 3: Process Optimization A 1. Reagent Solubility Check (4-MeTHP vs. Incumbent Solvent) B 2. Small-Scale Parallel Reactions (e.g., 24-well plate) A->B Solubility Acceptable C 3. Reaction Monitoring (TLC, LC-MS, UPLC) B->C D 4. Work-up & Isolation (Note ease of phase separation) C->D E 5. Yield & Purity Analysis (NMR, LC-MS, etc.) D->E F 6. Compare Results (Yield, Purity, Byproducts) E->F G 7. Scale-up Reaction (in 4-MeTHP) F->G H 8. Solvent Recovery & Recycle Test (Distillation, Purity Check) G->H I 9. Final Process Validation H->I

Caption: A systematic workflow for evaluating 4-MeTHP as a solvent substitute.

  • Reagent Solubility Assessment (Pre-screening):

    • To a small vial, add ~10-20 mg of each starting material and catalyst.

    • Add 0.5 mL of 4-MeTHP and vortex. Observe solubility at room temperature.

    • Gently warm the vial to the intended reaction temperature and observe any changes in solubility. Compare these observations directly with the incumbent halogenated solvent. The choice of solvent can significantly impact reaction kinetics and by-product formation.[15]

  • Parallel Small-Scale Reactions:

    • In an array of reaction vials (e.g., Biotage microwave vials or a Radleys parallel synthesizer), set up at least two sets of reactions.

    • Set A (Control): Use the established conditions with the halogenated solvent.

    • Set B (Test): Use 4-MeTHP, keeping all other reagent quantities and concentrations identical.

    • Run the reactions under the desired temperature and time conditions.

  • Reaction Monitoring:

    • At set time intervals (e.g., 1h, 4h, 24h), carefully take a micro-sample from each reaction.

    • Dilute the sample and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the desired product.[16]

  • Work-up and Isolation:

    • Upon completion, perform the standard aqueous work-up.

    • Crucial Observation Point: Note the ease and speed of phase separation with 4-MeTHP compared to the halogenated solvent. 4-MeTHP's hydrophobicity typically results in clean, rapid separation without emulsions.[10]

    • Dry the organic layer, concentrate under reduced pressure, and isolate the crude product.

  • Analysis and Comparison:

    • Determine the isolated yield for both the control and test reactions.

    • Assess the purity of the crude and purified product using techniques like ¹H NMR, HPLC, or GC-MS.

    • Compare the byproduct profiles. A different solvent can sometimes suppress or promote alternative reaction pathways.[15]

  • Solvent Recovery (for Optimization Phase):

    • After the aqueous work-up, collect the aqueous layer from the 4-MeTHP reaction.

    • Perform a back-extraction with a small volume of 4-MeTHP to recover any dissolved product.

    • Combine all organic phases and recover the 4-MeTHP via distillation. Analyze the purity of the recovered solvent by GC to ensure its suitability for reuse.[14] Purity of recovered 4-MeTHP has been shown to remain high even after multiple recycles.[14]

Section 4: The Sustainability Advantage - A Greener Process

The adoption of 4-MeTHP is not merely a substitution; it is a strategic step toward a more sustainable and efficient chemical process. By replacing a hazardous solvent, you fundamentally reduce the environmental impact and operational risk of a synthesis.

Green_Chemistry_Impact cluster_0 Traditional Process cluster_1 Sustainable Process with 4-MeTHP A Halogenated Solvent (DCM/DCE) B Complex Work-up (Emulsions) A->B E 4-MeTHP C High Waste Generation (High E-Factor) B->C D Incineration/Disposal C->D F Simple Aqueous Work-up E->F G Low Waste Generation (Low E-Factor) F->G H Solvent Recovery & Reuse G->H

Caption: Impact of solvent choice on process sustainability.

Conclusion

The data and experimental workflows presented in this guide demonstrate that 4-Methyltetrahydropyran is a technically robust and scientifically sound alternative to halogenated solvents. Its favorable physicochemical properties, proven performance across a wide range of essential chemical reactions, and significant environmental benefits position it as a key enabling technology for greener pharmaceutical development. By adopting a systematic evaluation approach, researchers and process chemists can confidently integrate 4-MeTHP into their workflows, leading to safer, more efficient, and more sustainable synthetic processes without sacrificing performance.

References

A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of Chiral 4-(Hydroxymethyl)-4-methyltetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the precise determination of enantiomeric excess (e.e.) is a cornerstone of stereoselective synthesis and a critical quality attribute for chiral drug candidates. The 4-(hydroxymethyl)-4-methyltetrahydropyran scaffold is an increasingly important structural motif in medicinal chemistry. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the enantiomeric excess of its chiral derivatives, supported by experimental data and detailed methodologies. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

The Imperative of Enantiomeric Purity in Drug Development

Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, regulatory agencies worldwide mandate the development of enantiomerically pure drugs. This necessitates the availability of robust and reliable analytical methods to accurately quantify the enantiomeric composition of chiral intermediates and final active pharmaceutical ingredients. This guide will explore and compare three principal techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantioseparation

Chiral HPLC is arguably the most versatile and widely used technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and broad applicability.[1] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Scientific Principles and Rationale

The crux of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. For derivatives of this compound, polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often the first choice due to their proven broad enantiorecognition capabilities for a wide range of chiral compounds, including alcohols.[2]

Experimental Protocol: A Self-Validating Workflow

Objective: To develop and validate a chiral HPLC method for the determination of the enantiomeric excess of a this compound derivative.

Instrumentation:

  • A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

Method Development and Validation Workflow:

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(Hydroxymethyl)-4-methyltetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that excellence in the lab extends beyond the bench to the responsible management of all chemical reagents, including their disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(Hydroxymethyl)-4-methyltetrahydropyran, a compound utilized as a solvent and a key intermediate in pharmaceutical synthesis.[1] Adherence to these procedures is not merely a matter of regulatory compliance; it is a foundational element of a robust safety culture that protects you, your colleagues, and the environment.

This document moves beyond a simple checklist, explaining the causality behind each step to empower you to make informed safety decisions.

Part 1: Hazard Assessment & Waste Characterization

Before disposal, one must understand the hazards. This compound, also known as Tetrahydropyran-4-methanol (CAS 14774-37-9), presents several potential hazards that mandate its classification as a hazardous waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2][3][4]

  • Irritation: The compound is classified as a substance that causes skin irritation and serious eye irritation.

  • Peroxide Formation: The tetrahydropyran ring is a cyclic ether. Ethers are known to form explosive peroxides upon exposure to air and light over time.[8][10] This reactivity hazard necessitates careful management, especially for older containers.[7][10]

Due to these characteristics, this compound cannot be disposed of via drain or in regular trash.[10][11][12] It must be collected and managed as a regulated hazardous chemical waste.[4]

Part 2: Personal Protective Equipment (PPE) & Immediate Safety

Handling any hazardous waste requires a commitment to personal safety. The following PPE is mandatory when handling waste this compound to mitigate the risks of exposure.

PPE ItemSpecificationRationale for Use
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[13]Protects against splashes that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause irritation.[14]
Body Protection Standard flame-resistant laboratory coat.Protects skin from incidental contact and provides a barrier against splashes.

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines a self-validating system for the safe collection and disposal of this compound waste, ensuring compliance with federal and institutional regulations.

Step 1: Waste Collection
  • Designate a Waste Container: Select a clean, leak-proof container made of a chemically compatible material (e.g., high-density polyethylene or glass).[2][11] Ensure the container has a secure, screw-top cap. Never use food-grade containers like milk jugs.[9]

  • Segregate Waste: Collect waste this compound in a dedicated container. Do not mix it with incompatible waste streams such as acids, bases, or oxidizers to prevent violent reactions.[11]

Step 2: Labeling
  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[8] Attach a completed Hazardous Waste Label provided by your institution's Environmental Health & Safety (EHS) department.[11]

  • Complete the Label: The label must include:

    • The full chemical name: "Waste this compound"

    • All major chemical constituents and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Ignitable," "Irritant").

    • The "Accumulation Start Date" (the date the first waste was added).

Step 3: Accumulation & Storage
  • Use a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[8][15] The SAA must be at or near the point of generation and under the control of laboratory personnel.[2][8]

  • Follow SAA Rules:

    • Keep the waste container tightly sealed at all times, except when adding waste.[4][11]

    • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[11]

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[8][15]

Disposal Workflow Diagram

G start Waste Generated: This compound container Select Chemically Compatible Container start->container label Affix & Complete Hazardous Waste Label container->label store Store in Secondary Containment in a Designated SAA label->store cap Keep Container Securely Capped store->cap pickup Container Full or Accumulation Limit Reached? cap->pickup pickup->cap No request Request Pickup from EHS/Waste Management pickup->request Yes empty_cont Dispose of Empty Container request->empty_cont end Disposal Complete empty_cont->end

Caption: Decision workflow for proper chemical waste disposal.

Step 4: Requesting Disposal
  • Schedule a Pickup: Once the container is full or approaching the storage time limit, contact your institution's EHS department to schedule a waste pickup.[8][11] Do not transport hazardous waste yourself.[10]

Step 5: Empty Container Disposal
  • Decontamination is Key: An "empty" container that held a hazardous chemical is not regular trash. It must be properly decontaminated.

  • Triple Rinse Procedure:

    • Rinse the empty container thoroughly with a suitable solvent (e.g., water or acetone).

    • Collect this first rinsate and dispose of it as hazardous waste in your designated waste container, as it will contain residual chemical.[11]

    • Repeat the rinse two more times. Subsequent rinsates may be drain-disposed, provided they meet local wastewater regulations.

    • Once the container is triple-rinsed and air-dried, deface or remove the original label.[10][11] It can now be disposed of in the appropriate glass or plastic recycling bin.[11]

Part 4: Emergency Procedures

  • In Case of a Spill:

    • Alert personnel in the immediate area.

    • If the spill is large or you are unsure how to proceed, contact your EHS department immediately.

    • For small spills, wear your full PPE.

    • Remove all sources of ignition.[5]

    • Absorb the spill with an inert absorbent material (e.g., sand, vermiculite).[5][16]

    • Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it through EHS.[12]

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[14]

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[14]

    • Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[13]

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and ensure that your research is conducted responsibly from discovery through disposal.

References

A Senior Application Scientist's Guide to Safe Handling: 4-(Hydroxymethyl)-4-methyltetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As laboratory professionals, our primary responsibility is to foster a culture of safety, which begins with a thorough understanding of the materials we handle. This guide addresses the safe handling and personal protective equipment (PPE) requirements for 4-(Hydroxymethyl)-4-methyltetrahydropyran. It is critical to note that comprehensive, peer-reviewed safety data for this specific molecule is not widely published. Therefore, this document synthesizes best practices derived from the safety profiles of structurally analogous compounds, such as Tetrahydropyran-4-methanol, and fundamental principles of laboratory safety. Always consult the most current Safety Data Sheet (SDS) provided by your supplier for the specific material you are handling.

Proactive Hazard Assessment: Understanding the Risks

Before any procedure, a robust risk assessment is non-negotiable. Based on the known hazards of similar substituted tetrahydropyrans, we can anticipate the primary risks associated with this compound. The causality for these hazards lies in the molecule's chemical properties and its potential interactions with biological systems.

The following table summarizes the hazards identified for close structural analogs, which we will use as a basis for our safety protocols.

Hazard CategoryGHS Classification (Typical for Analogs)Description of Risk & RationaleAuthoritative Source
Skin Contact Skin Irritant (Category 2)Causes skin irritation upon direct contact. The molecule can disrupt the lipid barrier of the skin, leading to inflammation.[1][2]
Eye Contact Serious Eye Irritation (Category 2A)Can cause serious and potentially damaging irritation if splashed into the eyes. The hydroxyl and ether functionalities can interact strongly with the sensitive mucous membranes of the eye.[1][3][4]
Ingestion Acute Toxicity, Oral (Category 4)Harmful if swallowed. Systemic toxicity can occur following absorption through the gastrointestinal tract.[4]
Inhalation Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)Vapors or aerosols may cause irritation to the respiratory tract. This is a common hazard for many organic compounds, particularly if handled outside of controlled ventilation.[2][3]
Flammability Combustible LiquidWhile not always highly flammable, related compounds can be combustible, posing an ignition risk when heated or near open flames.[4]

Core Directive: The Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a passive checklist; it is an active system of defense designed to mitigate the specific risks identified above. The following ensemble represents the minimum standard for handling this compound in a laboratory setting.

Eye and Face Protection: The First Line of Defense

Your vision is irreplaceable. The risk of serious eye irritation from a splash necessitates robust protection.

  • Mandatory: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1][5] Unlike standard safety glasses, goggles provide a seal around the eyes, offering superior protection against splashes from any direction.[6]

  • Enhanced Precaution: When handling larger quantities (>50 mL) or performing operations with a high potential for splashing (e.g., vigorous mixing, heating), supplement your goggles with a full-face shield.[7][8]

Skin and Body Protection: An Impermeable Barrier

Direct contact is a primary exposure route. Protective clothing and gloves are essential to prevent skin irritation and potential absorption.

  • Laboratory Coat: A clean, buttoned, knee-length lab coat is the minimum requirement.

  • Gloves: No single glove material is impervious to all chemicals.[6]

    • Selection: Nitrile or neoprene gloves are generally recommended for incidental contact with compounds of this class. Always verify chemical compatibility with the glove manufacturer's data.

    • Integrity: Before every use, inspect gloves for any signs of degradation, punctures, or tears.[9]

    • Double Gloving: For extended procedures or when handling concentrated solutions, wearing two pairs of gloves is a prudent practice.[10] This allows for the removal of the outer, contaminated glove without exposing your skin.[10]

    • Technique: Remove gloves using a technique that avoids touching the outer contaminated surface with your bare hands.[5] Wash hands thoroughly with soap and water after removing gloves.[11]

Respiratory Protection: Ensuring Air Quality

The need for respiratory protection is determined by the effectiveness of your engineering controls.

  • Primary Control: All handling of this compound that could generate vapors or aerosols—including weighing, transferring, and preparing solutions—must be conducted within a certified chemical fume hood.[9] A properly functioning fume hood is the most effective way to prevent respiratory exposure.

  • Secondary Control: In the absence of adequate ventilation or during a large spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges would be appropriate.[12] Note that the use of respirators requires a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[10]

Operational Plan: Step-by-Step Safety Protocols

Trust in safety is built through consistent, validated procedures. The following protocols provide a self-validating system for safe handling, from setup to disposal.

Protocol 1: PPE Donning and Doffing Sequence

Donning (Putting On):

  • Attire Check: Confirm you are wearing appropriate lab attire (long pants, closed-toe shoes).[13]

  • Lab Coat: Don your lab coat and fasten all buttons.

  • Respirator (if required): Perform user seal check.

  • Eye/Face Protection: Put on safety goggles and/or face shield.

  • Gloves: Don your selected gloves, ensuring they overlap the cuffs of your lab coat.[10]

Doffing (Taking Off):

  • Gloves: Remove the outer pair of gloves (if double-gloved). Remove the inner pair using the proper technique to avoid contamination.

  • Lab Coat: Remove your lab coat, folding it inward to contain any potential contamination.

  • Eye/Face Protection: Remove goggles and/or face shield.

  • Respirator (if used): Remove last.

  • Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.[11][13]

Protocol 2: Spill Management and Waste Disposal

Even with careful planning, spills can occur. A swift and correct response is crucial.

Immediate Spill Response (Small Scale < 10 mL):

  • Alert: Alert nearby colleagues immediately.[13]

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Absorb: Use a chemical absorbent pad or sand to contain and absorb the liquid. Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[14]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All materials used for cleanup (absorbent, gloves, etc.) must be disposed of as hazardous waste.

Waste Disposal Plan:

  • Contaminated PPE: Used gloves, disposable lab coat sleeves, and other contaminated items must be placed in a clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste quantities of this compound and its solutions must be collected in a compatible, sealed, and properly labeled hazardous waste container.[15] Never dispose of this chemical down the drain.[9]

  • Empty Containers: "Empty" containers are never truly empty. The first rinse of a container that held this chemical must be collected and disposed of as hazardous waste.[15] Subsequent rinses can typically be disposed of normally, but check your institution's specific guidelines.

Visualized Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task. This ensures that the level of protection is matched to the level of risk.

PPE_Selection_Workflow start Task Assessment: Handling this compound ventilation Is the task performed in a certified chemical fume hood? start->ventilation no_hood STOP WORK Relocate to a Fume Hood ventilation->no_hood  No scale Scale of Operation? ventilation->scale  Yes small_scale Standard Lab Scale (e.g., <50 mL, <10g) scale->small_scale  Small large_scale Large Scale / High Energy (e.g., >50 mL, Heating, Vigorous Agitation) scale->large_scale  Large ppe_standard Required PPE: • Lab Coat • Nitrile Gloves (Single Pair) • Chemical Safety Goggles small_scale->ppe_standard ppe_enhanced Required PPE: • Lab Coat • Nitrile Gloves (Double Pair) • Chemical Safety Goggles • Full-Face Shield large_scale->ppe_enhanced

Caption: PPE selection flowchart based on engineering controls and scale of work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.